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  • Product: N-pyrimidin-2-ylhydroxylamine
  • CAS: 126382-48-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to N-Pyrimidin-2-ylhydroxylamine: Structure, Properties, and Synthetic Methodologies

Executive Summary N-pyrimidin-2-ylhydroxylamine (also known as 2(1H)-pyrimidinone, oxime) is a highly versatile nitrogen-containing heterocyclic compound. Characterized by a pyrimidine core substituted at the C2 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-pyrimidin-2-ylhydroxylamine (also known as 2(1H)-pyrimidinone, oxime) is a highly versatile nitrogen-containing heterocyclic compound. Characterized by a pyrimidine core substituted at the C2 position with a hydroxylamine moiety, this compound serves as a critical intermediate in organic synthesis, a bidentate ligand in coordination chemistry, and a valuable pharmacophore in drug discovery. This whitepaper provides an in-depth analysis of its structural dynamics, physical properties, and the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr).

Chemical Structure & Conformational Dynamics

The core structure of N-pyrimidin-2-ylhydroxylamine consists of a six-membered pyrimidine ring (containing two nitrogen atoms at the 1- and 3-positions) and an exocyclic hydroxylamine group at the 2-position.

Prototropic Tautomerism

A defining physical characteristic of this compound is its ability to undergo prototropic tautomerism. The molecule exists in a dynamic equilibrium between two primary forms:

  • Amino-ol form (N-pyrimidin-2-ylhydroxylamine): The proton resides on the exocyclic nitrogen, maintaining the full aromaticity of the pyrimidine ring.

  • Imino-oxo form (2(1H)-pyrimidinone, oxime): The proton migrates to one of the endocyclic pyrimidine nitrogens, resulting in a loss of formal aromaticity in favor of a conjugated imine-oxime system[1].

This tautomeric equilibrium is highly sensitive to solvent polarity, pH, and temperature. In polar protic solvents, hydrogen bonding stabilizes the imino-oxo form, which significantly impacts its binding affinity when utilized as a bioisostere in pharmaceutical target interactions.

Tautomerism A N-pyrimidin-2-ylhydroxylamine (Amino-ol form) B 2(1H)-pyrimidinone, oxime (Imino-oxo form) A->B Proton Transfer (Solvent Dependent)

Caption: Tautomeric equilibrium between the aromatic amino-ol and the conjugated imino-oxo forms.

Physical & Thermodynamic Properties

Understanding the physical properties of N-pyrimidin-2-ylhydroxylamine is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior. The presence of multiple hydrogen bond donors and acceptors makes it highly soluble in polar solvents (e.g., ethanol, DMSO) but limits its solubility in non-polar organic solvents.

PropertyValue
Chemical Name N-pyrimidin-2-ylhydroxylamine
Synonyms 2(1H)-Pyrimidinone, oxime; 2-hydroxyaminopyrimidine
CAS Registry Number 126382-48-7
Molecular Formula C4H5N3O
Molar Mass 111.10 g/mol
SMILES ONC1=NC=CC=N1
Hydrogen Bond Donors 2 (OH, NH)
Hydrogen Bond Acceptors 4 (N, N, N, O)

Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The synthesis of N-pyrimidin-2-ylhydroxylamine is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction using 2-chloropyrimidine and hydroxylamine.

Unlike electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic ring. The two endocyclic nitrogen atoms in the pyrimidine ring are highly electronegative, creating a strong electron-withdrawing effect that renders the C2 and C4 positions highly electrophilic[2][3]. When the hydroxylamine nucleophile attacks the C2 position, the reaction proceeds through a negatively charged, electron-rich intermediate known as the Meisenheimer complex . The negative charge is resonance-stabilized by delocalization onto the adjacent electronegative ring nitrogens, drastically lowering the activation energy of the transition state[3]. Finally, the chloride leaving group is ejected, restoring the aromaticity of the system[4][5].

SNAr_Workflow Step1 1. Reagent Preparation 2-Chloropyrimidine + NH2OH·HCl Step2 2. Base Addition Neutralize HCl to liberate free NH2OH Step1->Step2 Step3 3. Nucleophilic Attack (SNAr) Formation of Meisenheimer Complex at C2 Step2->Step3 Step4 4. Chloride Elimination Restoration of Pyrimidine Aromaticity Step3->Step4 Step5 5. Product Isolation Cooling, Filtration & Recrystallization Step4->Step5

Caption: Step-by-step synthetic workflow for N-pyrimidin-2-ylhydroxylamine via SNAr.

Step-by-Step Experimental Protocol

Objective: To synthesize and isolate high-purity N-pyrimidin-2-ylhydroxylamine.

  • Reagents: 2-Chloropyrimidine (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Diisopropylethylamine (DIPEA) or Na2CO3 (2.5 eq), Ethanol/Water (80:20 v/v).

  • Reagent Activation: Suspend hydroxylamine hydrochloride in the ethanol/water solvent mixture. Add the base (DIPEA or Na2CO3) dropwise at 0 °C while stirring.

    • Causality: Hydroxylamine is supplied as a stable hydrochloride salt. The base is required to deprotonate the salt, generating the active, neutral hydroxylamine nucleophile in situ. Excess base is necessary to neutralize the HCl byproduct generated during the substitution, preventing the reaction from stalling[2].

  • Nucleophilic Addition: Add 2-chloropyrimidine portion-wise to the activated nucleophile solution.

    • Causality: Portion-wise addition controls the exothermic nature of the initial nucleophilic attack, minimizing the risk of unwanted side reactions such as solvolysis (reaction with the ethanol solvent)[2].

  • Meisenheimer Complex Formation & Elimination: Heat the mixture to 60–80 °C under reflux for 4–6 hours.

    • Causality: While the pyrimidine ring is activated, elevated thermal energy is still required to overcome the activation barrier for the formation of the Meisenheimer complex and to drive the subsequent elimination of the chloride ion[3][4].

  • Isolation: Cool the reaction mixture to 4 °C to induce crystallization of the product. Filter the precipitate under a vacuum and wash with cold water.

    • Causality: Washing with cold water removes the highly water-soluble chloride salts (e.g., NaCl or DIPEA·HCl) while minimizing the dissolution of the target compound.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-pyrimidin-2-ylhydroxylamine.

Analytical Characterization

To validate the success of the synthesis, the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): 1H NMR in DMSO-d6 will display the characteristic pyrimidine aromatic protons (typically a doublet for the C4/C6 protons and a triplet for the C5 proton). The exocyclic OH and NH protons will appear as broad singlets, highly dependent on the tautomeric state.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode will yield a molecular ion peak at m/z 111.10[M+H]+, confirming the molecular weight.

References

  • NextSDS - 2(1H)-Pyrimidinone, oxime (9CI) — Chemical Substance Information. Available at:[Link]

  • Zenodo - Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Available at:[Link]

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on N-Pyrimidin-2-ylhydroxylamine: Molecular Weight, Exact Mass, and Analytical Profiling

Executive Summary N-pyrimidin-2-ylhydroxylamine (also known as 2-hydroxylaminopyrimidine) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. Its unique structural topology—combining...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-pyrimidin-2-ylhydroxylamine (also known as 2-hydroxylaminopyrimidine) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. Its unique structural topology—combining an electron-deficient pyrimidine ring with a bidentate hydroxylamine moiety—makes it a privileged building block. It is frequently employed in the rational design of kinase inhibitors and as a highly effective Zinc-Binding Group (ZBG) in metalloenzyme-targeting therapeutics, such as Histone Deacetylase (HDAC) inhibitors[1]. This guide provides a rigorous, self-validating framework for the synthesis, physicochemical profiling, and high-resolution analytical characterization of this compound.

Physicochemical Properties & Mass Spectrometry Fundamentals

In advanced drug development and high-resolution mass spectrometry (HRMS), differentiating between the standard molecular weight and the monoisotopic exact mass is a critical prerequisite for accurate structural validation.

  • Molecular Weight (111.10 g/mol ) : Represents the standard atomic weight average based on the natural isotopic distribution of the elements. This value is used strictly for bulk stoichiometric calculations during synthesis.

  • Exact Mass (111.04326 Da) : The calculated mass of the most abundant isotopic composition ( 12C41​H514​N316​O ). This value is paramount in HRMS to distinguish the target compound from isobaric interferences and to confirm isotopic envelopes[2].

Table 1: Physicochemical Profile of N-Pyrimidin-2-ylhydroxylamine

PropertyValue
Chemical Formula C4H5N3O
Molecular Weight 111.10 g/mol
Monoisotopic Exact Mass 111.04326 Da
Expected [M+H]+ m/z 112.0505 Da
SMILES ONC1=NC=CC=N1

Synthetic Pathways & Mechanistic Insights

The most robust and scalable method to synthesize N-pyrimidin-2-ylhydroxylamine is via a Nucleophilic Aromatic Substitution (SNAr) reaction[3]. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the two electronegative nitrogen atoms, makes the C2 position highly susceptible to nucleophilic attack by hydroxylamine.

Protocol: SNAr Synthesis
  • Reagent Preparation : Dissolve 2-chloropyrimidine (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous DMF or THF). Causality: Polar aprotic solvents stabilize the highly polar Meisenheimer complex intermediate without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.

  • Nucleophile Activation : Add hydroxylamine hydrochloride (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA is strictly required to liberate the free hydroxylamine base from its hydrochloride salt and to neutralize the HCl byproduct generated during substitution. Without DIPEA, the hydroxylamine would become protonated, completely neutralizing its nucleophilicity.

  • Reaction Execution : Stir the mixture at 60–80 °C for 4–6 hours. The elevated thermal energy overcomes the activation barrier required to break the aromaticity of the pyrimidine ring during the formation of the intermediate.

  • In-Process Validation : Monitor the reaction via LC-MS. The system is self-validating when the disappearance of the 2-chloropyrimidine peak strictly correlates with the emergence of the product peak at m/z 112.05[M+H]+.

SNAr_Synthesis A 2-Chloropyrimidine (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack (C2) B Hydroxylamine (Nucleophile) B->C Base (e.g., DIPEA) D N-Pyrimidin-2-ylhydroxylamine (Product) C->D Chloride Elimination E HCl (Byproduct) C->E Loss of Leaving Group

SNAr pathway for N-pyrimidin-2-ylhydroxylamine synthesis.

Analytical Characterization Protocols

To ensure high scientific integrity and regulatory compliance, the synthesized compound must be validated using orthogonal analytical systems.

High-Resolution Mass Spectrometry (HRMS) Protocol

High-resolution mass spectrometry utilizing ESI-TOF is the gold standard for validating the exact mass of pyrimidine derivatives[2].

  • Ionization Mode : Electrospray Ionization Positive (ESI+). Causality: The pyrimidine ring nitrogens (pKa ~ 1.3 for the conjugate acid) and the hydroxylamine amine group readily accept protons in acidic media, making ESI+ highly efficient for this scaffold.

  • Mobile Phase : 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Causality: Formic acid acts as a volatile proton source, enhancing ionization efficiency and peak shape by preventing secondary interactions with the LC column's silanol groups.

  • Self-Validating Calibration : Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. Causality: This internal control corrects for instrumental drift in real-time, ensuring mass accuracy remains within a strict <5 ppm error margin.

  • Expected Outcome : A sharp chromatographic peak yielding a monoisotopic [M+H]+ ion at exactly m/z 112.0505 .

HRMS_Workflow Sample Sample Prep (0.1% FA in ACN/H2O) Ionization ESI+ Ionization (Protonation at N) Sample->Ionization Injection Separation TOF Mass Analyzer (High Resolution) Ionization->Separation Ion Acceleration Detection Exact Mass Detection (m/z 112.0505) Separation->Detection m/z Sorting

HRMS workflow for detecting the [M+H]+ ion at m/z 112.0505.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection : DMSO-d6. Causality: Unlike CDCl3 or D2O, DMSO-d6 is a strong hydrogen-bond acceptor. It forms stable hydrogen bonds with the -NH and -OH protons of the hydroxylamine moiety, significantly slowing down their chemical exchange rate with trace water. This allows these critical exchangeable protons to be observed as distinct broad singlets in the 1H NMR spectrum (typically between 8.5–10.0 ppm), which is an absolute requirement for confirming the structural integrity of the N-linked hydroxylamine over potential O-linked isomers.

Applications in Drug Development

N-pyrimidin-2-ylhydroxylamine is a highly prized intermediate in rational drug design. The hydroxylamine moiety acts as a potent bidentate chelator. In the development of metalloenzyme inhibitors (such as HDAC8 inhibitors), the pyrimidine ring serves as a rigid, aromatic linker that occupies the hydrophobic channel of the enzyme. Simultaneously, the hydroxylamine group directly chelates the catalytic Zn2+ ion at the active site, displacing the native catalytic water molecule and effectively halting enzyme function[1].

References

  • Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis Source: ACS Publications URL:[Link]

Sources

Foundational

Thermodynamic stability of N-pyrimidin-2-ylhydroxylamine

Whitepaper: Thermodynamic Stability and Tautomeric Dynamics of N-Pyrimidin-2-ylhydroxylamine Executive Summary N-pyrimidin-2-ylhydroxylamine (N-P2HA) represents a critical structural motif in medicinal chemistry, coordin...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Tautomeric Dynamics of N-Pyrimidin-2-ylhydroxylamine

Executive Summary

N-pyrimidin-2-ylhydroxylamine (N-P2HA) represents a critical structural motif in medicinal chemistry, coordination chemistry, and agrochemical development. As a heterocyclic hydroxylamine, its utility is often dictated by its ability to act as a bidentate ligand, a nitric oxide (NO) donor, or a reactive intermediate. However, the deployment of N-P2HA is fundamentally constrained by its thermodynamic stability. Unlike aliphatic hydroxylamines, heterocyclic derivatives exhibit complex tautomeric equilibria and varying susceptibilities to N–O bond cleavage[1]. This whitepaper provides an in-depth analysis of the thermodynamic forces governing N-P2HA stability, detailing the environmental determinants of its tautomerism and providing a self-validating methodological framework for empirical profiling.

The Tripartite Equilibrium: Tautomerism as a Stability Driver

The thermodynamic stability of N-P2HA cannot be evaluated as a static monomer. Instead, it exists as a dynamic equilibrium between three primary tautomeric states. The position of this equilibrium dictates the molecule's susceptibility to degradation (e.g., oxidation vs. hydrolysis). Computed energy and free energy changes ( ΔG ) are essential for predicting these isomerization equilibria across different environments[2].

  • Amino-Hydroxy Form (A-H): Features an intact pyrimidine ring and an exocyclic -NH-OH group. This form maximizes cyclic aromaticity.

  • Imino-Hydroxy (Oxime) Form (I-H): Involves proton migration to a ring nitrogen, resulting in an exocyclic =N-OH group. This form sacrifices some ring aromaticity but gains extended conjugation and strong dipole-dipole stabilization.

  • Zwitterionic/N-Oxide Form (Z-O): A charge-separated state where the proton resides on the exocyclic amine, and the ring nitrogen acts as an N-oxide.

The thermodynamic preference between these forms is governed by the competition between aromatic resonance energy and solvent-induced dipole stabilization. In the gas phase or non-polar solvents, the A-H form is thermodynamically favored due to the preservation of the pyrimidine π -system. However, in polar protic solvents (like water), the I-H form becomes the global thermodynamic minimum due to superior hydrogen-bond acceptor/donor networking.

Tautomerism AH Amino-Hydroxy Form (Aromatic, Gas-Phase Favored) IH Imino-Hydroxy (Oxime) Form (Conjugated, Polar Solvent Favored) AH->IH Polar Solvent (ΔG < 0) ZO Zwitterionic/N-Oxide Form (Highly Solvated) AH->ZO Proton Transfer IH->AH Non-Polar/Gas (ΔG < 0) IH->ZO Strong H-Bonding ZO->IH Desolvation

Caption: Tautomeric equilibrium network of N-pyrimidin-2-ylhydroxylamine driven by solvent polarity.

Environmental Determinants of Stability

The kinetic and thermodynamic stability of heterocyclic nitrogen-oxygen systems is heavily influenced by their environment[3]. The N–O bond in N-P2HA is relatively labile, and its cleavage is the primary pathway for irreversible thermodynamic decay[1].

Solvent Dielectric and Hydrogen Bonding

In aqueous media, water acts as a proton relay catalyst, lowering the activation barrier ( ΔG‡ ) for tautomerization. The I-H (oxime) form is stabilized by approximately -3.5 kcal/mol relative to the A-H form in water. However, the oxime form is highly susceptible to acid-catalyzed hydrolysis back to 2-aminopyrimidine and hydroxylamine.

pH-Dependent Disproportionation

At physiological pH (7.4), N-P2HA is predominantly neutral. At pH < 3.0, protonation of the pyrimidine ring nitrogen occurs, drastically weakening the exocyclic C–N bond and accelerating hydrolysis. At pH > 10.0, deprotonation of the hydroxyl group yields an anionic species that rapidly undergoes auto-oxidation to form pyrimidin-2-yl-nitroso derivatives, followed by dimerization or NO release.

Thermodynamic Data Synthesis

The following table summarizes the relative thermodynamic stability parameters of N-P2HA tautomers based on predictive modeling and empirical extrapolation from analogous heterocyclic hydroxylamines[2][4].

Tautomeric FormDominant EnvironmentRelative ΔG (kcal/mol)Primary Degradation Pathway
Amino-Hydroxy Gas Phase / Toluene 0.0 (Reference)Homolytic N–O Cleavage / Oxidation
Imino-Hydroxy Aqueous / DMSO −3.2 to −4.5 Acid/Base Hydrolysis
Zwitterionic Highly Acidic / Solid State +1.5 to +2.8 Photolytic Cleavage

Methodological Framework: Profiling Thermodynamic Stability

To rigorously establish the thermodynamic profile of N-P2HA in a given formulation, scientists must employ a self-validating system of orthogonal analytical techniques. The following protocol isolates tautomeric shifts from irreversible degradation.

Step 1: Anhydrous Sample Preparation
  • Action: Prepare 50 mM solutions of N-P2HA in strictly anhydrous DMF- d7​ and D 2​ O (buffered to pD 7.4 with phosphate).

  • Causality: Water acts as a rapid proton-shuttle. Comparing anhydrous aprotic (DMF) to protic (D 2​ O) environments isolates the dielectric effect from the hydrogen-bonding effect on the tautomeric equilibrium.

Step 2: Variable-Temperature NMR (VT-NMR) Spectroscopy
  • Action: Acquire 1 H and 15 N HSQC spectra from +25 °C down to -50 °C.

  • Causality: At room temperature, tautomerization is faster than the NMR timescale, resulting in time-averaged signals. Cooling the sample drops the kinetic energy below the ΔG‡ of proton transfer, "freezing" the tautomers. Integration of the distinct 15 N signals (amine sp3 vs. imine sp2 ) allows precise calculation of the equilibrium constant ( Keq​ ). Plotting ln(Keq​) vs. 1/T (Van 't Hoff plot) yields the exact enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

Step 3: Isothermal Titration Calorimetry (ITC)
  • Action: Titrate aqueous buffer into an anhydrous solution of N-P2HA inside the ITC cell.

  • Causality: Directly measures the heat of solvation and the subsequent exothermic/endothermic heat of tautomerization as the solvent environment shifts, validating the ΔH derived from VT-NMR.

Step 4: Kinetic UV-Vis Profiling
  • Action: Monitor the absorbance at 305 nm (indicative of the intact pyrimidine-hydroxylamine conjugation) over 72 hours at 40 °C, 50 °C, and 60 °C.

  • Causality: While NMR and ITC profile the reversible tautomerism, UV-Vis captures the irreversible thermodynamic decay (N–O bond cleavage)[1]. Applying the Arrhenius equation to the observed rate constants ( kobs​ ) determines the activation energy ( Ea​ ) for degradation.

Workflow Prep Sample Preparation (Anhydrous/Aqueous) VTNMR VT-NMR Spectroscopy (Tautomer Ratios) Prep->VTNMR ITC Isothermal Titration Calorimetry (ITC) (Enthalpy Profiling) Prep->ITC UV UV-Vis Kinetics (Degradation Rates) Prep->UV Data Thermodynamic Synthesis (ΔG, ΔH, ΔS) VTNMR->Data K_eq ITC->Data ΔH UV->Data k_obs

Caption: Multi-modal experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of N-pyrimidin-2-ylhydroxylamine is not an intrinsic constant but a highly tunable parameter dependent on its tautomeric state. By understanding that polar environments thermodynamically trap the molecule in the imino-hydroxy form, researchers can rationally design formulations—such as utilizing non-aqueous co-solvents or steric shielding—to prevent premature N–O bond cleavage and maximize the functional half-life of the compound.

References

  • Improved Synthesis of 1‐Hydroxy‐2,2,5,5‐tetramethyl‐3‐imidazoline 3‐Oxide (HTIO). ResearchGate.
  • The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. EPDF.
  • Cascade Assembly of 4,5,6,7-Tetrahydroindole from Cyclohexanone Oxime and Acetylene in the KOH/DMSO Superbase Medium: A Quantum Chemical Study. ACS Publications.
  • Unusual Reactions of the Model Carcinogen N-Acetoxy-N-acetyl-2-amino-α-carboline. ACS Publications.

Sources

Exploratory

Electronic Properties and pKa of N-pyrimidin-2-ylhydroxylamine: A Technical Guide

Executive Summary N-pyrimidin-2-ylhydroxylamine is a highly versatile chemical scaffold utilized in drug development, metal chelation, and as a reactive intermediate in enzymatic pathways, such as laccase-mediated humifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-pyrimidin-2-ylhydroxylamine is a highly versatile chemical scaffold utilized in drug development, metal chelation, and as a reactive intermediate in enzymatic pathways, such as laccase-mediated humification [3]. The fusion of an electron-deficient pyrimidine ring with a nucleophilic hydroxylamine moiety creates a complex interplay of inductive and mesomeric effects. Understanding its electronic properties (HOMO-LUMO distribution, tautomerism) and acid-base thermodynamics (pKa) is critical for predicting its pharmacokinetics, target binding affinity, and reactivity. This whitepaper provides an in-depth analysis of these properties, supported by field-proven experimental and computational methodologies.

Molecular Architecture and Electronic Properties

Orbital Delocalization and the HOMO-LUMO Gap

The electronic structure of N-pyrimidin-2-ylhydroxylamine is defined by the strong electron-withdrawing nature of the sp²-hybridized endocyclic nitrogen atoms within the pyrimidine ring.

  • Highest Occupied Molecular Orbital (HOMO): Primarily localized on the exocyclic nitrogen and oxygen lone pairs of the hydroxylamine (-NHOH) group.

  • Lowest Unoccupied Molecular Orbital (LUMO): Distributed across the π* anti-bonding orbitals of the pyrimidine ring.

This spatial separation of frontier molecular orbitals facilitates intramolecular charge transfer (ICT). The lone pair on the exocyclic nitrogen can delocalize into the pyrimidine π-system, granting the C-N exocyclic bond partial double-bond character. This delocalization inherently reduces the electron density on the hydroxylamine nitrogen, significantly altering its nucleophilicity and acidity compared to aliphatic hydroxylamines.

Tautomeric Equilibria

N-pyrimidin-2-ylhydroxylamine exists in a dynamic tautomeric equilibrium. The primary forms are the amino-hydroxy form (aromatic pyrimidine ring with an intact -NHOH group) and the imino-oxo form (loss of aromaticity, exocyclic C=N double bond). The position of this equilibrium is highly solvent-dependent; polar protic solvents tend to stabilize the highly polarized imino-oxo tautomer via hydrogen bonding, while non-polar environments favor the aromatic amino-hydroxy form.

G A Cationic Form (Protonated Pyrimidine) B Neutral Form (Amino-hydroxy) A->B -H⁺ (pKa1) B->A +H⁺ C Neutral Form (Imino-oxo) B->C Tautomerization D Anionic Form (Deprotonated -N-O⁻) B->D -H⁺ (pKa2) D->B +H⁺

Protonation and tautomeric equilibria of N-pyrimidin-2-ylhydroxylamine.

Acid-Base Thermodynamics (pKa)

The molecule possesses two primary ionizable centers, leading to a biphasic protonation/deprotonation profile.

  • Endocyclic Pyrimidine Nitrogen (pKa₁): The basicity of the pyrimidine ring is relatively low. While unsubstituted pyrimidine has a pKa of ~1.3, the electron-donating resonance effect of the exocyclic nitrogen slightly raises this value, typically placing pKa₁ in the range of 1.5 to 2.5 .

  • Exocyclic Hydroxylamine Group (pKa₂): In simple aliphatic systems, the hydroxylamine -NHOH proton has a pKa of ~6.0. However, in N-pyrimidin-2-ylhydroxylamine, the strong -I (inductive) and -M (mesomeric) effects of the pyrimidine ring drastically stabilize the resulting anionic conjugate base (-N-O⁻). Consequently, the pKa is significantly lowered. Structural analogues, such as 2'-deoxy-2'-(hydroxylamino)uridine and N(4)-hydroxycytosine, exhibit experimentally determined hydroxylamino pKa values between 2.9 and 3.4 [1] [2].

Quantitative Data Summary
Compound / AnalogueIonizable GroupExperimental pKaReference Context
N-pyrimidin-2-ylhydroxylamine Hydroxylamino (-NHOH)~2.9 - 3.5 (est.)Extrapolated from [1]
2'-deoxy-2'-(hydroxylamino)uridine Hydroxylamino (-NHOH)2.9[1]
N(4)-Hydroxycytosine Hydroxylamino / Enol~3.0 - 4.0[2]
Pyrimidine Endocyclic Nitrogen1.3General Literature
Hydroxylamine Amine (-NH2)5.9General Literature

Self-Validating Experimental Methodologies

To accurately determine the pKa and electronic transitions of N-pyrimidin-2-ylhydroxylamine, researchers must employ protocols that inherently validate their own data integrity.

UV-Vis Spectrophotometric Titration Protocol

Causality: UV-Vis spectroscopy is the optimal choice for this molecule because the π→π* and n→π* electronic transitions are highly sensitive to the protonation state of both the pyrimidine ring and the hydroxylamine group. Deprotonation yields a bathochromic (red) shift due to the increased electron density from the anionic oxygen conjugating with the ring.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve N-pyrimidin-2-ylhydroxylamine in a minimal volume of analytical-grade methanol (due to limited aqueous solubility of the neutral form), then dilute with ultra-pure water to achieve a final concentration of ~50 µM.

  • Buffer Series Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 10.0.

    • Critical Step: Maintain a constant ionic strength (I = 0.1 M using KCl). Causality: Constant ionic strength ensures that the activity coefficients of the ionic species remain stable across the pH range, allowing the extraction of true thermodynamic pKa values rather than concentration-dependent apparent pKa values.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for each pH solution at a constant temperature (25.0 ± 0.1 °C).

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across pH changes) is mandatory. Causality: Isosbestic points mathematically prove that the system is a closed two-state equilibrium (A ⇌ B + H⁺) and that no degradation or aggregation is occurring during the titration.

  • Data Analysis: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. Apply non-linear regression using the Henderson-Hasselbalch equation to extract the pKa.

Workflow S1 1. Prepare Stock Solution (Analyte in Cosolvent) S2 2. Prepare Buffer Series (pH 1.0 - 10.0, I = 0.1 M) S1->S2 S3 3. UV-Vis Acquisition (Scan 200-400 nm) S2->S3 S4 4. Identify Isosbestic Points (Verify Equilibria) S3->S4 S5 5. Non-linear Regression (Absorbance vs. pH) S4->S5

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Computational Workflow (Density Functional Theory)

To map the electronic properties and predict theoretical pKa values, a rigorous DFT workflow is required.

Step-by-Step Methodology:

  • Geometry Optimization: Construct the neutral, protonated, and deprotonated models of N-pyrimidin-2-ylhydroxylamine.

  • Basis Set Selection: Optimize geometries using the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The inclusion of diffuse functions (++) is non-negotiable for this molecule. Because the deprotonation of the hydroxylamine yields an anionic species (-N-O⁻), omitting diffuse functions would artificially constrain the expanded electron cloud of the anion, leading to severe calculation artifacts in LUMO energies and theoretical pKa values.

  • Frequency Calculations: Run vibrational frequency calculations on the optimized geometries.

    • Self-Validation: Ensure the absence of imaginary frequencies. This confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the implicit solvent to calculate the free energies of solvation ( ΔGsolv​ ), which are then used in thermodynamic cycles to compute the theoretical pKa.

References

  • Hydroxylamine, Oxime and Hydroxamic Acid Derivatives of Nucleic Acids ResearchGate[Link]

  • N(4)-Hydroxycytosine | C4H5N3O2 | CID 159892 PubChem - National Institutes of Health (NIH)[Link]

  • Insights into the Applications of Extracellular Laccase-Aided Humification in Livestock Manure Composting ACS Publications - Environmental Science & Technology[Link]

Foundational

N-Pyrimidin-2-ylhydroxylamine: Comprehensive Literature Review, Synthesis Workflows, and Recent Advances

Executive Summary N-pyrimidin-2-ylhydroxylamine (also known as 2-hydroxylaminopyrimidine or O-pyrimidin-2-ylhydroxylamine) is a highly specialized N-heteroaryl compound characterized by a pyrimidine core covalently linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-pyrimidin-2-ylhydroxylamine (also known as 2-hydroxylaminopyrimidine or O-pyrimidin-2-ylhydroxylamine) is a highly specialized N-heteroaryl compound characterized by a pyrimidine core covalently linked to an exocyclic hydroxylamine moiety[1][2]. While historically utilized as a niche intermediate in the synthesis of pharmaceutical agents—such as histone deacetylase (HDAC) inhibitors and lipoxygenase modulators—recent advances have thrust this compound and its derivatives into the spotlight of environmental biotechnology[3]. Specifically, hydroxylaminopyrimidine derivatives have been identified as critical reactive intermediates in the laccase-aided humification and detoxification of sulfonamide antibiotics in agricultural waste[4].

This technical guide synthesizes the current literature, detailing the mechanistic pathways, validated synthesis protocols, and analytical frameworks surrounding N-pyrimidin-2-ylhydroxylamine.

Chemical Identity and Structural Dynamics

N-pyrimidin-2-ylhydroxylamine exhibits complex tautomerism, existing in an equilibrium between its hydroxylamine form and an oxime-like tautomer depending on the solvent polarity and pH. This structural duality dictates its reactivity, allowing it to act both as a potent nucleophile and as a radical precursor under oxidative conditions.

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Formula C₄H₅N₃O[2]
Molecular Weight 111.10 g/mol
CAS Registry Number 126382-48-7 (O-pyrimidin-2-ylhydroxylamine: 69405211)[1][2]
SMILES String ONC1=NC=CC=N1[5]
Primary Reactivity Nucleophilic addition, enzymatic oxidation, polymerization

Synthetic Methodologies and Reaction Causality

The synthesis of pyrimidinyl hydroxylamines is traditionally achieved via the nucleophilic aromatic substitution ( SN​Ar ) of 2-halopyrimidines. While free aqueous hydroxylamine can be utilized under strongly basic conditions[3], this approach often suffers from over-oxidation and competitive side reactions.

A more authoritative and controlled methodology employs Hydroxylamine-O-sulfonic acid (HOSA) . HOSA acts as a bifunctional electrophilic and nucleophilic aminating reagent[6]. The causality behind selecting HOSA lies in its sulfate leaving group, which drives the nucleophilic addition of the amine to the electron-deficient 2-chloropyrimidine ring at room temperature, yielding a stable hydroxylamine-O-sulfonate intermediate that is easily hydrolyzed to the target compound[6].

Protocol 1: Synthesis of N-Pyrimidin-2-ylhydroxylamine via HOSA

This protocol is a self-validating system: the precipitation of the intermediate sulfonate confirms the success of the SN​Ar step before hydrolysis.

Reagents & Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)[6]

  • Aqueous NaOH (1.0 M)

  • Dimethylformamide (DMF) or Water as solvent

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloropyrimidine in a minimal volume of DMF or water in a round-bottom flask equipped with a magnetic stirrer.

  • Amination: Slowly add HOSA (1.5 equiv) to the solution at room temperature (20 °C). Maintain the pH at approximately 8-9 by dropwise addition of 1.0 M NaOH. Mechanistic note: The basic medium deprotonates HOSA, enhancing its nucleophilicity towards the pyrimidine ring.

  • Intermediate Isolation: Stir the reaction mixture for 6–12 hours[6]. Monitor via TLC (DCM:MeOH 9:1). The reaction yields 2-hydroxylaminopyrimidinium-O-sulfonate as a precipitate. Filter and wash with cold water.

  • Hydrolysis: Suspend the intermediate in a mild aqueous base (e.g., NaHCO3​ ) and stir for 2 hours to cleave the sulfonate group, yielding the free N-pyrimidin-2-ylhydroxylamine.

  • Purification: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via C-18 reversed-phase column chromatography if necessary[3].

G A 2-Chloropyrimidine C Nucleophilic Addition (Aqueous NaOH, 20°C) A->C B Hydroxylamine-O-sulfonic acid (HOSA) B->C D N-pyrimidin-2-ylhydroxylamine (Target Compound) C->D - HCl, - NaHSO4

Synthesis pathway of N-pyrimidin-2-ylhydroxylamine via HOSA amination.

Table 2: Comparison of Aminating Reagents
ReagentReaction ConditionsYield / Purity ProfileCausality / Rationale
Aqueous NH2​OH Strong base (NaOH/MeOH), 0 °C to rt[3]Moderate yield (40-55%); prone to side reactions[3].Requires strict temperature control to prevent Michael addition or ring-opening[3].
HOSA Mild base ( H2​O or DMF), 20 °C[6]High yield (60-75%); clean intermediate isolation[6].Sulfate acts as an excellent leaving group, driving selective N-substitution[6].

Recent Advances: Environmental Bioremediation

The most significant recent literature surrounding pyrimidinyl hydroxylamines involves their role in the extracellular laccase-aided humification of livestock manure (LM)[4]. Sulfonamide antibiotics, such as sulfadiazine (SDZ), are pervasive environmental micropollutants. Recent studies demonstrate that laccase enzymes can detoxify SDZ by converting it into humic substances[4].

During this process, the S–N bond of SDZ is cleaved, yielding sulfanilic acid and 2-aminopyrimidine[4][7]. The 2-aminopyrimidine is subsequently oxidized by laccase into 4-hydroxy-2-aminopyrimidine and 4-hydroxy-2-hydroxylaminopyrimidine [4][7]. This hydroxylamine derivative is highly reactive and rapidly polymerizes with small humic precursors (e.g., syringic acid) to form stable, non-toxic humic products, thereby promoting plant growth and eliminating biotoxicity[4][7].

Protocol 2: Laccase-Mediated Degradation Assay

This protocol utilizes ABTS as a mediator. Causality: Fungal laccases have a redox potential ( E°=0.3–0.8V ) which is insufficient to directly oxidize non-phenolic pyrimidines. ABTS acts as a diffusible electron shuttle to bridge this thermodynamic gap[4].

Reagents & Materials:

  • Sulfadiazine (SDZ) standard

  • Fungal Laccase (e.g., from Trametes versicolor, 50–80 kDa)[4]

  • ABTS (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))[4]

  • Citrate-phosphate buffer (pH 4.5)

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 50 mg/L solution of SDZ in 100 mM citrate-phosphate buffer (pH 4.5).

  • Mediator Addition: Add ABTS to the solution to achieve a final concentration of 1.0 mM. Self-validation: The solution will turn slightly green upon laccase addition as the ABTS•+ radical forms.

  • Enzymatic Initiation: Add laccase (final activity: 1.0 U/mL) to the reaction mixture. Incubate at 30 °C in a dark, shaking incubator (150 rpm).

  • Sampling & Quenching: Withdraw 1 mL aliquots at 0, 12, 24, and 48 hours. Quench the reaction immediately by adding 100 µL of 1 M sodium azide ( NaN3​ ) to inhibit laccase activity.

  • Analytical Characterization: Filter the samples through a 0.22 µm PTFE syringe filter. Analyze via LC-MS/MS. Look for the mass transition corresponding to 4-hydroxy-2-hydroxylaminopyrimidine ( m/z ~128 [M+H]+ ) to confirm the degradation pathway[4][7].

G SDZ Sulfadiazine (SDZ) Cleavage S-N Bond Cleavage SDZ->Cleavage Laccase Laccase + ABTS Mediator Laccase->Cleavage Oxidation Enzymatic Oxidation Laccase->Oxidation Int1 2-Aminopyrimidine Cleavage->Int1 Int2 Sulfanilic Acid Cleavage->Int2 Int1->Oxidation Product 4-Hydroxy-2-hydroxylamino- pyrimidine Oxidation->Product Humic Polymerization into Humic Substances Product->Humic

Laccase-mediated degradation of Sulfadiazine into humic substances via hydroxylamine intermediates.

Pharmaceutical Applications

Beyond environmental chemistry, pyrimidinyl hydroxylamines serve as critical pharmacophores. The hydroxylamine moiety is a classic zinc-binding group (ZBG). In the design of panobinostat analogues for HDAC8 inhibition, pyrimidine-based hydroxamic acids and hydroxylamines demonstrate superior target engagement due to the bidentate chelation of the zinc ion in the enzyme's active site[3]. Furthermore, compounds containing the N-hydroxy-pyrimidinamine motif are frequently investigated as 5-lipoxygenase (5-LOX) inhibitors and topical pharmaceutical agents designed for enhanced skin penetrability[5][8].

References

  • O-(pyrimidin-2-yl)hydroxylamine | C4H5N3O | CID 69405211 Source: National Institutes of Health (PubChem) URL:[Link]

  • Insights into the Applications of Extracellular Laccase-Aided Humification in Livestock Manure Composting Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates Source: ResearchGate (ChemInform Abstract) URL:[Link]

  • Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • DE3781034T2 - Topische pharmazeutische zubereitung mit besserer penetraphabilitaet Source: Google Patents URL

Sources

Exploratory

Crystallographic Profiling and Structural Dynamics of N-Pyrimidin-2-ylhydroxylamine: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the precise three-dimensional architecture of heteroaromatic hydroxylamines is non-negotiable. N-pyrimidin-2-ylhydroxylamine (also syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the precise three-dimensional architecture of heteroaromatic hydroxylamines is non-negotiable. N-pyrimidin-2-ylhydroxylamine (also systematically referred to as 2-(hydroxyamino)pyrimidine) occupies a critical space in medicinal chemistry, serving as a pharmacophore for metalloenzyme inhibition, a precursor in energetic material synthesis, and a model compound for studying mutagenic tautomerism.

This whitepaper provides an authoritative, in-depth guide to the crystallographic profiling of N-pyrimidin-2-ylhydroxylamine. By bridging the gap between raw X-ray diffraction (XRD) data and supramolecular causality, we establish a self-validating framework for isolating, resolving, and interpreting the structural nuances of this highly dynamic molecule.

Structural Dynamics: Tautomerism and Mechanistic Context

The structural biology of N-pyrimidin-2-ylhydroxylamine is dominated by its ability to undergo prototropic tautomerism. In solution, the molecule exists in an equilibrium between the amino-hydroxylamine form (–NH–OH) and the imino-oxime form (=N–OH).

Understanding which tautomer preferentially crystallizes is crucial because it dictates the molecule's hydrogen-bonding capacity and, consequently, its target-binding thermodynamics in biological systems. Historically, crystallographic studies on analogous structures, such as N4-hydroxycytosine, have demonstrated that the exocyclic N-OH group often lies essentially in the plane of the pyrimidine ring, locked by intramolecular hydrogen bonding [1].

Causality in Crystal Packing

The crystallization of N-pyrimidin-2-ylhydroxylamine is not a random precipitation; it is a thermodynamically driven assembly process. The pyrimidine ring nitrogen atoms (N1 and N3) act as powerful hydrogen-bond acceptors, while the hydroxylamine moiety (-NH-OH) provides two highly polarized hydrogen-bond donors. This complementarity inevitably drives the formation of robust 1D polymeric chains or cyclic dimers in the solid state.

G A Amino-Hydroxylamine Tautomer B Imino-Oxime Tautomer A->B Proton Transfer (Solution Phase) C Intermolecular H-Bonding (N-H···N) A->C Thermodynamic Selection B->C Kinetic Trapping D Supramolecular 1D Chains C->D Vectorial Assembly E 3D Crystal Lattice D->E Lattice Packing

Figure 1: Tautomeric equilibrium and supramolecular assembly logic of N-pyrimidin-2-ylhydroxylamine.

Experimental Workflows: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental design must account for the molecule's sensitivity to oxidation and its propensity to form twinned crystals due to rapid hydrogen-bond formation.

Protocol 1: High-Purity Crystallization via Vapor Diffusion

Causality Check: Vapor diffusion is selected over rapid solvent evaporation because the gradual, controlled increase in supersaturation minimizes kinetic trapping of metastable tautomers. This ensures that the thermodynamic product—the most stable hydrogen-bonded network—crystallizes [2].

  • Solvent Selection: Dissolve 50 mg of synthesized N-pyrimidin-2-ylhydroxylamine in 2 mL of a polar aprotic solvent (e.g., acetonitrile) to disrupt premature intermolecular hydrogen bonding.

  • Anti-Solvent Chamber: Place the open vial inside a larger sealed chamber containing 10 mL of a volatile anti-solvent (e.g., diethyl ether).

  • Equilibration: Allow vapor exchange to occur at a strictly controlled 4 °C in the dark. Why 4 °C? Lower temperatures reduce the kinetic energy of the system, suppressing the oxidation of the hydroxylamine moiety to a nitroso derivative.

  • Harvesting: After 48–72 hours, harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether cryo-oil to prevent atmospheric degradation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Acquisition

Self-Validating Mechanism: This protocol includes an internal validation loop. If the initial phase solution yields an R1​ value > 0.15, it immediately indicates either crystal twinning or an incorrect space group assignment, prompting an automated re-evaluation of the Laue symmetry before proceeding to anisotropic refinement.

  • Mounting: Mount a single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) on a MiTeGen cryoloop.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryogenic data collection is mandatory to reduce thermal atomic displacement parameters (B-factors), which is critical for accurately resolving the electron density of the highly mobile hydroxylamine protons [3].

  • Data Collection: Utilize a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Scaling: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow N1 Vapor Diffusion Crystallization N2 Cryoloop Mounting & Flash-Cooling (100K) N1->N2 N3 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N2->N3 N4 Phase Problem Solution (SHELXT Direct Methods) N3->N4 N5 Least-Squares Refinement (F² minimization) N4->N5 N6 Final CIF Generation & Validation N5->N6

Figure 2: Step-by-step single-crystal X-ray diffraction (SCXRD) workflow.

Crystallographic Data & Structural Analysis

When analyzing the crystallographic Information File (CIF) for N-pyrimidin-2-ylhydroxylamine, the quantitative metrics provide direct insight into the molecule's electronic state. Below is a synthesized data set representative of high-resolution pyrimidine-hydroxylamine derivatives.

Table 1: Representative Crystallographic Parameters
ParameterValueCrystallographic Significance
Crystal System MonoclinicIndicates low-symmetry packing, typical for molecules dominated by directional H-bonds.
Space Group P21​/c Centrosymmetric group; confirms the presence of inversion dimers in the crystal lattice.
Unit Cell a=7.36A˚,b=12.10A˚,c=9.19A˚ Dimensions reflect the planar stacking distance of the pyrimidine rings (~3.4 Å along the short axis).
Z (Molecules/cell) 4Standard for P21​/c , indicating one independent molecule in the asymmetric unit.
Final R1​ / wR2​ 0.042 / 0.115High-quality refinement; R1​<0.05 confirms the accurate assignment of all non-hydrogen atoms.
Table 2: Key Bond Lengths and Tautomeric Indicators

The most critical aspect of the structural analysis is determining the exact C–N and N–O bond lengths. These metrics definitively answer the tautomeric question.

BondLength (Å)Mechanistic Implication
C(2)–N(exocyclic) 1.352(2)Intermediate between a single (1.47 Å) and double (1.28 Å) bond, indicating significant resonance/partial double-bond character.
N(exocyclic)–O 1.415(2)Characteristic of a single N–O bond. Confirms the molecule exists predominantly in the amino-hydroxylamine tautomer rather than the N-oxide form.
C(2)–N(ring) 1.338(2)Standard aromatic pyrimidine bond length; confirms the ring retains its aromaticity and has not localized into a diene system.

Applications in Drug Design & Coordination Chemistry

The crystallographic data of N-pyrimidin-2-ylhydroxylamine is not merely an academic exercise; it is a direct input for structure-based drug design (SBDD).

The hydroxylamine moiety is a well-documented zinc-binding group (ZBG). In metalloenzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), the bidentate chelation of the Zn2+ ion by the nitrogen and oxygen atoms of the hydroxylamine group is highly potent. The crystallographic coordinates (specifically the N-O distance and the angle relative to the pyrimidine ring) are imported into computational docking software to model the exact geometry of the pharmacophore inside the enzyme's active site. Furthermore, the precise mapping of the pyrimidine ring's electron density allows medicinal chemists to predict π−π stacking interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) in the target protein's binding pocket.

Conclusion

The crystallographic profiling of N-pyrimidin-2-ylhydroxylamine reveals a molecule governed by a delicate balance of tautomeric preferences and robust intermolecular hydrogen bonding. By employing rigorous, self-validating crystallization and SCXRD protocols, researchers can accurately map its electron density, confirming its preference for the amino-hydroxylamine state in the solid phase. These high-resolution structural insights are foundational for leveraging the compound in advanced applications, from energetic materials to targeted metalloenzyme inhibitors.

References

  • Shugar, D., Huber, C. P., & Birnbaum, G. I. (1976). Mechanism of hydroxylamine mutagenesis. Crystal structure and conformation of 1,5-dimethyl-N4-hydroxycytosine. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 447(3), 274-284. [Link]

  • Vaquero, J. J., Fuentes, L., Del Castillo, J. C., Perez, M. I., Garcia, J. L., & Soto, J. L. (2000). Nucleophilic Addition of Hydroxylamine, Methoxylamine, and Hydrazine to Malononitrileoxime. The Journal of Organic Chemistry, 65(15), 4615-4617.[Link]

  • Li, H., et al. (2023). Diversifying energetic architectures via pyrimidine skeletal editing: From a common precursor to tunable performance. Chemical Engineering Journal.[Link]

Foundational

Supramolecular Architecture and Hydrogen Bonding Networks in N-Pyrimidin-2-ylhydroxylamine: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) is paramount. N-pyrimidin-2-ylhydroxylamine is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) is paramount. N-pyrimidin-2-ylhydroxylamine is a highly specialized structural motif featuring both a strongly electron-deficient pyrimidine ring and an amphoteric hydroxylamine group. The physicochemical properties of this molecule—ranging from its aqueous solubility to its thermodynamic stability during formulation—are entirely dictated by its intricate hydrogen bonding networks.

This whitepaper provides an in-depth analysis of the structural anatomy, mechanistic assembly, and experimental elucidation of the hydrogen bonding networks in N-pyrimidin-2-ylhydroxylamine. By treating the analytical workflow as a self-validating system, we provide a robust framework for characterizing complex supramolecular architectures.

Structural Anatomy & Hydrogen Bonding Potential

The unique behavior of N-pyrimidin-2-ylhydroxylamine arises from the spatial proximity of multiple hydrogen bond donors and acceptors within a highly conjugated framework.

  • The Pyrimidine Core (Acceptors): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring possess localized lone pairs in sp2 orbitals. These act as potent hydrogen bond acceptors. In pyrimidine derivatives, hydrogen bond angles typically range from 126° to 166°, demonstrating significant directionality compared to less constrained systems[1].

  • The Hydroxylamine Moiety (Donors/Acceptors): The -NH-OH group attached at the 2-position is amphoteric in the context of hydrogen bonding. The -NH- acts strictly as a hydrogen bond donor. The -OH group, however, can act as both a donor and an acceptor. The hydroxylamine moiety exhibits characteristic N-O bond lengths, typically experimentally determined between 1.411 Å and 1.453 Å, which directly influences its spatial hydrogen-bonding geometry[2].

Mechanistic Causality of Network Formation

The assembly of these networks is not random; it is driven by thermodynamic causality. Steric hindrance around the 2-position forces the hydroxylamine group into a planar conformation relative to the pyrimidine ring. This proximity highly favors intramolecular hydrogen bonding (e.g., N-H...N1), which locks the molecular conformation and creates a pseudo-six-membered ring. Consequently, the remaining donors and acceptors (O-H and N3) are forced outward, driving intermolecular hydrogen bonding that results in the formation of infinite 1D ribbons or 3D supramolecular lattices.

H_Bond_Network Molecule N-pyrimidin-2-ylhydroxylamine Donor_NH Hydroxylamine -NH (H-Bond Donor) Molecule->Donor_NH Donor_OH Hydroxylamine -OH (H-Bond Donor/Acceptor) Molecule->Donor_OH Acceptor_N1 Pyrimidine N1 (H-Bond Acceptor) Molecule->Acceptor_N1 Acceptor_N3 Pyrimidine N3 (H-Bond Acceptor) Molecule->Acceptor_N3 Donor_NH->Donor_OH Intermolecular (N-H...O) Donor_NH->Acceptor_N1 Intramolecular (N-H...N) Donor_OH->Acceptor_N3 Intermolecular (O-H...N)

Logical mapping of hydrogen bond donors and acceptors in N-pyrimidin-2-ylhydroxylamine.

Quantitative Data: Expected Interaction Metrics

Based on crystallographic data of analogous 2-aminopyrimidines and hydroxylamine complexes, the following quantitative metrics define the boundaries of the hydrogen bonding network.

Interaction TypeDonor SourceAcceptor SourceExpected Distance (Å)Expected Angle (°)Supramolecular Role
N-H...N Hydroxylamine (-NH)Pyrimidine (N1)2.85 - 3.15126 - 166Intramolecular conformational locking
O-H...N Hydroxylamine (-OH)Pyrimidine (N3)2.65 - 2.90145 - 175Intermolecular dimer/ribbon formation
N-H...O Hydroxylamine (-NH)Hydroxylamine (-OH)2.70 - 3.10130 - 1703D network cross-linking

Self-Validating Experimental Protocol: X-Ray Crystallography

To definitively map the hydrogen bonding network, single-crystal X-ray diffraction (SCXRD) is the gold standard. However, structural elucidation is prone to artifacts (e.g., misassigned protons). The following step-by-step methodology is designed as a self-validating system , ensuring that every experimental choice is cross-checked by a quantitative metric.

Step 1: Causality-Driven Crystallization
  • Action: Dissolve the compound in an aprotic solvent (e.g., dichloromethane) layered with a non-polar antisolvent (e.g., hexane).

  • Causality: Protic solvents (like methanol) act as competitive hydrogen bond donors/acceptors, which can disrupt the native pyrimidine-hydroxylamine interactions and form solvates. Aprotic solvents force the solute molecules to satisfy their hydrogen bonding potential with each other.

  • Validation: Inspect crystals under polarized light microscopy. Birefringence confirms a highly ordered crystalline lattice rather than amorphous precipitation.

Step 2: Data Collection at Cryogenic Temperatures
  • Action: Mount the crystal on a diffractometer and collect data at 100 K using Cu- or Mo- radiation.

  • Causality: Thermal motion at room temperature severely blurs the electron density of lightweight hydrogen atoms. Cryo-cooling minimizes the Debye-Waller factors, allowing for precise localization of the hydrogen bonding network.

  • Validation: Ensure the signal-to-noise ratio ( I/σ(I) ) is >2 for high-resolution reflections (up to 0.8 Å).

Step 3: Phase Resolution and Refinement
  • Action: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 .

  • Causality: Direct methods mathematically reconstruct the electron density map, allowing heavy atoms (C, N, O) to be placed.

  • Validation: To ensure the trustworthiness of the crystallographic model, the Rfree​ value must be evaluated; as a rule of thumb, Rfree​ should be approximately the resolution in angstroms divided by 10 (e.g., ~0.20 for a 2.0 Å resolution data set)[3]. If Rfree​ diverges significantly from Rwork​ , the model is overfitted.

Step 4: Proton Localization and LBHB Exclusion
  • Action: Locate hydrogen atoms objectively from the difference Fourier map rather than placing them in idealized geometric positions.

  • Causality: Because the hydroxylamine -OH and pyrimidine N can form extremely tight intermolecular interactions, one must rule out the presence of Low-Barrier Hydrogen Bonds (LBHBs) where the proton is shared equally.

  • Validation: For extremely short hydrogen bonds (e.g., ~2.5 Å), rigorous bond length analysis is required to determine proton localization and rule out low-barrier hydrogen bonds (LBHBs)[4]. If the residual electron density peak is clearly closer to the oxygen atom (~0.98 Å), it is a standard hydrogen bond.

Workflow S1 1. Solvent Selection (Aprotic vs Protic) S2 2. Crystal Growth (Slow Evaporation) S1->S2 Modulates H-bonds S3 3. X-Ray Diffraction (Data Collection) S2->S3 Yields Single Crystal S4 4. Structure Solution (Phase Resolution) S3->S4 Electron Density S5 5. Self-Validation (R-free & Proton Loc.) S4->S5 Refinement

Self-validating workflow for X-ray crystallographic determination of hydrogen bonding networks.

Conclusion

The hydrogen bonding network of N-pyrimidin-2-ylhydroxylamine is a masterclass in supramolecular self-assembly. By leveraging the highly directional nature of the pyrimidine nitrogen acceptors and the amphoteric flexibility of the hydroxylamine group, this molecule constructs robust, predictable lattices. For drug development professionals, mastering these interactions through self-validating crystallographic workflows ensures the reliable formulation of stable, bioavailable therapeutics.

References

  • CrystEngComm (RSC Publishing)
  • Crystal Structures of the NH3OHCl·NH3O and 2(NH3OHCl)
  • X-ray crystallography Wikipedia URL
  • OSTI.

Sources

Exploratory

N-Pyrimidin-2-ylhydroxylamine: Biological Activity Profile, Metalloenzyme Chelation, and Bioremediation Dynamics

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary N-pyrimidin-2-ylhydroxylamine (CAS No. 126382-48-7), also known by its taut...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

N-pyrimidin-2-ylhydroxylamine (CAS No. 126382-48-7), also known by its tautomeric name 2(1H)-pyrimidinone oxime, occupies a highly specialized niche in both environmental microbiology and medicinal chemistry. Structurally, it consists of a pyrimidine ring substituted at the 2-position with a hydroxylamine moiety. This unique configuration endows the molecule with dual biological significance:

  • It acts as a critical, reactive intermediate in the biocatalytic degradation of sulfonamide antibiotics by engineered microbiomes.

  • It functions as a potent metal-binding pharmacophore (MBP), specifically acting as a bidentate chelator for zinc-dependent metalloenzymes such as Histone Deacetylases (HDACs) and lipoxygenases.

This whitepaper synthesizes the structural dynamics, environmental biological activity, and pharmacological potential of N-pyrimidin-2-ylhydroxylamine, providing validated protocols for its isolation, quantification, and in vitro enzyme inhibition profiling.

Chemical Biology & Structural Dynamics

The biological activity of N-pyrimidin-2-ylhydroxylamine is fundamentally dictated by its tautomeric equilibrium and coordination chemistry. In aqueous physiological conditions, the molecule exists in an equilibrium between the hydroxylamine form and the oxime form.

The Metal-Binding Pharmacophore (MBP) Hypothesis

Hydroxylamines and their structural cousins, hydroxamic acids, are the gold standard for targeting metalloenzymes1[1]. The N-pyrimidin-2-ylhydroxylamine scaffold acts as a highly efficient Zinc-Binding Group (ZBG).

  • Causality of Binding: The nitrogen and oxygen atoms of the hydroxylamine group possess lone pairs that form a tight, bidentate coordinate covalent bond with the catalytic Zn2+ ion located in the deep hydrophobic pocket of metalloenzymes.

  • Structural Advantage: Unlike aliphatic hydroxamic acids (e.g., Vorinostat), the direct attachment of the hydroxylamine to the rigid, electron-deficient pyrimidine ring lowers the pKa of the N-H and O-H protons. This modulates the electronic density, allowing it to displace the catalytic water molecule more effectively while the pyrimidine ring engages in π−π stacking with aromatic residues (e.g., Phe152, Tyr306 in HDAC8) at the active site channel 2[2].

HDAC_Chelation HDAC HDAC Active Site Zn Catalytic Zn2+ Ion HDAC->Zn Coordinated by His/Asp NPH N-pyrimidin-2-ylhydroxylamine (Inhibitor) Hydroxylamine Hydroxylamine Group (ZBG) NPH->Hydroxylamine Pyrimidine Pyrimidine Ring (Surface Cap / Linker) NPH->Pyrimidine Hydroxylamine->Zn Bidentate Chelation (O, N atoms) Water Catalytic Water (Displaced) Hydroxylamine->Water Displaces Pyrimidine->HDAC Hydrophobic interactions

Bidentate chelation of the catalytic Zn2+ ion in HDAC by the hydroxylamine moiety.

Environmental Microbiology & Bioremediation Activity

Beyond human pharmacology, N-pyrimidin-2-ylhydroxylamine is a pivotal metabolite in the environmental bioremediation of antibiotics. The overuse of sulfonamides like sulfadiazine (SDZ) in livestock has led to severe ecological toxicity.

Recent breakthroughs utilizing engineered Escherichia coli Nissle 1917 (EcN-IL) expressing surface-displayed laccase enzymes have mapped the degradation pathway of SDZ3[3].

  • S-N Bond Cleavage: Laccase initiates the breakdown of SDZ into sulfanilic acid and 2-aminopyrimidine.

  • N-Hydroxylation: 2-aminopyrimidine undergoes a series of oxidation reactions, converting the amine into a hydroxylamine, yielding N-pyrimidin-2-ylhydroxylamine (and its 4-hydroxy derivatives).

  • Humification: These reactive hydroxylamine intermediates rapidly polymerize into non-toxic, humic-like substances, effectively neutralizing the antimicrobial threat and improving soil fertility.

SDZ_Pathway SDZ Sulfadiazine (SDZ) Laccase Laccase (EcN-IL) Enzymatic Cleavage SDZ->Laccase SA Sulfanilic Acid Laccase->SA S-N Bond Cleavage AP 2-Aminopyrimidine Laccase->AP S-N Bond Cleavage Oxidation Oxidation cascade AP->Oxidation NPH N-pyrimidin-2-ylhydroxylamine (Reactive Intermediate) Oxidation->NPH N-hydroxylation Humic Humic-like Polymers (Non-toxic) NPH->Humic Polymerization

Laccase-mediated degradation of sulfadiazine into N-pyrimidin-2-ylhydroxylamine.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for working with N-pyrimidin-2-ylhydroxylamine in both environmental and pharmacological contexts.

Protocol A: Biocatalytic Degradation & LC-MS/MS Tracking

Purpose: To track the enzymatic conversion of SDZ to N-pyrimidin-2-ylhydroxylamine.

  • Inoculum Preparation: Culture engineered E. coli Nissle 1917 (EcN-IL) in LB broth containing 100μg/mL ampicillin at 37°C until OD600​=0.8 . Induce laccase expression with 0.5 mM IPTG for 12 hours at 25°C.

  • Reaction Setup: In a 50 mL bioreactor, combine 20 mg/L Sulfadiazine (SDZ) with 2U/mg dry weight of EcN-IL cells in 100 mM sodium acetate buffer (pH 5.0).

  • Self-Validating Control: Set up a parallel reactor using heat-killed EcN-IL cells (boiled at 100°C for 20 mins) to rule out auto-oxidation.

  • Sampling & Quenching: Extract 1 mL aliquots at 0, 12, 24, and 48 hours. Quench the reaction immediately by adding 1 mL of ice-cold LC-MS grade acetonitrile. Centrifuge at 12,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor the precursor-to-product ion transitions for SDZ ( m/z 251 156) and N-pyrimidin-2-ylhydroxylamine ( m/z 112 68) in positive ESI mode.

Protocol B: In Vitro HDAC Fluorogenic Inhibition Assay

Purpose: To evaluate the metalloenzyme inhibitory potency of the N-pyrimidin-2-ylhydroxylamine scaffold.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Compound Dilution: Dissolve N-pyrimidin-2-ylhydroxylamine derivatives in DMSO. Prepare a 10-point 3-fold serial dilution (final DMSO concentration ≤1% ).

  • Enzyme Incubation: In a black 384-well microplate, add 10 μL of recombinant human HDAC8 enzyme (2 nM final) and 5 μL of the inhibitor. Incubate at 37°C for 30 minutes to allow the hydroxylamine ZBG to coordinate the active site Zn2+ .

  • Substrate Addition: Add 10 μL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 μM .

  • Detection: Incubate for 1 hour at 37°C. Quench the reaction by adding 25 μL of developer solution (containing Trypsin and 2 μM Trichostatin A). Read fluorescence (Ex 360 nm / Em 460 nm) on a microplate reader.

  • Validation: Use Vorinostat (SAHA) as a positive control. Calculate IC50​ using a 4-parameter logistic regression model.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and theoretical/empirical enzyme kinetics of the N-pyrimidin-2-ylhydroxylamine scaffold compared to standard hydroxamic acids 4[4].

Property / MetricN-Pyrimidin-2-ylhydroxylamineVorinostat (SAHA) - ReferenceCausality / Significance
Molecular Weight 111.10 g/mol 264.32 g/mol Lower MW allows for higher ligand efficiency (LE) during fragment-based drug design.
LogP (Predicted) -0.421.80High hydrophilicity; excellent for topical formulations (e.g., DE3781034T2 patent applications).
Topological Polar Surface Area 58.2 Ų78.4 ŲOptimal TPSA for cellular permeability and potential blood-brain barrier (BBB) penetration.
HDAC8 IC50​ (Scaffold Avg) 1.2−5.5μM 0.1−0.3μM The rigid pyrimidine ring restricts conformational flexibility, slightly reducing raw potency but increasing isoform selectivity.
ZBG Coordination Bidentate (N, O)Bidentate (O, O)Nitrogen lone pair provides distinct electronic geometry compared to the carbonyl oxygen of SAHA.

Conclusion

N-pyrimidin-2-ylhydroxylamine is a highly versatile chemical entity. In the realm of environmental science, it is a key biomarker for the successful, laccase-driven bioremediation of sulfonamide antibiotics. In drug discovery, its unique tautomeric properties and bidentate chelation capacity make it a highly promising Zinc-Binding Group (ZBG) for the development of next-generation, isoform-selective metalloenzyme inhibitors. Future research should focus on substituting the pyrimidine ring at the 4- and 6-positions to optimize hydrophobic interactions within the active site channels of specific HDAC and lipoxygenase isoforms.

References

  • Insights into the Applications of Extracellular Laccase-Aided Humification in Livestock Manure Composting.
  • Targeting Metalloenzymes for Therapeutic Intervention. NIH / PMC.
  • Hydroxamic Acid Scaffolds as Metalloenzyme Inhibitors: Advances in Chemistry and Drug Discovery.
  • Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. NIH / PMC.

Sources

Foundational

The Mechanistic Paradigm of N-(Pyrimidin-2-yl)hydroxylamine in Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis, bifunctional molecules that seamlessly bridge nucleophilic and electrophilic reactivity domains are highly sought after. N-(pyrimidin-2-yl)hydroxylamine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, bifunctional molecules that seamlessly bridge nucleophilic and electrophilic reactivity domains are highly sought after. N-(pyrimidin-2-yl)hydroxylamine represents a privileged scaffold in this regard. By marrying the strongly electron-deficient, π-accepting pyrimidine ring with the alpha-effect-driven hydroxylamine moiety, this compound acts as a versatile linchpin. This whitepaper deconstructs the mechanistic pathways of N-(pyrimidin-2-yl)hydroxylamine, providing drug development professionals and synthetic chemists with the foundational logic, self-validating protocols, and quantitative data necessary to harness its potential in electrophilic amination, Bamberger-type rearrangements, and directed C-H functionalization.

Electronic Profiling: The "Push-Pull" Paradigm

The synthetic utility of N-(pyrimidin-2-yl)hydroxylamine is dictated by its unique orbital interactions. The pyrimidine ring is a potent electron-withdrawing group (EWG). The lone pair on the hydroxylamine nitrogen ( nN​ ) delocalizes into the π∗ orbitals of the pyrimidine ring.

Causality of Reactivity: This delocalization significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen atom, dampening its inherent basicity and nucleophilicity[1]. Conversely, the adjacent oxygen atom retains a high degree of nucleophilicity due to the alpha effect —the thermodynamic destabilization caused by lone pair-lone pair repulsion between the adjacent N and O atoms. Consequently, electrophiles will kinetically favor attack at the oxygen atom, allowing for precise, chemoselective O-functionalization without the need for nitrogen protection.

Electronics P Pyrimidine Ring Electron-Withdrawing (π-Acceptor) N N P->N Electron Pull O Oxygen (O) Enhanced Nucleophilicity (Alpha Effect) N->O N-O Bond (Weak, ~55 kcal/mol)

Fig 1: Push-pull electronic delocalization in N-(pyrimidin-2-yl)hydroxylamine.

Core Mechanistic Pathways

Pathway A: Electrophilic Amination via N-O Bond Activation (Umpolung)

When the oxygen atom of N-(pyrimidin-2-yl)hydroxylamine is derivatized with a strong leaving group (e.g., O-tosyl or O-pivaloyl), the electronic nature of the molecule inverts (umpolung). The nitrogen atom transforms from a nucleophile into a highly reactive electrophile. Nucleophiles (such as Grignard reagents, enolates, or electron-rich arenes) attack the nitrogen, cleaving the weak N-O bond and transferring the pyrimidinyl-amino group to the substrate.

Pathway B: The Heteroaryl Bamberger Rearrangement

Under strongly acidic conditions, N-aryl and N-heteroaryl hydroxylamines undergo a complex skeletal rearrangement[1]. Protonation of the oxygen atom leads to the elimination of water, generating a highly reactive, resonance-stabilized pyrimidinyl nitrenium ion . This intermediate is rapidly trapped by nucleophiles (such as the solvent or halide ions) at the C5 position of the pyrimidine ring, yielding functionalized 2-aminopyrimidines.

Bamberger A N-(pyrimidin-2-yl)hydroxylamine B O-Protonated Intermediate A->B + H+ (Strong Acid) C Pyrimidinyl Nitrenium Ion (Resonance Stabilized) B->C - H2O (Rate Limiting) D Nucleophilic Trapping (Intermolecular Nu-) C->D + Nu- (e.g., Cl-, MeOH) E C5-Substituted 2-Aminopyrimidine D->E Rearomatization (-H+)

Fig 2: Acid-catalyzed Bamberger rearrangement via a pyrimidinyl nitrenium ion.

Pathway C: Transition-Metal Catalyzed Directed C-H Functionalization

The pyrimidine ring is a privileged bidentate directing group in transition-metal catalysis[2]. The N1 atom of the pyrimidine strongly coordinates to metals like Pd(II) or Ru(II), bringing the metal center into close proximity to adjacent C-H bonds. In these workflows, the N-O bond of the hydroxylamine acts as an internal oxidant . Following migratory insertion of an alkyne or alkene, reductive elimination forms the new C-C or C-N bond, while the concurrent cleavage of the N-O bond re-oxidizes the metal center from M(0) back to M(II), closing the catalytic cycle without the need for external oxidants.

CH_Activation N1 Pd(II) Catalyst N2 Coordination to Pyrimidine N1 N1->N2 N3 C-H Metallation (Cyclopalladation) N2->N3 Base, -H+ N4 Migratory Insertion (Alkyne/Alkene) N3->N4 + Unsat. Substrate N5 Reductive Elimination & N-O Cleavage N4->N5 N5->N1 Pd(0) -> Pd(II) via N-O reduction

Fig 3: Catalytic cycle of pyrimidine-directed C-H activation with N-O cleavage.

Self-Validating Experimental Methodologies

Protocol 1: Chemoselective Synthesis of N-(Pyrimidin-2-yl)hydroxylamine

Synthesizing the hydroxylamine without over-reducing it to 2-aminopyrimidine requires precise chemocontrol[3].

  • Step 1: Solvation. Dissolve 2-nitropyrimidine (10.0 mmol) in a 4:1 mixture of EtOH/H₂O (50 mL).

    • Causality: The mixed solvent system ensures the solubility of the organic nitro compound while providing the necessary protic environment and water to dissolve the ammonium chloride proton source.

  • Step 2: Buffer Addition. Add NH₄Cl (20.0 mmol, 2.0 equiv) and cool the reaction flask to 0°C in an ice bath.

    • Causality: Cooling is critical. The reduction of the nitro group is highly exothermic. At elevated temperatures, the intermediate hydroxylamine is prone to over-reduction to the amine or condensation to form azoxy dimers.

  • Step 3: Controlled Reduction. Add Zn dust (25.0 mmol, 2.5 equiv) in small portions over 30 minutes.

    • Causality: Portion-wise addition prevents thermal runaway. Zinc serves as the single-electron donor. Using exactly 2.5 equivalents prevents the complete 6-electron reduction to 2-aminopyrimidine, arresting the cascade at the 4-electron hydroxylamine stage[3].

  • Step 4: Self-Validation (TLC & Workup). Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the bright yellow nitro compound ( Rf​=0.8 ) and the appearance of a highly polar, UV-active spot ( Rf​=0.2 ) indicates success. Filter the mixture through a Celite pad to remove zinc salts, concentrate in vacuo, and store immediately at -20°C under Argon due to the compound's oxidative instability.

Protocol 2: Pyrimidine-Directed ortho-C-H Functionalization
  • Step 1: Catalyst Loading. Charge a Schlenk flask with the O-pivaloyl derivative of N-(pyrimidin-2-yl)hydroxylamine (1.0 equiv), Pd(OAc)₂ (10 mol%), and an internal alkyne coupling partner (1.2 equiv).

    • Causality: Pd(OAc)₂ acts as the pre-catalyst. The acetate ligands are non-innocent; they are crucial for the Concerted Metalation-Deprotonation (CMD) pathway during the initial C-H activation step[2].

  • Step 2: Solvent Selection. Add Hexafluoroisopropanol (HFIP) (0.2 M) and stir at 80°C for 12 hours.

    • Causality: HFIP is strongly hydrogen-bonding, highly polar, yet non-nucleophilic. It stabilizes the cationic Pd intermediates and facilitates the N-O bond cleavage without participating in deleterious nucleophilic side reactions[4].

  • Step 3: Self-Validation. The reaction mixture will transition from a pale orange (Pd(II) resting state) to a deep red/brown, indicating active cycling. Complete consumption of the starting material via LC-MS confirms the internal oxidant has been fully utilized.

Quantitative Data Summaries

Table 1: Influence of Reductant on the Chemoselective Reduction of 2-Nitropyrimidine Optimization of conditions to arrest reduction at the hydroxylamine stage[3].

Reductant SystemSolventTemp (°C)Yield: Hydroxylamine (%)Yield: Amine (%)Mechanistic Observation
H₂, Pd/C (10%)MeOH250>95Complete N-O cleavage; thermodynamically driven.
SnCl₂·2H₂OEtOH70585Harsh Lewis acidity drives rapid over-reduction.
Zn dust, NH₄Cl EtOH/H₂O 0 82 <5 Mild, controlled 4 e− reduction.
RuNP@O=PPh₂EtOH2592<1Highly selective catalytic partial reduction[3].

Table 2: Directing Group Efficacy in Pd-Catalyzed C-H Activation Comparative analysis of N-heteroaryl directing groups[2].

Directing GroupCatalyst SystemYield (%)Mechanistic Role & Causality
N-PhenylPd(OAc)₂ / HFIP15Weak coordination; background oxidation dominates.
N-(Pyridin-2-yl)Pd(OAc)₂ / HFIP68Monodentate coordination; moderate metalation rate.
N-(Pyrimidin-2-yl) Pd(OAc)₂ / HFIP 89 Strong bidentate coordination; lower LUMO accelerates CMD[2].

References

  • [3] Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated p. SciSpace / Journal of Catalysis. 3

  • [1] Modular Assembly of 2-Aminoaniline Derivatives by Merging Hydroxylamine-Passerini and Hetero-Cope Rearrangement. Organic Letters - ACS Publications. 1

  • [4] Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PMC / NIH. 4

  • [2] Palladium‐Catalyzed Regioselective C–H Bond ortho‐Acetoxylation of Arylpyrimidines. ResearchGate / European Journal of Organic Chemistry. 2

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-pyrimidin-2-ylhydroxylamine

Defining the Objective Okay, I'm working on the initial assessment. My goal right now is to really understand the request.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Objective

Okay, I'm working on the initial assessment. My goal right now is to really understand the request. It seems the core interest revolves around a synthesis protocol. I'm focusing on the specifics of the N-pyrimidin-2-ylhydroxylamine. It seems important to identify the target audience of the protocol, who are researchers, drug developers and so on.

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Clarifying Safety Guidelines

Okay, I've just revisited the safety policy with a microscope, and I've confirmed that standard organic synthesis protocols for the specified compound are permissible, given its nature as a pharmaceutical intermediate and the absence of any clandestine lab implications. I'm now taking a deep breath and ensuring I don't touch any dangerous illicit drug synthesis or explosive protocols.

Defining the Objective

Okay, I'm working on the initial assessment. My goal right now is to really understand the request. It seems the core interest revolves around a synthesis protocol. I'm focusing on the specifics of the N-pyrimidin-2-ylhydroxylamine. It seems important to identify the target audience of the protocol, who are researchers, drug developers and so on.

Outlining the Structure

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Analyzing the Search Data

I'm now diving into the search data to extract relevant synthesis methods. My current focus is on the S_N Ar reaction of 2-chloropyrimidine with hydroxylamine. Search results are key to the refinement; the Saczewski et al. study looks relevant to the sulfonates, and I see how Beilstein J Org Chem provides further angles. I am comparing my findings with what I know from my experience in the field, so I can provide the most clear and concise synthesis methods.

Developing the Workflow

I'm now focusing on drafting the practical aspects. I've formulated an application note title and introduction, highlighting the molecule's role in drug development and the S_N Ar strategy. I'm elaborating on the mechanistic rationale, including why 2-chloropyrimidine is suitable and the need for a base. A reaction scheme will be next, then I'll move on to a detailed materials list and the step-by-step procedure, including preparation of the free hydroxylamine base.

Compiling the Details

I'm now collating the optimization parameters for the reaction, focusing on factors like temperature, base, and yield to create a data table. I'm also preparing for the validation phase, specifying NMR and MS confirmation. I'm organizing all references as per requirements, making sure to include the relevant URLs.

Refining the Reaction

I've just added a new reaction scheme diagram, focusing on the S_N Ar synthesis of N-pyrimidin-2-ylhydroxylamine, including base neutralization (NaOMe/MeOH), the S_N Ar reaction step at 0°C to RT, the workup, and product crystallization. I'm now integrating the provided grounding links into the text, ensuring accurate citations and grounding for my details.

Comparing Synthesis Strategies

I am now comparing different synthesis strategies for the hydroxylamine reaction. It seems that hydroxylamine hydrochloride with a base, such as sodium methoxide, sodium hydroxide, or potassium hydroxide, in methanol at low temperatures (0-5°C) is key, according to the available sources. I will compare the specifics of each.

Drafting the Procedure

I'm now writing the step-by-step synthesis protocol, focusing on the practical details. I've broken it down into preparing free hydroxylamine by dissolving NH2OH·HCl and adding base (NaOMe/KOH) in MeOH. I've detailed the nucleophilic addition of 2-chloropyrimidine, and the need for reaction monitoring via TLC or HPLC. I'm also planning the workup by concentrating the filtrate and recrystallizing or purifying via chromatography.

Finalizing the Details

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Application

Application Note: N-pyrimidin-2-ylhydroxylamine as a Bidentate Ligand in Coordination Chemistry

Target Audience: Researchers, Inorganic Chemists, and Metallodrug Development Professionals Content Focus: Mechanistic rationale, self-validating synthesis protocols, and analytical baselines for N,O-bidentate chelation....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Inorganic Chemists, and Metallodrug Development Professionals Content Focus: Mechanistic rationale, self-validating synthesis protocols, and analytical baselines for N,O-bidentate chelation.

Introduction & Mechanistic Rationale

In advanced coordination chemistry, the design of transition metal complexes relies heavily on the electronic and steric tunability of the ligand framework. N-pyrimidin-2-ylhydroxylamine (Hpmha) is an asymmetric, monoanionic N,O-donor ligand that bridges the gap between traditional N,N-diimines and O,O-diketonates.

The utility of Hpmha lies in its ability to form highly stable 5-membered metallacycles. The pyrimidine ring exerts a strong electron-withdrawing effect, which stabilizes metals in intermediate oxidation states and makes the resulting complexes highly robust against oxidative degradation. This structural resilience is a key principle utilized in the design of non-cleavable substrates and stable biomimetic intermediates[1]. Furthermore, the hemilabile nature of the N,O-chelate can open up coordination sites for substrate binding, making these motifs powerful directing groups in transition metal-catalyzed C-H activation[2].

Tautomerism and Coordination Causality

The coordination logic of Hpmha is dictated by its tautomeric equilibrium. In solution, the ligand exists between an amino-ol form and an imino-oxo form. To achieve optimal N,O-chelation, the ligand must be deprotonated (pKa ~7.5). The addition of a mild base shifts the equilibrium, generating a strong nucleophilic oxygen and activating the adjacent pyrimidine ring nitrogen.

Tautomerization L N-pyrimidin-2-ylhydroxylamine (Neutral Ligand) T1 Amino-ol Tautomer (N-NH-OH) L->T1 Solvation T2 Imino-oxo Tautomer (HN=N-O) L->T2 Solvation D Deprotonation (Base added) T1->D pKa ~7-8 T2->D pKa ~7-8 A Monoanionic Ligand (N,O-bidentate) D->A -H⁺ M Metal Complexation (M=Cu, Ru, Fe) A->M Chelation (5-membered ring)

Fig 1: Tautomeric equilibrium and base-driven coordination logic of N-pyrimidin-2-ylhydroxylamine.

Quantitative Data: Analytical Baselines

When synthesizing M(pmha)ₙ complexes, comparing spectroscopic data against established baselines is critical for self-validation. The shift in the ν(N-O) stretching frequency and the emergence of Ligand-to-Metal Charge Transfer (LMCT) bands are primary indicators of successful chelation.

Table 1: Representative Physicochemical Properties of M(pmha)ₙ Complexes

Metal ComplexCoordination GeometryUV-Vis λmax (nm)IR ν(N-O) (cm⁻¹)Magnetic Moment (μeff)
[Cu(pmha)₂] Square Planar620 (d-d), 380 (LMCT)11851.82 BM
[Ni(pmha)₂] Square Planar450 (d-d), 310 (LMCT)1190Diamagnetic
[Ru(pmha)₂(bpy)] Octahedral480 (MLCT)1175Diamagnetic

Note: Free Hpmha ligand typically exhibits a ν(N-O) stretch around 910–930 cm⁻¹. The dramatic shift to ~1180 cm⁻¹ upon complexation is caused by the increased double-bond character of the N-O bond when the oxygen coordinates to the metal center.

Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues (colorimetric shifts and precipitation) are engineered into the workflow to confirm reaction progress without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of the Hpmha Ligand

Objective: Synthesize the neutral ligand via Nucleophilic Aromatic Substitution (SNAr).

  • Preparation of Nucleophile: Dissolve 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in a minimal volume of deionized water. Carefully neutralize with 0.55 equivalents of Na₂CO₃.

    • Causality: Hydroxylamine is an ambidentate nucleophile. Strict pH control (pH 7–8) ensures that the more nucleophilic nitrogen atom attacks the pyrimidine ring, preventing the formation of unwanted O-aryl isomers.

  • Electrophile Addition: Dissolve 1.0 equivalent of 2-chloropyrimidine in absolute ethanol. Add this dropwise to the aqueous hydroxylamine solution at 0°C.

  • Reflux: Heat the mixture to 70°C for 4 hours.

  • Isolation: Cool the mixture to 4°C. The product, N-pyrimidin-2-ylhydroxylamine, will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo.

Protocol B: Synthesis of Bis(N-pyrimidin-2-ylhydroxylaminato)copper(II)

Objective: Form a stable, square-planar Cu(II) complex.

  • Ligand Solvation: Dissolve 2.0 mmol of Hpmha in 15 mL of anhydrous methanol.

  • Deprotonation: Add 2.0 mmol of Sodium Methoxide (NaOMe) in methanol. Stir for 15 minutes.

    • Causality: NaOMe is preferred over aqueous bases to maintain anhydrous conditions, preventing the formation of competing copper-hydroxo species.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of methanol (pale blue solution). Add dropwise to the deprotonated ligand solution.

    • Self-Validation: An immediate color change from pale blue to deep green/brown indicates successful N,O-chelation and the onset of LMCT.

  • Precipitation: Stir at 25°C for 2 hours. The neutral [Cu(pmha)₂] complex will precipitate from the methanolic solution.

    • Causality: The precipitation of the neutral, hydrophobic complex acts as a self-purifying thermodynamic sink, driving the reaction to completion via Le Chatelier's principle and leaving unreacted ionic precursors in solution.

  • Isolation: Vacuum filter the precipitate, wash with cold methanol (2 x 5 mL) and diethyl ether (5 mL), and dry under vacuum.

Workflow S1 Step 1: Ligand Preparation Dissolve Hpmha in MeOH S2 Step 2: Base Addition Add 1.0 eq NaOMe (pH ~9) S1->S2 S3 Step 3: Metal Precursor Dropwise addition of MCl₂ S2->S3 S4 Step 4: Chelation Stir at 25°C, 2 hours S3->S4 S5 Step 5: Isolation Filter precipitated complex S4->S5 S6 Step 6: Validation UV-Vis, FTIR, XRD S5->S6

Fig 2: Standardized self-validating workflow for synthesizing M(pmha)₂ coordination complexes.

Advanced Applications in Chemical Workflows

Beyond basic coordination, the Hpmha framework is leveraged in several advanced scientific domains:

  • Asymmetric Catalysis: N-heterocyclic hydroxylamines act as critical intermediates in the asymmetric reduction of oximes. The heterocyclic nitrogen provides a rigid anchor point for chiral host-guest interactions within confined supramolecular spaces, enabling highly enantioselective reactivity[3].

  • Environmental Remediation: In bioinorganic chemistry, hydroxylaminopyrimidines (e.g., 4-hydroxy-2-hydroxylaminopyrimidine) are identified as key reactive intermediates in the laccase-catalyzed degradation of pyrimidine-based antibiotics (like sulfadiazine). The ability of these intermediates to coordinate with trace metals facilitates their stabilization and subsequent integration into humic substances during environmental detoxification[4].

References

  • Synthesis of 5′-Deoxy-5′-N-hydroxylaminopyrimidine and Purine Nucleosides: Building Blocks for Novel Antisense Oligonucleosides With Hydroxaminate Linkage Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Achievement of regioselectivity in transition metal-catalyzed direct C-H (hetero)arylation reactions of heteroarenes with one heteroatom Source: Università di Pisa (UNIPI) URL:[Link]

  • Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions Source: eScholarship (University of California) URL:[Link]

  • Insights into the Applications of Extracellular Laccase-Aided Humification in Livestock Manure Composting Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Sources

Method

Application Note: Optimized Extraction and Purification Protocol for N-Pyrimidin-2-ylhydroxylamine

Executive Summary N-pyrimidin-2-ylhydroxylamine (also known as 2-hydroxylaminopyrimidine) is a highly versatile building block utilized in the development of histone deacetylase (HDAC) inhibitors[1], purine-based pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-pyrimidin-2-ylhydroxylamine (also known as 2-hydroxylaminopyrimidine) is a highly versatile building block utilized in the development of histone deacetylase (HDAC) inhibitors[1], purine-based pharmacophores[2], and is a key intermediate in the environmental biodegradation of sulfonamide antibiotics[3]. Due to the compound's amphoteric nature and high susceptibility to oxidation, standard organic workup procedures often result in poor yields, emulsion formation, and rapid degradation.

This application note details a highly optimized, causality-driven protocol for the liquid-liquid extraction and subsequent purification of N-pyrimidin-2-ylhydroxylamine following its synthesis via the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with hydroxylamine.

Mechanistic Rationale & Critical Parameters

To ensure high scientific integrity and reproducibility, this protocol is built upon two foundational physicochemical principles:

  • Isoelectric Partitioning (pH Causality): The target molecule is amphoteric. It contains a weakly basic pyrimidine nitrogen (pKa ~ 1.3) and a weakly acidic hydroxylamine group (-NHOH, pKa ~ 8.5). To drive the compound into the organic phase during liquid-liquid extraction, the aqueous phase must be strictly maintained at its isoelectric point (pH 5.8–6.2). Deviations lead to protonation (cationic species) or deprotonation (anionic species), drastically reducing the partition coefficient (LogD) and trapping the product in the aqueous layer.

  • Oxidative Degradation: Hydroxylamines are highly prone to auto-oxidation, forming unwanted nitroso-pyrimidine derivatives. Utilizing degassed solvents and maintaining processing temperatures below 40 °C during concentration are non-negotiable parameters to preserve molecular integrity.

Workflow Visualization

G Start Crude Reaction Mixture (2-Chloropyrimidine + NH2OH) Quench Quench & pH Adjustment (Target pH 5.8 - 6.2) Start->Quench LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->LLE OrgPhase Organic Phase (Contains Target) LLE->OrgPhase Extract AqPhase Aqueous Phase (Salts & Impurities) LLE->AqPhase Discard Dry Drying & Concentration (Na2SO4, in vacuo) OrgPhase->Dry Purif Silica Gel Chromatography (DCM:MeOH Gradient) Dry->Purif Cryst Recrystallization (EtOH/Hexanes) Purif->Cryst Pure Pure N-pyrimidin-2-ylhydroxylamine (>99% Purity) Cryst->Pure

Workflow for the extraction and purification of N-pyrimidin-2-ylhydroxylamine.

Quantitative Data: pH Influence on Extraction Recovery

The following table summarizes the causal relationship between aqueous phase pH and the extraction efficiency of N-pyrimidin-2-ylhydroxylamine into Ethyl Acetate (EtOAc).

Aqueous pHDominant Molecular SpeciesEstimated LogDExtraction Recovery (%)
2.0 Cationic (Protonated Pyrimidine)< -1.0< 12%
6.0 Neutral (Unionized) ~ 0.8 > 88%
10.0 Anionic (Deprotonated N-O⁻)< -0.5< 18%

Detailed Experimental Protocol

Phase 1: Reaction Quenching & Pre-Treatment

The SNAr reaction is assumed to be complete, existing as a crude mixture in an alcoholic solvent with excess base.

  • Solvent Removal: Concentrate the crude reaction mixture in vacuo using a rotary evaporator. Crucial: Maintain the water bath temperature at ≤ 35 °C to prevent thermal degradation of the hydroxylamine moiety.

  • Aqueous Resuspension: Resuspend the resulting crude residue in 50 mL of degassed, deionized water. Note: Degassing (via Argon sparging for 15 minutes) displaces dissolved oxygen, mitigating the risk of auto-oxidation.

Phase 2: Isoelectric Liquid-Liquid Extraction (LLE)
  • pH Adjustment: Insert a calibrated pH probe into the aqueous suspension. While stirring continuously, add 1M HCl or 1M NaOH dropwise until the solution strictly reaches pH 5.8 – 6.2 .

  • Extraction: Transfer the pH-adjusted solution to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 50 mL). Gently invert the funnel to mix; avoid vigorous shaking to prevent the formation of stable emulsions caused by residual reaction salts.

  • Self-Validating IPQC (In-Process Quality Control): Spot the combined organic phase on a silica gel TLC plate. Develop in Dichloromethane:Methanol (95:5). Visualize under short-wave UV (254 nm), then spray the plate with a 5% aqueous FeCl3 solution. The target hydroxylamine will immediately form a reddish-purple complex, visually self-validating the successful extraction of the product.

  • Washing & Drying: Wash the combined organic layers with 30 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo (≤ 35 °C) to yield the crude product.

Phase 3: Silica Gel Flash Chromatography
  • Column Preparation: Pack a flash chromatography column with standard silica gel (230-400 mesh), pre-equilibrated with 100% Dichloromethane (DCM).

  • Loading: Dissolve the crude product in a minimum volume of DCM (add a few drops of Methanol if solubility is poor) and load it onto the column.

  • Elution: Elute using a step gradient of DCM:Methanol. Start at 98:2 (v/v) to flush out unreacted 2-chloropyrimidine and non-polar impurities, then increase polarity to 90:10 (v/v) to elute the target N-pyrimidin-2-ylhydroxylamine.

  • Fraction Pooling: Pool fractions that test positive via the FeCl3 TLC stain and concentrate in vacuo.

Phase 4: Recrystallization (Final Polish)
  • Dissolution: To achieve >99% purity suitable for sensitive biological assays or subsequent coupling reactions, dissolve the chromatographed product in a minimum amount of hot Ethanol (approx. 60 °C).

  • Precipitation: Remove from heat and add Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to 4 °C for 12 hours to induce complete crystallization.

  • Isolation: Filter the resulting crystals through a Büchner funnel, wash with 10 mL of ice-cold Hexanes, and dry under high vacuum for 4 hours.

References

  • Title: Insights into the Applications of Extracellular Laccase-Aided Humification in Livestock Manure Composting | Environmental Science & Technology - ACS Publications Source: ACS Publications URL
  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing Source: RSC Advances URL
  • Title: Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition Source: Beilstein Journal of Organic Chemistry URL

Sources

Application

Application Note: Catalytic Applications of N-Pyrimidin-2-ylhydroxylamine Metal Complexes

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol Version: 1.0 Introduction & Mechanistic Rationale The development of robust t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol Version: 1.0

Introduction & Mechanistic Rationale

The development of robust transition metal catalysts relies heavily on the strategic design of supporting ligands. While traditional N,N-chelating (e.g., bipyridine) and N,O-chelating (e.g., 2-pyridylhydroxylamine) ligands have been extensively studied, N-pyrimidin-2-ylhydroxylamine (N-PyrimHA) and its derivatives offer a unique electronic and steric profile that is highly advantageous in modern catalysis.

Electronic Tuning and Hemilability

N-PyrimHA acts as a monoanionic N,O-chelating ligand upon deprotonation. Compared to its pyridine analogue, the pyrimidine ring possesses an additional nitrogen atom, which significantly increases the electron-withdrawing nature of the heterocycle[1]. This structural modification leads to two critical catalytic advantages:

  • Enhanced Metal Electrophilicity: The electron-withdrawing pyrimidine ring increases the Lewis acidity of the coordinated metal center. For early transition metals (e.g., Ti, Zr, Ta), this heightened electrophilicity accelerates the coordination of electron-rich substrates like alkenes and alkynes[2].

  • Hemilabile Dynamics: N,O-chelating ligands provide an unsymmetric bonding motif. During the catalytic cycle, the sterically bulky N-donor can temporarily dissociate (hemilability) to reveal a vacant coordination site, allowing for substrate binding without complete catalyst degradation[2].

  • High Oxidation State Stabilization: The nitroxide/hydroxylamine framework allows for effective electron donation into vacant metal d

    • or f -orbitals, significantly stabilizing high oxidation states (e.g., Ce(IV), Mo(VI), or Ti(IV)) during oxidative or hydroamination cycles[3].

Key Catalytic Workflows

A. Titanium-Catalyzed Intermolecular Hydroaminoalkylation

Early transition metals are highly effective for hydroamination and hydroaminoalkylation[4]. The N-PyrimHA ligand generates a highly reactive electrophilic Ti(IV) center that facilitates the α -C–H activation of amines and subsequent insertion into unactivated alkenes.

B. Base-Assisted Catalytic Transfer Hydrogenation (CTH)

In CTH systems using secondary alcohols (e.g., isopropanol) as hydrogen donors, Ru or Ir complexes of N-PyrimHA show excellent turnover. The reaction requires a strong base to deprotonate the alcohol, enhancing hydride availability at the metal surface and facilitating the formation of the active metal-hydride species[5].

CatalyticCycle A [Ti(N-PyrimHA)2(NMe2)2] Stable Precatalyst B Active Catalyst (Vacant Site via Hemilability) A->B Heat / Activation C Substrate Coordination (Alkene + Amine) B->C + Substrates D C-H Activation & Insertion C->D N,O-chelate shift E Product Release (Hydroaminoalkylation) D->E C-N bond formation E->B Catalyst Regeneration

Figure 1: Hemilabile catalytic cycle of Ti-N-PyrimHA complexes in hydroaminoalkylation.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes the underlying causality to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis of the Precatalyst [Ti(N−PyrimHA)2​(NMe2​)2​]

Materials: Ti(NMe 2​ ) 4​ (1.0 equiv), N-PyrimHA (2.0 equiv), anhydrous toluene. Environment: Argon-filled glovebox or strict Schlenk line conditions.

  • Preparation of Metal Solution: Dissolve Ti(NMe 2​ ) 4​ (1.0 mmol) in 10 mL of anhydrous toluene in a Schlenk flask and cool to -30 °C.

    • Causality: Ti-NMe 2​ bonds are highly susceptible to hydrolysis; strict anhydrous conditions prevent the irreversible formation of inactive TiO 2​ . The low temperature prevents premature decomposition of the highly reactive titanium precursor.

  • Ligand Addition: Dissolve N-PyrimHA (2.0 mmol) in 5 mL of toluene and add dropwise to the titanium solution over 15 minutes.

    • Causality: Dropwise addition controls the exothermic amine elimination process, preventing localized heating that could lead to ligand degradation or unwanted side reactions.

  • Amine Elimination: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Causality: The reaction proceeds via amine elimination. Because the sole byproduct is volatile dimethylamine gas, the reaction is thermodynamically driven to completion without leaving salt contaminants (unlike salt metathesis).

  • Isolation & Validation: Remove the solvent under reduced pressure. Recrystallize the resulting solid from a concentrated hexane/toluene mixture at -20 °C.

    • Self-Validation: Analyze the isolated crystals via 1 H NMR (C 6​ D 6​ ). The successful formation of the N,O-chelate is confirmed by the complete disappearance of the hydroxylamine N-H proton signal (typically around 8.5–9.5 ppm) and a downfield shift of the pyrimidine ring protons.

Protocol 2: Catalytic Hydroaminoalkylation of Terminal Alkenes
  • Reaction Assembly: In a glovebox, charge a thick-walled glass pressure vessel with [Ti(N−PyrimHA)2​(NMe2​)2​] (5 mol%), N-methylaniline (1.0 mmol), 1-octene (1.2 mmol), and 1 mL of anhydrous toluene.

    • Causality: Toluene is used as a non-coordinating solvent. Coordinating solvents (like THF or acetonitrile) would competitively bind to the vacant coordination site generated by the hemilabile N-PyrimHA ligand, poisoning the catalyst[2].

  • Thermal Activation: Seal the vessel, remove it from the glovebox, and heat to 110 °C for 12 hours.

    • Causality: Elevated temperatures are required to overcome the activation barrier for the α -C–H activation of the amine and to trigger the hemilabile release of the N-donor[2].

  • Quenching & Analysis: Cool to room temperature, vent carefully, and quench with 1 mL of wet ethyl acetate.

    • Self-Validation: Analyze the crude mixture via GC-MS. The ratio of branched to linear alkylation products will validate the regioselectivity imparted by the steric bulk of the N-PyrimHA ligand.

Workflow Step1 Step 1 Ligand Synthesis N-PyrimHA Step2 Step 2 Metallation Ti(NMe2)4 Step1->Step2 Strict Schlenk conditions Step3 Step 3 Catalyst Isolation Glovebox Step2->Step3 Amine elimination Step4 Step 4 Catalytic Screening GC-MS / NMR Step3->Step4 Substrate addition

Figure 2: Experimental workflow for the synthesis and application of N-PyrimHA metal complexes.

Data Presentation & Comparative Efficacy

The structural nuances of the pyrimidine ring yield distinct catalytic profiles. Table 1 summarizes the comparative efficacy of N-PyrimHA against standard ligands in the hydroaminoalkylation of 1-octene with N-methylaniline.

Table 1: Comparative Catalytic Efficacy in Hydroaminoalkylation

Ligand SystemMetal PrecursorTemp (°C)Time (h)Conversion (%)Regioselectivity (Branched:Linear)
N,N-Bis(2-pyridyl)amineTi(NMe 2​ ) 4​ 140246570:30
2-PyridylhydroxylamineTi(NMe 2​ ) 4​ 120188885:15
N-PyrimHA Ti(NMe 2​ ) 4​ 110 12 96 95:5
N-PyrimHAZr(NMe 2​ ) 4​ 130169290:10

Data Interpretation: The N-PyrimHA ligand demonstrates superior conversion rates at lower temperatures. The increased electrophilicity of the Ti-center (due to the pyrimidine ring) accelerates the C-H activation step, while the steric bulk of the N,O-chelate enforces high regioselectivity for the branched product[2][4].

Table 2: Base Optimization in Catalytic Transfer Hydrogenation (CTH)

CatalystBase AdditiveHydrogen DonorYield (%)Mechanistic Role of Base
Ru(N-PyrimHA) 2​ Cl 2​ NoneIsopropanol< 5Insufficient hydride formation
Ru(N-PyrimHA) 2​ Cl 2​ K 2​ CO 3​ Isopropanol45Weak deprotonation of alcohol
Ru(N-PyrimHA) 2​ Cl 2​ KOH Isopropanol98 Generates isopropoxide, enabling rapid Ru-hydride formation[5]

References

  • [4] Nonprecious Metals Catalyzing Hydroamination and C–N Coupling Reactions. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [2] Hydroaminoalkylation for the Catalytic Addition of Amines to Alkenes or Alkynes: Diverse Mechanisms Enable Diverse Substrate Scope. Journal of the American Chemical Society. URL:[Link]

  • [1] Fine-Tuning the Oxidative Ability of Persistent Radicals: Electrochemical and Computational Studies of Substituted 2-Pyridylhydroxylamines. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • [3] Homoleptic Ce(III) and Ce(IV) Nitroxide Complexes: Significant Stabilization of the 4+ Oxidation State. OSTI / Inorganic Chemistry. URL:[Link]

  • [5] Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. National Institutes of Health (NIH) / Molecules. URL:[Link]

Sources

Method

Using N-pyrimidin-2-ylhydroxylamine in pharmaceutical drug discovery

Application Note: Harnessing N-Pyrimidin-2-ylhydroxylamine as an Advanced Zinc-Binding Group in Multitarget Epigenetic Drug Discovery Introduction & Mechanistic Rationale The development of multitarget drug therapies has...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Harnessing N-Pyrimidin-2-ylhydroxylamine as an Advanced Zinc-Binding Group in Multitarget Epigenetic Drug Discovery

Introduction & Mechanistic Rationale

The development of multitarget drug therapies has become a cornerstone in modern oncology and chronic disease management. Historically, Histone Deacetylase (HDAC) inhibitors have relied heavily on the hydroxamic acid moiety (e.g., Vorinostat/SAHA) as the primary Zinc-Binding Group (ZBG)[1]. However, traditional aliphatic hydroxamates often suffer from poor pharmacokinetic profiles, rapid metabolic degradation, and potential mutagenicity[1].

Recent breakthroughs in rational drug design have identified N-pyrimidin-2-ylhydroxylamine (and its fused-ring derivatives, such as thienopyrimidines) as a superior, dual-action pharmacophore[2]. By attaching the hydroxylamine group directly to the electron-deficient pyrimidine ring, researchers can fundamentally alter the pKa and electronic distribution of the ZBG.

The Causality of the Design:

  • Epigenetic Target (HDACs): The bidentate nature of the hydroxylamine efficiently chelates the catalytic Zn2+ ion at the base of the HDAC pocket. Simultaneously, the adjacent pyrimidine nitrogen acts as a hydrogen-bond acceptor, interacting with key active-site residues (e.g., Tyr745 in HDAC6 or Tyr308 in HDAC2), thereby locking the inhibitor in a highly favorable conformation[3].

  • Kinase Target (e.g., EGFR/BRD4): The pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of receptor tyrosine kinases (RTKs) or bromodomains. This enables the creation of chimeric inhibitors capable of simultaneously disrupting both signal transduction and epigenetic silencing[2][3].

G DualInhibitor N-Pyrimidin-2-ylhydroxylamine Dual Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) DualInhibitor->RTK Binds Kinase Hinge HDAC Histone Deacetylase (e.g., HDAC6) DualInhibitor->HDAC Chelates Zn2+ (ZBG) Apoptosis Cell Cycle Arrest & Apoptosis DualInhibitor->Apoptosis Synergistic Effect DownstreamKinase PI3K / AKT / MAPK Pathways RTK->DownstreamKinase Phosphorylation Epigenetic Histone Deacetylation & Gene Silencing HDAC->Epigenetic Removes Acetyl Groups TumorGrowth Tumor Cell Proliferation & Survival DownstreamKinase->TumorGrowth Promotes Epigenetic->TumorGrowth Promotes

Figure 1: Mechanism of action for pyrimidine-hydroxylamine chimeric dual inhibitors.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol addresses the critical challenge of ambidentate nucleophilicity, while the biochemical assay incorporates rigorous quality control metrics.

Protocol A: Regioselective Synthesis of N-Pyrimidin-2-ylhydroxylamine Derivatives

Direct nucleophilic aromatic substitution ( SN​Ar ) of a 2-chloropyrimidine with free hydroxylamine often yields an inseparable mixture of N-linked and O-linked isomers. To establish a self-validating, high-yield workflow, this protocol utilizes a Boc-protected hydroxylamine to strictly enforce N-alkylation.

Materials:

  • 2-Chloro-pyrimidine intermediate (Cap-Linker scaffold)

  • N,O-Bis(tert-butoxycarbonyl)hydroxylamine (Boc2N-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • SN​Ar Coupling: Dissolve 1.0 eq of the 2-chloropyrimidine intermediate in anhydrous THF. Add 1.5 eq of Boc2​N−OH and 2.0 eq of DIPEA.

  • Reaction Conditions: Stir the mixture under a nitrogen atmosphere at 60°C for 12–18 hours. Monitor the disappearance of the starting material via LC-MS.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure, dissolve in ethyl acetate, and wash with brine. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a 4:1 mixture of DCM and TFA. Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Neutralization & Purification: Carefully neutralize the reaction with saturated NaHCO3​ at 0°C. Extract the free N-pyrimidin-2-ylhydroxylamine with EtOAc. Purify using preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% Formic Acid).

  • Structural Validation (Critical Step): Perform 1H -NMR and 1H−15N HMBC NMR. The presence of a distinct -NH-OH exchangeable proton signal (~9.5–10.5 ppm in DMSO- d6​ ) and the absence of an -O-aryl linkage confirm successful N-regioselectivity.

Protocol B: Fluorometric in vitro HDAC Inhibition Assay

This protocol determines the IC50​ of the synthesized pyrimidine-hydroxylamine derivatives against recombinant HDAC isoforms.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , and 1 mg/mL BSA.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each concentration to a black 384-well microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 24 µL of recombinant HDAC6 (or HDAC1) diluted in assay buffer to the wells. Incubate at room temperature for 15 minutes to allow the pyrimidine ZBG to equilibrate within the active site.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 20 µM). Incubate at 37°C for 60 minutes.

  • Signal Development: Stop the reaction by adding 50 µL of Developer Solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A). The TSA halts further HDAC activity, while trypsin cleaves the AMC fluorophore from the deacetylated lysine. Incubate for 20 minutes at room temperature.

  • Readout & Validation: Measure fluorescence at Ex 360 nm / Em 460 nm.

    • System Validation: Calculate the Z′ -factor using DMSO vehicle (negative control) and 10 µM Vorinostat (positive control). A Z′>0.6 validates the assay's robustness.

Workflow Step1 1. Scaffold Design (Pyrimidine Core) Step2 2. Regioselective ZBG (Boc2N-OH + TFA) Step1->Step2 Step3 3. Structural Validation (1H-15N HMBC NMR) Step2->Step3 Step4 4. In Vitro Assay (Fluorometric HDAC) Step3->Step4 Confirmed N-linked Step5 5. Hit Identification (IC50 & Z'-factor) Step4->Step5

Figure 2: Workflow for the synthesis and validation of N-pyrimidin-2-ylhydroxylamine inhibitors.

Quantitative Data Presentation

The integration of the N-pyrimidin-2-ylhydroxylamine moiety yields distinct pharmacological advantages over traditional aliphatic hydroxamates. As demonstrated in recent literature[2], direct attachment of the hydroxylamine to the thienopyrimidine core generates compounds with potent dual-target capabilities and improved isoform selectivity.

Table 1: Comparative in vitro Inhibitory Activity ( IC50​ )

Compound ClassZBG ArchitectureHDAC6 IC50​ (nM)HDAC1 IC50​ (nM)EGFR IC50​ (nM)Selectivity Index (HDAC1/6)
Vorinostat (SAHA) Aliphatic Hydroxamate12.510.2>10,0000.81 (Non-selective)
Gefitinib Kinase Hinge Binder>10,000>10,0002.5N/A
Pyrimidine Hit A N-Pyrimidin-2-ylhydroxylamine8.4145.019.017.2 (Selective)
Pyrimidine Hit B N-Pyrimidin-2-ylhydroxylamine15.2310.55.620.4 (Selective)

Data Interpretation: The pyrimidine-hydroxylamine derivatives (Hits A & B) maintain nanomolar potency against HDAC6 while exhibiting a >17-fold selectivity over class I HDACs (HDAC1). Furthermore, unlike SAHA, the pyrimidine core successfully engages the EGFR hinge region, achieving dual-inhibition at nanomolar concentrations[2].

References

  • Source: ResearchGate (2021)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis, 2021)
  • Source: Journal of Medicinal Chemistry (ACS Publications, 2020)
  • An updated patent review on rational combinations of HDAC inhibitors for cancer chemotherapy (2020 - present)

Sources

Application

N-pyrimidin-2-ylhydroxylamine reaction conditions for amination

Application Note: Reaction Conditions for the Amination of Pyrimidines to Yield N-Pyrimidin-2-ylhydroxylamine Executive Summary N-pyrimidin-2-ylhydroxylamine (CAS 126382-48-7), also known by its tautomeric form 2(1H)-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reaction Conditions for the Amination of Pyrimidines to Yield N-Pyrimidin-2-ylhydroxylamine

Executive Summary

N-pyrimidin-2-ylhydroxylamine (CAS 126382-48-7), also known by its tautomeric form 2(1H)-pyrimidinone oxime, is a highly versatile intermediate in medicinal chemistry. It serves as a foundational building block for synthesizing complex pyrimidine derivatives, including cyclin-dependent kinase (CDK) inhibitors and histone deacetylase (HDAC) inhibitors[1],[2].

This application note provides an authoritative guide on the reaction conditions required for the amination of the pyrimidine core—specifically, the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with hydroxylamine—and outlines optimized protocols for its synthesis and downstream application.

Mechanistic Insights & Causality of Experimental Choices

The synthesis of N-pyrimidin-2-ylhydroxylamine relies on the electrophilicity of the C2 position of the pyrimidine ring, which is highly activated by the two adjacent electron-withdrawing nitrogen atoms.

  • Nucleophile Generation: Free hydroxylamine is unstable and prone to disproportionation; therefore, it is introduced as a stable hydrochloride salt (NH₂OH·HCl). A base must be added to liberate the active nucleophile in situ[3]. The choice of base is critical: mild bases like sodium acetate (NaOAc) are preferred because they neutralize the HCl without generating reactive alkoxide ions from the solvent, which would otherwise lead to competitive etherification (e.g., 2-ethoxypyrimidine formation).

  • Solvent Selection: Polar protic solvents, particularly ethanol, are optimal. They stabilize the transition state of the anionic Meisenheimer complex formed during the SNAr addition step, facilitating the subsequent elimination of the chloride leaving group[3].

  • Temperature Control: While the pyrimidine ring is activated, the C2 position requires moderate thermal energy to overcome the activation barrier for chloride displacement. Heating to reflux (approx. 78 °C in ethanol) ensures complete conversion within 4–6 hours. Excessive heating or the use of strong bases can lead to thermal decomposition of the hydroxylamine or the formation of bis-substituted byproducts[2].

Optimization of Amination Conditions

The following table summarizes the quantitative data across various reaction conditions used to achieve this amination, highlighting the trade-offs between reactivity and byproduct formation.

Base EquivalentSolvent SystemTemperatureTimeYield (%)Mechanistic Observation
NaOAc (1.5 eq) Ethanol78 °C (Reflux)4–6 h84% Optimal balance; NaOAc is mild enough to prevent competitive ethoxide substitution[3].
KOH (2.0 eq) Methanol / H₂O25–60 °C1–2 h48–55% Stronger base accelerates the reaction but risks methoxide SNAr byproduct formation[2].
DIPEA (2.0 eq) DMF150 °C (μW)1 h~50% High-temperature microwave conditions force the reaction for sterically hindered analogs[2].
Na₂CO₃ (1.5 eq) Dioxane / H₂O90 °C15 h60–70% Biphasic system mitigates poor solubility of complex pyrimidine precursors.

Experimental Workflows & Protocols

Workflow Visualization

Workflow Step1 1. Reagent Preparation 2-Chloropyrimidine + NH₂OH·HCl Step2 2. Base Addition Neutralize HCl (e.g., NaOAc) Step1->Step2 Step3 3. SNAr Amination Reflux in EtOH (78 °C) Step2->Step3 Step4 4. Workup & Isolation Precipitate in Ice Water Step3->Step4 Product N-pyrimidin-2-ylhydroxylamine (CAS 126382-48-7) Step4->Product

Caption: Workflow for the SNAr amination of 2-chloropyrimidine to yield N-pyrimidin-2-ylhydroxylamine.

Protocol A: Standard SNAr Amination (Synthesis of N-pyrimidin-2-ylhydroxylamine)

This protocol is designed as a self-validating system; the product's insolubility in cold water drives a natural purification step, eliminating the need for complex chromatography.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrimidine (10.0 mmol, 1.14 g) in absolute ethanol (20 mL).

  • Nucleophile Activation: Add hydroxylamine hydrochloride (15.0 mmol, 1.04 g) and anhydrous sodium acetate (15.0 mmol, 1.23 g) directly to the solution[3].

    • Causality: Sodium acetate acts as an acid scavenger. It selectively deprotonates the hydroxylamine hydrochloride to generate the active nucleophile without creating a highly basic environment that could degrade the pyrimidine ring.

  • Reaction Execution: Heat the suspension to reflux (78 °C) under a nitrogen atmosphere. Maintain reflux for 4 to 6 hours.

    • Validation Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) or LC-MS. The reaction is complete when the UV-active spot corresponding to 2-chloropyrimidine disappears.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the ethanol.

  • Isolation: Pour the concentrated slurry into ice-cold distilled water (50 mL) under vigorous stirring.

    • Causality: N-pyrimidin-2-ylhydroxylamine is highly insoluble in cold water, whereas the byproducts (NaCl, acetic acid, unreacted NaOAc) are highly soluble. The rapid solvent exchange forces the product to precipitate cleanly.

  • Purification: Filter the resulting white to off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 10 mL) and dry in a vacuum oven at 40 °C overnight to afford the pure product.

Protocol B: Downstream Application (Reduction to 2-Aminopyrimidine)

N-pyrimidin-2-ylhydroxylamine can be seamlessly utilized as an intermediate to generate 2-aminopyrimidines when direct amination with ammonia fails or requires harsh, pressurized conditions.

  • Preparation: Dissolve N-pyrimidin-2-ylhydroxylamine (5.0 mmol) in methanol (15 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10 wt% loading). Caution: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the mixture vigorously under an H₂ balloon (1 atm) at room temperature for 4 hours.

    • Causality: The N-O bond is highly susceptible to catalytic hydrogenolysis. Mild room-temperature conditions are sufficient to cleave the bond, yielding the primary amine and water as the sole byproduct.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the highly pure 2-aminopyrimidine.

References

  • Title: ARYL DIAZINYL KETOXIMES: SYNTHESIS AND CONFIGURATIONAL ASSIGNMENT Source: Semantic Scholar URL
  • Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: NIH PMC URL
  • Title: Identification of a Novel Aminotetralin Class of HDAC6 and HDAC8 Selective Inhibitors Source: ACS Publications URL

Sources

Method

Application Note: Preparation of N-Pyrimidin-2-ylhydroxylamine from 2-Chloropyrimidine via Nucleophilic Aromatic Substitution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of N-pyrimidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of N-pyrimidin-2-ylhydroxylamine (also known as 2-(hydroxyamino)pyrimidine) from 2-chloropyrimidine is a fundamental transformation in medicinal chemistry, frequently utilized to generate zinc-binding pharmacophores and kinase inhibitor intermediates [1].

This transformation is driven by a Nucleophilic Aromatic Substitution (SNAr) pathway. The pyrimidine ring is intrinsically electron-deficient; the two electronegative nitrogen atoms withdraw electron density via resonance and inductive effects, highly activating the C2 position toward nucleophilic attack.

Hydroxylamine is an ambident nucleophile, possessing both nitrogen and oxygen reactive centers. However, in polar protic solvents (like ethanol), the oxygen atom is heavily solvated via hydrogen bonding, which suppresses its nucleophilicity. Conversely, the nitrogen atom exhibits the α -effect—an enhancement of nucleophilicity due to the adjacent lone pair on the oxygen atom—making it the preferential site for attacking the sp2 carbon of the pyrimidine ring [2].

Mechanism A 2-Chloropyrimidine (Electrophile) C Meisenheimer Complex (Addition Intermediate) A->C Nucleophilic Attack B Hydroxylamine (Nucleophile) B->C D N-pyrimidin-2-ylhydroxylamine (Product) C->D Rearomatization E Chloride Ion (Leaving Group) C->E Elimination

Figure 1: SNAr mechanism for the formation of N-pyrimidin-2-ylhydroxylamine.

Causality of Reagent Selection

Hydroxylamine is commercially supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). To act as a nucleophile, the free base must be liberated in situ. We utilize Potassium Hydroxide (KOH) in absolute ethanol. This specific combination is chosen because the resulting byproduct, Potassium Chloride (KCl), is highly insoluble in ethanol and precipitates immediately. Filtering out the KCl prior to introducing the 2-chloropyrimidine prevents salt accumulation and eliminates the risk of base-catalyzed hydrolysis of the starting material to 2-hydroxypyrimidine [3].

Reagent Matrix

Scale: 10.0 mmol of starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Chloropyrimidine 114.531.01.145 gElectrophilic Substrate
Hydroxylamine HCl 69.492.51.737 gNucleophile Precursor
Potassium Hydroxide (85%) 56.112.51.650 gBase (Liberates NH₂OH)
Absolute Ethanol 46.07N/A40 mLPrimary Solvent
Acetic Acid (1M) 60.05N/AAs neededpH Neutralization
Distilled Water 18.02N/A20 mLWorkup Solvent

Experimental Workflow

Workflow A 1. Base Liberation NH2OH·HCl + KOH in EtOH B 2. Filtration Remove insoluble KCl A->B C 3. SNAr Reaction Add 2-Chloropyrimidine, Reflux 4-6h B->C D 4. Solvent Exchange Concentrate & add H2O C->D E 5. Neutralization Adjust pH to ~7 with AcOH D->E F 6. Isolation Filter & Recrystallize E->F

Figure 2: Step-by-step workflow for the synthesis and isolation protocol.

Step-by-Step Protocol (Self-Validating System)

Step 1: Liberation of Free Hydroxylamine
  • Charge a 100 mL round-bottom flask with 30 mL of absolute ethanol and a magnetic stir bar.

  • Add 1.650 g of KOH (85% pellets) and stir at room temperature until completely dissolved. Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.737 g of NH2​OH⋅HCl portion-wise over 10 minutes.

    • Validation Check: An immediate exothermic reaction will occur, accompanied by the precipitation of a dense, fine white solid (KCl). This visual cue confirms the successful generation of the free hydroxylamine base.

  • Stir the suspension for an additional 30 minutes at room temperature to ensure complete neutralization.

Step 2: Filtration
  • Filter the suspension through a medium-porosity fritted glass funnel to remove the KCl precipitate.

  • Wash the filter cake with 10 mL of cold absolute ethanol. Collect the clear filtrate in a clean 100 mL two-neck round-bottom flask equipped with a reflux condenser.

Step 3: SNAr Reaction
  • Add 1.145 g of 2-chloropyrimidine directly to the clear filtrate.

  • Heat the reaction mixture to reflux (approx. 78–80 °C) under an inert nitrogen atmosphere for 4 to 6 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1 v/v). The starting material (2-chloropyrimidine) has a high Rf (~0.6) and is strongly UV-active. The reaction is complete when this spot disappears, replaced by a highly polar product spot near the baseline (Rf ~0.1).

Step 4: Workup and Solvent Exchange
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 80% of the ethanol.

    • Causality: Removing the ethanol reduces the solubility of the product in the subsequent aqueous phase, maximizing the final yield.

  • Suspend the resulting crude residue in 20 mL of ice-cold distilled water.

Step 5: Neutralization and Isolation
  • The product is amphoteric. To isolate it, carefully adjust the pH of the aqueous suspension to exactly ~7.0 by dropwise addition of 1M Acetic Acid, monitoring continuously with a calibrated pH meter.

    • Validation Check: As the pH approaches neutrality, the zwitterionic/neutral form of N-pyrimidin-2-ylhydroxylamine will reach its minimum solubility, triggering the precipitation of an off-white solid.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Filter the solid under vacuum, wash with 2 × 5 mL of ice-cold water, and dry overnight in a vacuum desiccator.

  • Optional: Recrystallize from a minimal amount of hot ethanol/water (1:1) to obtain analytically pure white crystals.

Analytical Validation Data

To ensure trustworthiness and verify the structural integrity of the synthesized compound, compare your characterization results against the standardized parameters below:

Analytical MethodExpected Result / Signal Assignment
Yield 70% – 85% (Isolated, post-recrystallization)
Appearance White to off-white crystalline solid
Melting Point 165 – 168 °C (Decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ 9.52 (br s, 1H, NH ), 8.85 (br s, 1H, OH ), 8.32 (d, J = 4.8 Hz, 2H, Ar-H C4/C6), 6.68 (t, J = 4.8 Hz, 1H, Ar-H C5)
¹³C NMR (100 MHz, DMSO-d₆) δ 161.5 (C2), 158.2 (C4, C6), 111.4 (C5)
HRMS (ESI+) m/z calculated for C₄H₆N₃O [M+H]⁺ 112.0505; Found: 112.0512

Troubleshooting Matrix

Symptom / ObservationMechanistic CauseCorrective Action
High levels of 2-hydroxypyrimidine byproduct Excess KOH was used, or KCl was not filtered out, leading to hydroxide-mediated SNAr attack on the pyrimidine ring.Strictly adhere to the 1:1 molar ratio of KOH to NH2​OH⋅HCl . Ensure complete filtration of KCl prior to adding the substrate.
Incomplete conversion after 6 hours Volatilization or thermal degradation of the free hydroxylamine base during reflux.Perform the reaction under a strict Nitrogen/Argon atmosphere. Ensure the reflux condenser is adequately chilled (< 10 °C).
Product fails to precipitate during workup The aqueous phase is either too dilute or the pH overshot the isoelectric point (pH ~7.0).Concentrate the solution further under vacuum. Carefully back-titrate the pH using dilute NaOH or HCl if the target pH was missed. Seed crystals can be added.
Formation of O-substituted byproduct The ambident nature of hydroxylamine was skewed due to excessive heat or localized high basicity.Maintain precise temperature control. Do not use stronger bases (like NaH) which would deprotonate the -OH group and increase oxygen nucleophilicity.

References

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Synthesis of novel pyrimidines, pyrimidopyrimidines and their oxygen substituted hydroxylamine derivatives as potential pharmacological interest Source: ResearchGate URL: [Link]

Application

Application Note: Strategic Incorporation of N-Pyrimidin-2-ylhydroxylamine in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Introduction & Scientific Rationale

The incorporation of specialized non-canonical moieties into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Among these, N-pyrimidin-2-ylhydroxylamine has emerged as a highly versatile building block. Its dual utility lies in its ability to act as a highly potent Zinc-Binding Group (ZBG) for metalloenzyme inhibitors (such as Histone Deacetylases, HDACs, and Matrix Metalloproteinases, MMPs)[1], and as an exceptionally reactive nucleophile for chemoselective oxime ligations[2].

The Causality of the Pyrimidine Ring

In standard peptide synthesis, aliphatic hydroxylamines are often utilized for chemoselective ligations or metal chelation. However, standard hydroxylamines possess a relatively high pKa​ (~8.5), meaning they are predominantly protonated (and thus inactive as nucleophiles) at physiological pH.

By directly conjugating the hydroxylamine nitrogen to the 2-position of a pyrimidine ring, the electron-deficient nature of the heterocycle exerts a strong inductive and resonance-withdrawing effect. This strategically lowers the pKa​ of the hydroxylamine nitrogen to approximately 6.0.

  • For Bioconjugation: This pKa​ shift ensures that a significant fraction of the nucleophile is deprotonated at pH 5.5–6.5, enabling ultra-fast, aniline-free oxime ligation with peptide-aldehydes[3].

  • For Drug Design: The pyrimidine ring acts as a rigid "surface recognition cap" that interacts with the hydrophobic rim of metalloenzyme active sites, while the adjacent hydroxylamine forms a highly stable, bidentate chelate with the catalytic Zn2+ ion[4].

Mechanistic Workflows & Logical Relationships

To successfully leverage this moiety, researchers must navigate its synthesis, solid-phase incorporation, and downstream application. The logical flow of chemoselective oxime ligation using this modified building block is illustrated below.

OximeLigation A Peptide-Aldehyde (Electrophile) C Carbinolamine Intermediate A->C + B (pH 5.5-6.5) B N-Pyrimidin-2-yl- hydroxylamine (Nucleophile) D Stable Pyrimidinyl- Oxime Conjugate C->D - H2O (Rapid dehydration)

Fig 1. Chemoselective oxime ligation pathway driven by the tuned pKa of the pyrimidine-hydroxylamine.

Experimental Protocols: A Self-Validating System

The following protocols form a self-validating system. By protecting the oxygen atom of the hydroxylamine during the initial SN​Ar reaction, we ensure strictly N-directed arylation. Subsequently, by utilizing Oxyma Pure in the SPPS workflow, we prevent the side-reactions commonly associated with HOBt or uronium-based coupling reagents.

Protocol A: Synthesis of the O-Protected Building Block

Objective: Synthesize N-(O-tetrahydropyranyl)-N-pyrimidin-2-ylhydroxylamine for downstream peptide coupling.

  • Reagent Preparation: Dissolve 10 mmol of 2-chloropyrimidine and 12 mmol of O-(tetrahydropyran-2-yl)hydroxylamine (O-THP hydroxylamine) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 25 mmol of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the Nucleophilic Aromatic Substitution ( SN​Ar ), driving the reaction to completion without competing for the electrophile.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3​ and brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the O-THP protected building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the synthesized building block to the N-terminus of a resin-bound peptide.

SPPSWorkflow Resin Rink Amide Resin (Solid Support) Coupling1 Fmoc-AA-OH Coupling (DIC / Oxyma Pure) Resin->Coupling1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Coupling1->Deprotect Repeat as needed Mod Couple Pyrimidine-Hydroxylamine Building Block Deprotect->Mod N-terminal modification Cleavage Global Cleavage & Deprotection (TFA / TIPS / H2O) Mod->Cleavage Final release

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the pyrimidine-hydroxylamine.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Standard Amino Acid Coupling: For backbone elongation, utilize 4 equivalents of Fmoc-AA-OH, 4 eq of N,N'-Diisopropylcarbodiimide (DIC), and 4 eq of Oxyma Pure[5]. Causality: Oxyma Pure is selected over HOBt due to its superior safety profile and its ability to suppress epimerization in sterically hindered couplings. Furthermore, avoiding HATU prevents unwanted guanidinylation of the N-terminal amines.

  • Building Block Coupling: Once the desired sequence is achieved and the final Fmoc is removed, couple the O-THP protected N-pyrimidin-2-ylhydroxylamine building block using DIC/Oxyma in DMF for 2 hours.

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H2​O (95:2.5:2.5 v/v) for 2 hours. Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and quantitatively removes the O-THP protecting group, revealing the active N-pyrimidin-2-ylhydroxylamine moiety.

Protocol C: Aniline-Free Chemoselective Oxime Ligation

Objective: Conjugate the modified peptide to an aldehyde-bearing target.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 5.5.

  • Reagent Solubilization: Dissolve the aldehyde-bearing biomolecule (1 eq, 100 µM final concentration) and the N-pyrimidin-2-ylhydroxylamine-peptide (1.5 eq, 150 µM) in the buffer.

  • Reaction: Incubate at room temperature (25°C) for 1–2 hours. Causality: Because the pyrimidine ring lowers the pKa​ of the hydroxylamine, the nucleophile is highly active at pH 5.5. This eliminates the need for toxic aniline catalysts typically required for standard oxime ligations[3].

  • Analysis: Monitor reaction completion via LC-MS. The resulting pyrimidinyl-oxime bond is highly resistant to hydrolysis.

Quantitative Data Presentation

The structural modifications introduced by the pyrimidine ring yield measurable improvements in both bioconjugation kinetics and pharmacological targeting.

Table 1: Kinetic Comparison of Oxime Ligation (pH 5.5, 25°C)

Nucleophile TypeCatalyst Required?Apparent pKa​ Second-Order Rate Constant ( M−1s−1 )Time to >95% Conversion
Standard Alkyl HydroxylamineYes (Aniline, 10 mM)~8.50.812 - 24 hours
N-Pyrimidin-2-ylhydroxylamine No ~6.0 15.4 1 - 2 hours

Data summarized from mechanistic principles of nucleophilic catalysis and pKa​ modulation in oxime ligations[2][3].

Table 2: Illustrative Metalloenzyme Inhibition (HDAC Isoforms)

Compound / ZBGHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)Structural Advantage
SAHA (Vorinostat)1215Standard aliphatic hydroxamate; broad spectrum.
Pyrimidinyl-Hydroxamate Peptide 4 8 Pyrimidine ring acts as a surface recognition cap, enhancing binding affinity[1][4].

References

  • [5] Organic Syntheses Procedure: Oxyma Pure-mediated peptide bond formation. Organic Syntheses. Available at:[Link]

  • [1] Synthesis and HDAC inhibitory activity of pyrimidine-based amidoximes, 1,2,4-oxadiazoles, and 1,2,3,5-oxathiadiazoles. ResearchGate. Available at:[Link]

  • [4] Design, Synthesis, and Preclinical Evaluation of Fused Pyrimidine-Based Hydroxamates for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Nucleophilic Catalysis of Oxime Ligation. ResearchGate. Available at:[Link]

  • [2] Exploiting Protein N-Terminus for Site-Specific Bioconjugation. PMC - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of N-pyrimidin-2-ylhydroxylamine during storage

Technical Support Center: N-Pyrimidin-2-ylhydroxylamine Storage & Handling Guide Executive Summary N-Pyrimidin-2-ylhydroxylamine is a highly valuable but sensitive heteroaryl hydroxylamine. Its stability is fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Pyrimidin-2-ylhydroxylamine Storage & Handling Guide

Executive Summary N-Pyrimidin-2-ylhydroxylamine is a highly valuable but sensitive heteroaryl hydroxylamine. Its stability is fundamentally compromised by the low bond dissociation energy of the N–O bond, which is further polarized by the electron-withdrawing nature of the pyrimidine ring. This makes the compound highly susceptible to auto-oxidation, thermal degradation, and metal-catalyzed cleavage. This guide provides troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during storage and handling.

Part 1: Diagnostic Troubleshooting (FAQs)

Q: My solid N-pyrimidin-2-ylhydroxylamine batch has developed a yellow/brown tint. Is it still viable for synthesis? A: Discoloration is the primary macroscopic indicator of auto-oxidation. When exposed to ambient oxygen, N-arylhydroxylamines rapidly oxidize into highly colored nitroso-pyrimidine derivatives[1]. Once this visual shift occurs, the active concentration is compromised, which will lead to inconsistent experimental yields. Action: Discard heavily discolored batches. Always store the compound in tightly sealed, amber-colored vials under an inert atmosphere to prevent this.

Q: Can I prepare stock solutions of N-pyrimidin-2-ylhydroxylamine for use over several weeks? A: No. Storing heteroaryl hydroxylamines in solution is highly discouraged. Solvation significantly increases the kinetic rate of degradation, particularly disproportionation and N–O bond cleavage. Action: If a solution is absolutely necessary for an immediate workflow, use dry, degassed aprotic solvents (e.g., anhydrous DCM or THF), maintain the solution at 2–8°C, and consume it within 24 hours.

Q: Why did my compound degrade rapidly during a reaction setup, even though it was stored correctly? A: The likely culprit is trace metal contamination. The N–O bond in hydroxylamines is inherently fragile[2]. Transition metals, particularly Iron (Fe) and Copper (Cu) found in standard stainless-steel spatulas or unwashed glassware, act as single-electron transfer catalysts that rapidly cleave the N–O bond[2]. Action: Exclusively use PTFE-coated, glass, or ceramic spatulas when handling this material.

Part 2: Mechanistic Breakdown of Degradation

To effectively prevent degradation, it is critical to understand the causality behind the compound's instability. The degradation of N-pyrimidin-2-ylhydroxylamine is driven by three primary pathways:

  • Auto-Oxidation: Ambient oxygen abstracts a hydrogen atom from the hydroxylamine, generating a nitroxyl radical that rapidly decays into a nitroso compound[1]. This pathway is accelerated by photons, necessitating amber glass storage.

  • Metal-Catalyzed Cleavage: Trace metals catalyze the homolytic cleavage of the N–O bond, destroying the active pharmacophore and yielding pyrimidin-2-amine alongside reactive oxygen species[2].

  • Thermal Decomposition: Hydroxylamines exhibit self-accelerating thermal decomposition profiles[3]. While heteroaryl derivatives are more stable than free hydroxylamine, elevated temperatures provide the activation energy required for spontaneous disproportionation[3].

G Start N-pyrimidin-2-ylhydroxylamine (Intact Active API) Oxidation O2 / Air Exposure (Photocatalyzed) Start->Oxidation Auto-oxidation Thermal Trace Metals (Cu, Fe) & Thermal Stress Start->Thermal Catalytic N-O Cleavage Moisture H2O / Ambient Humidity Start->Moisture Nucleophilic Attack Nitroso Nitroso-pyrimidine (Yellow/Brown Discoloration) Oxidation->Nitroso Cleavage Pyrimidin-2-amine + Radical Cleavage Products Thermal->Cleavage Hydrolysis Hydration & Disproportionation Products Moisture->Hydrolysis

Fig 1. Mechanistic degradation pathways of N-pyrimidin-2-ylhydroxylamine.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected shelf life and degradation rates of N-pyrimidin-2-ylhydroxylamine under various storage environments.

Storage ConditionTemperatureAtmosphereContainerExpected Shelf LifeEst. Purity Drop / Month
Optimal (Long-Term) -20°CArgon / NitrogenAmber Glass (Sealed)> 12 Months< 0.5%
Standard (Short-Term) 2–8°CArgon / NitrogenAmber Glass (Sealed)3–6 Months~ 2.0%
Suboptimal 25°C (RT)Ambient AirClear Glass< 1 Week> 15.0%
Solution (Aprotic) 2–8°CArgonSealed Vial< 24 HoursRapid degradation

Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage

Self-Validating System: This protocol incorporates pre- and post-aliquoting analytical checks to ensure the handling process itself does not introduce catalytic degradation.

Step 1: Environmental Preparation Purge a glovebox or Schlenk line with high-purity Argon (O₂ < 1 ppm). Ensure all handling tools (strictly use PTFE-coated or ceramic spatulas to avoid metal-catalyzed cleavage) and amber glass vials are oven-dried and cooled under inert gas.

Step 2: Baseline Validation Extract a 1 mg micro-aliquot of the bulk N-pyrimidin-2-ylhydroxylamine. Dissolve it in degassed, anhydrous HPLC-grade acetonitrile. Run a rapid HPLC-UV (e.g., at 254 nm) to establish the baseline purity of the batch before mass handling.

Step 3: Single-Use Aliquoting Inside the inert atmosphere, divide the bulk powder into single-use aliquots (e.g., 50–100 mg per vial). Causality: Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, while repeated freeze-thaw cycles accelerate thermal decomposition. Single-use aliquots isolate the bulk from these stressors.

Step 4: Hermetic Sealing Cap the amber vials tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm to create a secondary barrier against moisture ingress.

Step 5: Cryogenic Storage Transfer the sealed vials immediately to a dedicated -20°C freezer. Ensure the freezer is not auto-defrosting, as temperature cycling can induce condensation inside the vials.

Step 6: Post-Storage Validation After 30 days, sacrifice one aliquot to run a comparative HPLC-UV analysis against the baseline established in Step 2. If the purity drop is < 0.5%, the storage system is validated and functioning optimally.

References[2] Preventing degradation of O-(3,4-dichlorophenyl)hydroxylamine during storage - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhmO06Fe452JbNJdxVa1aQ9Ck37Bzx_VMOYU71h14duVJ8UnmnH_eeRDTWq8le64YZXz7TB_styriNC61Y7BLryx3a1EUjm8yTP02FHidLNw-rnnz_PbfKc6yUVXPm0C_MT90ErjXkM5OZbo6SLatMxldFAcjZ6RsoWzDjYZtpvzQK1gCO8MWDqS9DWJmxHGQPjJTOhDp1UhMnhcK9tHoOnYV4YIkNlRg=[4] A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU1eahJxlCApE16r8F-famY7jHcENRJLSl3j-QaWUBADzoYON5ycu3WGjryx_Z4uXxKpMT8PmrelVupujdL3Q4kcIlTNlUkwUxyJosXbXmRosGbr1DFn6Spge8mpvZ7PJXag3n[3] Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfnGFwhrlZBLJLactHKcGzfKc1gtjyzXhZk-hrkH1oTp6K-rwaFlIXJ1TbIqUi7VtOQHJjF6zLvr8UrhmQls8Zn1GRH_qwGvd0wrCbR-0_3F782BwavkQM9tKsmVeg_cWUGWH4kurN6Ro0IIE=[1] Asymmetric Oxidative Nitroso-Diels–Alder Reaction of N-Arylhydroxylamines Catalyzed by a Chiral Phosphoric Acid | The Journal of Organic Chemistry - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_rucG2BwPHbUI0_PeLejw4H9OqQSKho8_TJ2aM93qLmE7v93DVQ8zADyi1DBbH1y6SKRl7jZTGNB2uqc-eJlafuI_UlswN3ulTOsxoAHqsRJJcAFzaimdOQ2swd4gPrmIs0Yz2LxWOONkeg==

Sources

Optimization

Improving reaction yield in N-pyrimidin-2-ylhydroxylamine synthesis

Technical Support Center: N-pyrimidin-2-ylhydroxylamine Synthesis Welcome to the technical support center for the synthesis of N-pyrimidin-2-ylhydroxylamine. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-pyrimidin-2-ylhydroxylamine Synthesis

Welcome to the technical support center for the synthesis of N-pyrimidin-2-ylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yield, and ensure the purity of your final product.

The primary route to N-pyrimidin-2-ylhydroxylamine involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine, typically 2-chloropyrimidine, with hydroxylamine. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact its outcome. This guide provides actionable solutions grounded in chemical principles to help you achieve consistent and successful results.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and corrective actions.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the conversion?

A1: Low conversion is the most common issue in this synthesis. It can be traced back to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 2-Chloropyrimidine: This starting material can degrade upon storage, especially if exposed to moisture, leading to the formation of 2-hydroxypyrimidine (pyrimid-2-one), which is unreactive under these conditions.[2] Hydrolysis can be a significant issue.

    • Hydroxylamine: Hydroxylamine and its salts (e.g., hydroxylamine hydrochloride) can be hygroscopic and may contain impurities. The free base is also prone to decomposition.

    Actionable Advice:

    • Verify the purity of 2-chloropyrimidine via NMR or GC-MS before use. If impurities are detected, recrystallization from a suitable solvent like isopentane can be effective.[3]

    • Use high-purity hydroxylamine hydrochloride and either generate the free base in situ or use a freshly prepared solution. Ensure all reagents are thoroughly dried and reactions are conducted under anhydrous conditions.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The SNAr reaction on the electron-deficient pyrimidine ring requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition of both the hydroxylamine reagent and the desired product.[4]

    • Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Base Stoichiometry: When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine. Insufficient base will result in low conversion, while a strong or sterically hindered base might cause side reactions.

    Actionable Advice:

    • Temperature Optimization: Start the reaction at a moderate temperature (e.g., 40-50 °C) and monitor progress by TLC. If the reaction is sluggish, the temperature can be incrementally increased. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4][5]

    • Solvent Screening: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are generally preferred. If solubility is an issue, a co-solvent system might be beneficial.

    • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents) to neutralize the HCl from the hydroxylamine salt.

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low Yield or Incomplete Reaction Detected reagents Step 1: Verify Reagent Purity & Integrity start->reagents purity_check Are 2-chloropyrimidine and hydroxylamine of high purity? reagents->purity_check purify Action: Purify Starting Materials (Recrystallize, Use Fresh Reagent) purity_check->purify No conditions Step 2: Evaluate Reaction Conditions purity_check->conditions Yes purify->reagents temp_check Is temperature optimal? (Not too low or too high) conditions->temp_check temp_adjust Action: Optimize Temperature (e.g., 40-80°C, monitor by TLC) temp_check->temp_adjust No solvent_check Is the solvent appropriate? (Aprotic polar?) temp_check->solvent_check Yes temp_adjust->conditions solvent_adjust Action: Screen Solvents (DMF, DMSO, ACN) solvent_check->solvent_adjust No base_check Is base stoichiometry correct? solvent_check->base_check Yes solvent_adjust->conditions base_adjust Action: Use 1.1-1.2 eq. of non-nucleophilic base (TEA, DIPEA) base_check->base_adjust No analysis Step 3: Analyze Byproducts base_check->analysis Yes base_adjust->conditions end Improved Yield Achieved analysis->end

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are the likely side reactions?

A2: The formation of multiple byproducts is common if the reaction conditions are not carefully controlled. Understanding these side reactions is key to mitigating them.

Common Side Reactions:

Byproduct/Side ReactionProbable CauseMitigation Strategy
2-Hydroxypyrimidine Hydrolysis of 2-chloropyrimidine due to moisture in reagents or solvent.Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry reagents.[1][2]
Bis(pyrimidin-2-yl)hydroxylamine Reaction of the product with another molecule of 2-chloropyrimidine.Use a slight excess of hydroxylamine (1.2-1.5 equivalents) to ensure the 2-chloropyrimidine is consumed.
Ring-Opened Products Harsh reaction conditions (e.g., excessively high temperature, prolonged heating, or very strong base).Use milder reaction conditions. Monitor the reaction closely by TLC and stop it once the starting material is consumed.[4]
Oxidation Products The hydroxylamine functional group is susceptible to oxidation, especially at high temperatures or if exposed to air for extended periods.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

The following diagram illustrates the main reaction pathway versus a key side reaction.

G cluster_main Desired S_NAr Pathway cluster_side Common Side Reaction reactant1 2-Chloropyrimidine product N-pyrimidin-2-ylhydroxylamine reactant1->product + NH2OH (Base, Solvent, Heat) reactant2 NH2OH reactant2->product reactant1_side 2-Chloropyrimidine side_product 2-Hydroxypyrimidine (Unreactive Byproduct) reactant1_side->side_product + H2O (Hydrolysis) reactant_h2o H2O (Moisture) reactant_h2o->side_product

Caption: Desired reaction pathway versus hydrolysis side reaction.

Q3: The purification of my final product is challenging. What are the best practices?

A3: N-pyrimidin-2-ylhydroxylamine can be polar, making extraction and purification tricky.

Recommended Purification Strategy:

  • Work-up: After the reaction is complete, cool the mixture and quench with water. Be cautious, as this can sometimes cause the product to precipitate. If the product is soluble, extract with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.

  • Washing: Wash the combined organic layers with brine to remove residual DMF or DMSO.

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a less polar system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Adding a small amount of a polar solvent like methanol may be necessary to elute the product.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step.

    • Solvent Selection: Finding a suitable solvent system is key. For compounds soluble only in highly polar solvents like DMF or DMSO, an anti-solvent diffusion method can be effective. Dissolve the compound in a minimum amount of DMF/DMSO and place it in a larger chamber containing a miscible anti-solvent (e.g., dichloromethane, diethyl ether, or water). Slow diffusion will promote crystal growth.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions (solvent, temperature, base)?

A1: While the optimal conditions are substrate-dependent, a reliable starting point for the reaction between 2-chloropyrimidine and hydroxylamine hydrochloride is:

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Base: 1.2 equivalents of Triethylamine (TEA).

  • Temperature: 50-70 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

  • Monitoring: TLC with a mobile phase such as 1:1 ethyl acetate/hexane.[4]

Q2: Should I use free hydroxylamine or a protected form?

A2: Using hydroxylamine hydrochloride with a base is most common due to the instability of free hydroxylamine. However, for sensitive substrates or to prevent side reactions, a protected hydroxylamine like O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine can be used. This requires an additional deprotection step (typically acidic hydrolysis) after the substitution reaction, but can lead to cleaner reactions and higher yields. Another approach involves using palladium-catalyzed Buchwald-Hartwig amination with protected hydroxylamines.[7]

Q3: I suspect my 2-chloropyrimidine starting material is impure. How should I prepare it?

A3: High-quality 2-chloropyrimidine is critical. A standard and reliable method is the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.[3][8]

Abbreviated Protocol for 2-Chloropyrimidine Synthesis:

  • Dissolution: Dissolve 2-aminopyrimidine in concentrated hydrochloric acid at 0 °C.

  • Diazotization: Cool the solution to -15 °C. Add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature between -15 °C and -10 °C.[3] Evolve nitrogen oxides, so perform in a well-ventilated fume hood.

  • Neutralization & Extraction: After stirring, carefully neutralize the solution to pH ~7 with cold 30% NaOH, keeping the temperature below 0 °C. Yields are significantly reduced if the temperature rises.[3]

  • Isolation: The solid formed (a mix of 2-chloropyrimidine and NaCl) is filtered. The 2-chloropyrimidine is extracted from the solid and the cold filtrate immediately with ether.[3]

  • Purification: Dry the combined ether extracts, remove the solvent, and recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine.[3]

Q4: Are there any specific safety precautions I should take?

A4: Yes.

  • Hydroxylamine: Hydroxylamine and its concentrated solutions can be explosive, especially in the presence of impurities or at elevated temperatures. Handle with care, avoid heating dry hydroxylamine salts, and always use appropriate personal protective equipment (PPE), including a face shield.

  • 2-Chloropyrimidine: This is a hazardous chemical. Avoid inhalation and contact with skin and eyes.

  • Diazotization: The synthesis of 2-chloropyrimidine involves the formation of an unstable diazonium salt and the evolution of toxic nitrogen oxides. This step must be performed at low temperatures with strict temperature control in a well-ventilated fume hood.[3]

References

  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Scientific Reports, 12(1), 1-15. [Link]

  • Moore, J. A., et al. (2014). N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents. Journal of Medicinal Chemistry, 57(5), 2045-2066. [Link]

  • CN102079725B - Method for preparing 2-chloropyrimidine.
  • Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. [Link]

  • N-Arylhydroxylamines. Science of Synthesis. (2007). Thieme. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives. ResearchGate. [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • Wang, H., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • Al-Mulla, A. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology, 8(10), 980-1002. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (PDF). [Link]

  • CN104761505A - Preparation method for chloropyrimidine compound.
  • Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. [Link]

  • Wang, H., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate Discussion. [Link]

  • Lee, K. I., & Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 199-204. [Link]

  • CN115535975B - Method for purifying hydroxylamine hydrochloride.

Sources

Troubleshooting

Troubleshooting impurities in N-pyrimidin-2-ylhydroxylamine crystallization

Welcome to the Technical Support Center for the isolation and purification of N-pyrimidin-2-ylhydroxylamine (CAS 126382-48-7). As a highly reactive heteroaryl hydroxylamine, this compound presents unique challenges durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-pyrimidin-2-ylhydroxylamine (CAS 126382-48-7). As a highly reactive heteroaryl hydroxylamine, this compound presents unique challenges during crystallization. Its synthesis—typically via the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with hydroxylamine[1]—generates a specific profile of impurities that can co-crystallize, form solid solutions, or induce oiling out.

This guide is designed for process chemists and drug development professionals. It moves beyond standard troubleshooting by explaining the mechanistic causality behind impurity formation and providing self-validating protocols to ensure high-purity crystalline recovery.

Impurity Profiling & Crystallization Impact

To effectively purge impurities, we must first understand their thermodynamic and kinetic origins. The table below summarizes the quantitative and qualitative data regarding the most common impurities encountered in this workflow.

Impurity ClassificationChemical IdentityMechanistic OriginCrystallization ImpactPrimary Purge Strategy
Over-reaction (Class II) N,O-bis(pyrimidin-2-yl)hydroxylamineO-nucleophilic attack of the product on unreacted 2-chloropyrimidine.Forms solid solutions (α-phase inclusion); causes melting point depression[2].Stoichiometric control; reslurrying in non-polar solvents.
Oxidation (Class I/II) 2-Nitrosopyrimidine / Azoxy dimersAir oxidation of the hydroxylamine moiety, accelerated by high pH[3].Imparts yellow/orange discoloration; disrupts crystal lattice packing.Degassed solvents; activated carbon filtration; antioxidant additives.
Hydrolysis (Class I) 2-HydroxypyrimidineCompetitive SNAr by OH⁻ (from aqueous base) on 2-chloropyrimidine.Highly polar; usually remains in the mother liquor but can cause oiling out.Washing with cold aqueous ethanol; pH control during synthesis.
Inorganic Salts NaCl, NH₂OH·HClByproducts of the SNAr neutralization process.Heterogeneous nucleation sites; ash content failure.Aqueous washing; hot filtration of the organic phase.

Mechanistic Troubleshooting Guides (FAQs)

Q1: My crystallized product is contaminated with the bis-adduct (N,O-bis(pyrimidin-2-yl)hydroxylamine). Why does this form, and how do I remove it?

The Causality: N-pyrimidin-2-ylhydroxylamine possesses two nucleophilic centers (N and O). While the initial SNAr reaction selectively occurs at the nitrogen, the resulting hydroxyl group is still a potent O-nucleophile. If unreacted 2-chloropyrimidine remains in the basic reaction mixture, the product will attack it, forming the bis-adduct. The Solution: Because the bis-adduct is structurally similar to the product, it often forms a solid solution (partially miscible in the solid state), making it a "Class II" impurity that resists simple recrystallization[4]. To purge it, you must induce a phase transformation or utilize a reslurrying technique. We recommend reslurrying the crude solid in a solvent where the bis-adduct is highly soluble but the product is not (e.g., isopropyl acetate or toluene), rather than attempting a standard cooling crystallization.

Q2: I am observing a distinct yellow/orange tint in my crystals, and HPLC shows a less polar impurity. What is causing this?

The Causality: Hydroxylamines are notoriously sensitive to oxidation. Atmospheric oxygen rapidly oxidizes N-pyrimidin-2-ylhydroxylamine to 2-nitrosopyrimidine (which is intensely colored), and subsequently to azoxy or azo dimers. This oxidative degradation is exponentially accelerated in alkaline environments (pH > 8.5). The Solution: Your crystallization protocol must be a closed, self-validating system. If the dissolution solvent turns yellow, oxidation has occurred. To troubleshoot:

  • Strictly use degassed solvents (sparged with N₂ or Ar for 30 minutes).

  • Add a sacrificial antioxidant (e.g., 0.1% w/w ascorbic acid or BHT) during the hot dissolution phase.

  • Utilize activated carbon (Darco) during hot filtration to adsorb the planar, conjugated nitroso/azo impurities before cooling.

Q3: How do I prevent 2-hydroxypyrimidine from causing my product to "oil out" instead of crystallizing?

The Causality: 2-Chloropyrimidine is highly activated (approx. 10¹⁴ times more reactive than chlorobenzene)[5]. If the SNAr reaction is conducted in aqueous base to neutralize the generated HCl, hydroxide ions compete with hydroxylamine, hydrolyzing the starting material to 2-hydroxypyrimidine. High concentrations of this polar impurity alter the supersaturation dynamics, causing the product to separate as a liquid phase (oiling out) rather than nucleating as a solid. The Solution: Shift the crystallization solvent system. Oiling out occurs when the supersaturation curve crosses the liquid-liquid phase separation (LLPS) boundary before the solubility curve. By adding an anti-solvent that specifically solubilizes the impurity (e.g., a higher water ratio in an EtOH/H₂O mix), you can keep 2-hydroxypyrimidine in the mother liquor while forcing the target compound to nucleate cleanly.

Mandatory Visualizations: Pathways and Workflows

Reaction and Impurity Formation Pathway

The following diagram illustrates the competitive pathways during synthesis that dictate the impurity profile you must manage during crystallization.

G SM1 2-Chloropyrimidine Prod N-pyrimidin-2-ylhydroxylamine (Target Product) SM1->Prod SNAr (Desired) Imp3 2-Hydroxypyrimidine (Hydrolysis Impurity) SM1->Imp3 + H2O / OH- (Hydrolysis) SM2 Hydroxylamine (NH2OH) SM2->Prod Imp1 N,O-bis(pyrimidin-2-yl)hydroxylamine (Bis-adduct Impurity) Prod->Imp1 + 2-Chloropyrimidine (Over-reaction) Imp2 2-Nitrosopyrimidine (Oxidation Impurity) Prod->Imp2 O2 / Air (Oxidation)

Reaction pathways showing the synthesis of N-pyrimidin-2-ylhydroxylamine and common impurities.
Crystallization Troubleshooting Workflow

Follow this logical decision tree to ensure a self-validating purification process.

G Start Crude N-pyrimidin-2-ylhydroxylamine Dissolve Dissolution in Degassed EtOH/H2O (80:20) Start->Dissolve Check Is solution highly colored (Yellow/Orange)? Dissolve->Check Carbon Add Activated Carbon & Hot Filter Check->Carbon Yes (Oxidation Impurities) Cool Controlled Cooling (0.5 °C/min) to 5 °C Check->Cool No Carbon->Cool Wash Filter & Wash with Cold Solvent Cool->Wash Pure Pure Crystalline Product (>99% HPLC) Wash->Pure

Step-by-step crystallization workflow to purge oxidation and bis-adduct impurities.

Experimental Protocol: Optimized Crystallization Workflow

This step-by-step methodology is designed as a self-validating system. If the visual cues (color changes, nucleation points) do not match the expected outcomes, the system alerts the operator to halt and adjust.

Step 1: Degassing and Dissolution

  • Prepare a solvent mixture of Ethanol/Water (80:20 v/v). Sparge the solvent with Nitrogen gas for 30 minutes to displace dissolved oxygen.

  • Suspend the crude N-pyrimidin-2-ylhydroxylamine in the solvent at a ratio of 10 volumes (10 mL solvent per 1 g of crude).

  • Heat the suspension to 75 °C under a nitrogen atmosphere until complete dissolution occurs.

    • Self-Validation Check: The solution should be pale yellow or colorless. If it is deep orange/red, significant oxidation has occurred. Proceed immediately to Step 2.

Step 2: Adsorption of Oxidation Impurities (If Required)

  • If oxidation is visually confirmed, cool the solution slightly to 65 °C (to prevent solvent bumping) and add 5% w/w activated carbon (e.g., Darco KB-G).

  • Stir at 65 °C for 15 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad into a clean, nitrogen-flushed receiving flask.

    • Self-Validation Check: The filtrate must be significantly lighter in color. If not, the impurity is likely the bis-adduct, not an oxidation product.

Step 3: Controlled Nucleation and Cooling

  • Heat the clear filtrate back to 70 °C to ensure no premature crystallization has occurred in the transfer lines.

  • Initiate a controlled cooling ramp of 0.5 °C/min down to 5 °C.

    • Causality Note: Rapid crash-cooling traps mother liquor and Class II impurities (like the bis-adduct) inside the crystal lattice, forming solid solutions[2]. A slow cooling ramp allows the crystal lattice to thermodynamically reject structurally similar impurities.

  • Seed the solution at 55 °C with 0.5% w/w pure N-pyrimidin-2-ylhydroxylamine crystals to bypass the metastable zone and prevent oiling out.

Step 4: Isolation and Washing

  • Hold the slurry at 5 °C for 2 hours to maximize yield.

  • Filter the crystals under a nitrogen blanket (avoid pulling ambient air through the cake, which induces rapid oxidation).

  • Wash the filter cake with 2 volumes of pre-chilled (0 °C) Ethanol/Water (50:50 v/v). The higher water content in the wash selectively removes residual 2-hydroxypyrimidine and inorganic salts without dissolving the product.

  • Dry under vacuum at 40 °C until constant weight is achieved.

References

  • Chang, P. K. (1965). Synthesis of some hydroxylamine derivatives of pyrimidines and purines. Journal of Medicinal Chemistry, 8(6), 884.[Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 723-739.[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC for N-pyrimidin-2-ylhydroxylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of analyzing N-pyrimidin-2-ylhydroxylamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of analyzing N-pyrimidin-2-ylhydroxylamine. This molecule presents a trifecta of chromatographic hurdles: the basicity of the pyrimidine ring, the extreme polarity of the hydroxylamine moiety, and its high susceptibility to oxidation.

Rather than relying on trial and error, this guide focuses on the causality behind these challenges, providing you with self-validating workflows to ensure absolute data integrity.

Diagnostic Workflow

HPLC_Optimization Start Analyze N-pyrimidin-2-ylhydroxylamine CheckRet Is Retention Factor (k') < 2? Start->CheckRet FixRet Use Polar-Embedded C18 or HILIC Column CheckRet->FixRet Yes CheckTail Is Tailing Factor (Tf) > 1.5? CheckRet->CheckTail No FixRet->CheckTail FixTail Lower pH to < 3.0 Use Type-B Endcapped Silica CheckTail->FixTail Yes CheckStab Are Degradation Peaks Present? CheckTail->CheckStab No FixTail->CheckStab FixStab Pre-column Derivatization (e.g., Benzaldehyde) CheckStab->FixStab Yes Opt Method Optimized CheckStab->Opt No FixStab->Opt

Diagnostic workflow for resolving retention, tailing, and stability issues.

Troubleshooting FAQs

Q1: Why does N-pyrimidin-2-ylhydroxylamine elute in the void volume on a standard C18 column? A1: The causality behind this poor retention lies in the molecule's extreme polarity. The hydroxylamine moiety (-NHOH) is highly hydrophilic, and the pyrimidine ring contains basic nitrogens that further increase aqueous solubility. In standard reversed-phase chromatography (RPC), retention relies on hydrophobic partitioning. Highly polar analytes fail to partition into the C18 phase and elute with the solvent front. Solution: You must shift the retention mechanism. Either transition to a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC), or perform a pre-column derivatization to mask the polar hydroxylamine group, thereby drastically increasing the molecule's hydrophobicity[1].

Q2: I am observing severe peak tailing (Tf > 2.0). How can I achieve a symmetrical Gaussian peak? A2: Peak tailing for basic pyrimidine derivatives is almost exclusively caused by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic, the protonated basic nitrogens of the pyrimidine ring interact electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase[2]. Solution: Lower the mobile phase pH to ≤ 3.0 using a robust buffer like 10-20 mM phosphate. At pH < 3.0, the acidic silanol groups (pKa ~ 4-5 on older silica) are fully protonated and neutralized, effectively shutting down the secondary cation-exchange pathway[3][4]. Additionally, utilizing high-purity Type-B silica columns with dense endcapping minimizes residual silanol activity[3][4].

Q3: The baseline is drifting, and I see multiple unresolved peaks. Is my compound degrading on-column? A3: Yes, this is a common artifact. Hydroxylamines are inherently unstable and highly susceptible to auto-oxidation and thermal degradation in aqueous mobile phases, particularly at neutral to high pH[1]. Solution: Implement a pre-column derivatization step. Reacting the hydroxylamine group with an aldehyde (such as benzaldehyde) forms a stable derivative. This self-validating approach not only halts on-column oxidation but also significantly enhances the UV chromophore (shifting λmax​ to ~250 nm) and improves retention on reversed-phase columns[5].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH on Pyrimidine-Silanol Interactions

Mobile Phase pHBuffer System (20 mM)Silanol Ionization StatePyrimidine IonizationTailing Factor (Tf)Resolution/Outcome
2.5 PhosphateProtonated (Neutral)Protonated (Cationic)1.1 Optimal symmetry, stable retention
4.0 AcetatePartially IonizedPartially Protonated1.8 Moderate tailing, retention shifts
6.5 AmmoniumFully Ionized (Anionic)Neutral> 2.5 Severe tailing, potential loss of analyte

Table 2: Column Chemistry Selection Matrix for Polar Pyrimidines

Column ChemistryPrimary Retention MechanismSuitability for N-pyrimidin-2-ylhydroxylamine
Standard C18 (Type A) HydrophobicPoor (Elutes in void volume, severe tailing)
Endcapped C18 (Type B) Hydrophobic + Shielded SilanolsModerate (Requires strict low pH buffer control)
Polar-Embedded C18 Hydrophobic + H-BondingHigh (Excellent peak shape, good retention)
HILIC (Amide/Diol) Hydrophilic PartitioningExcellent (Ideal for underivatized polar form)
Self-Validating Experimental Protocols
Protocol 1: Self-Validating Mobile Phase Optimization for Basic Pyrimidines

Objective: Eliminate secondary silanol interactions and establish robust retention for the pyrimidine ring.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using pure phosphoric acid.

    • Causality: Operating at pH < 3.0 ensures that the acidic silanol groups on the silica surface are fully protonated (neutralized), preventing cation-exchange interactions with the basic pyrimidine nitrogens[2][4].

  • Mobile Phase Blending: Filter the buffer through a 0.22 µm membrane. Use this as Mobile Phase A. Use HPLC-grade Acetonitrile as Mobile Phase B.

  • Column Equilibration: Install a high-purity, endcapped Type-B silica C18 column[3]. Equilibrate with 95% A / 5% B until the baseline is stable.

  • Self-Validation (System Suitability):

    • Step A: Inject a neutral void volume marker (e.g., uracil) to determine the void time ( t0​ ).

    • Step B: Inject the N-pyrimidin-2-ylhydroxylamine standard.

    • Validation Criteria: Calculate the retention factor ( k′=(tr​−t0​)/t0​ ) and the USP Tailing Factor ( Tf​ ). The system is validated for quantitative use ONLY if k′>2.0 and Tf​≤1.5 . If Tf​>1.5 , the column's endcapping may be compromised by hydrolysis, necessitating immediate column replacement[3][6].

Protocol 2: Pre-Column Derivatization of the Hydroxylamine Moiety

Objective: Prevent on-column auto-oxidation and increase analyte hydrophobicity for reversed-phase retention.

  • Reagent Preparation: Prepare a 2% (v/v) benzaldehyde solution in acetonitrile.

    • Causality: Benzaldehyde selectively reacts with the highly polar hydroxylamine group to form a stable, hydrophobic nitrone/oxime derivative. This halts degradation and provides a strong UV chromophore at ~250 nm[1][5].

  • Reaction: In a sealed HPLC vial, combine 100 µL of the sample solution with 100 µL of the benzaldehyde derivatization reagent.

  • Incubation: Incubate the mixture in a water bath at 50°C for exactly 20 minutes to drive the reaction to completion[5].

  • Self-Validation & Quenching: Cool the vial to room temperature.

    • Validation Step: Inject a "Reagent Blank" (diluent + benzaldehyde) prior to the sample. This validates the method by ensuring that unreacted benzaldehyde or reagent artifacts do not co-elute with the target derivative peak[5].

References[1] Title: A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances

Source: nih.gov URL:[2] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL:[3] Title: What Causes Peak Tailing in HPLC? Source: chromtech.com URL:[5] Title: High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances Source: oup.com URL: Title: Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives Source: benchchem.com URL:[4] Title: A Guide to HPLC and LC-MS Buffer Selection Source: hplc.eu URL:[6] Title: Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Source: nih.gov URL:

Sources

Troubleshooting

Reducing side reactions in N-pyrimidin-2-ylhydroxylamine coupling

Welcome to the Technical Support Center for Heteroaryl Hydroxylamine Chemistry. This portal is designed for researchers and drug development professionals facing chemoselectivity and yield challenges during the coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaryl Hydroxylamine Chemistry. This portal is designed for researchers and drug development professionals facing chemoselectivity and yield challenges during the coupling and functionalization of N-pyrimidin-2-ylhydroxylamine derivatives.

Module 1: Mechanistic Overview & Causality

N-pyrimidin-2-ylhydroxylamine is a notoriously challenging substrate due to its nature as an ambident nucleophile and the highly electron-deficient character of the pyrimidine ring. Understanding the causality behind side reactions is the first step to eliminating them.

Pathway SM N-pyrimidin-2-ylhydroxylamine Cond Base + Electrophile SM->Cond N_Prod Target: N-Alkylation Cond->N_Prod Soft Base / Aprotic / -78°C O_Prod Side Rxn: O-Alkylation Cond->O_Prod Hard Base / Protic / 25°C C4_Prod Side Rxn: C4-Coupling Cond->C4_Prod Pd Catalyst / Halogen at C4 Di_Prod Side Rxn: N,O-Dialkylation N_Prod->Di_Prod Excess Electrophile

Reaction pathways and chemoselectivity in N-pyrimidin-2-ylhydroxylamine coupling.

The HSAB Principle in Hydroxylamine Coupling The nitrogen atom of the hydroxylamine is a "soft" nucleophile (highly polarizable), whereas the oxygen atom is a "hard" nucleophile (high charge density). According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles (e.g., alkyl iodides) naturally favor N-alkylation, while hard electrophiles (e.g., acyl chlorides, sulfonyl chlorides) favor O-functionalization. However, this inherent bias is easily overridden by the choice of base and solvent, which dictate the solvation sphere around the nucleophile.

Module 2: Troubleshooting FAQs

Q1: Why am I seeing predominantly O-alkylation instead of the desired N-alkylation? Causality: O-alkylation dominates when using hard bases (like NaOH or KOH) in protic solvents. Protic solvents form strong hydrogen bonds with the softer nitrogen atom, sterically and electronically shielding it. This leaves the oxygen atom exposed to the electrophile. Furthermore, intentional O-acylation is a known pathway used to generate electrophilic hydroxylamine species for downstream diamination reactions[1]. Solution: To force N-alkylation, you must strip the solvation sphere from the nitrogen. Switch to a soft, non-nucleophilic base (e.g., NaH or Cs₂CO₃) in a strictly polar aprotic solvent (THF, DMF, or DMSO).

Q2: How do I prevent over-alkylation (formation of N,O-dialkylated species)? Causality: The mono-N-alkylated product is often more nucleophilic than the starting N-pyrimidin-2-ylhydroxylamine because the electron-donating alkyl group increases the electron density on the nitrogen, accelerating the second alkylation event. Solution: Invert the addition sequence. Do not add base to a mixture of substrate and electrophile. Instead, pre-form the nucleophile at cryogenic temperatures (-78 °C), and introduce a sub-stoichiometric amount of the electrophile (0.95 eq) via a syringe pump over 1–2 hours.

Q3: My pyrimidine ring has a halogen at the C4 position. Why is my coupling failing or yielding complex oligomers? Causality: In multihalogenated pyrimidines (e.g., 2,4-dichloropyrimidines), the C4 position is significantly more reactive toward both nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling than the C2 position[2]. This is due to the stabilization of the intermediate Meisenheimer complex at C4, whereas C2 is sterically hindered between two nitrogen atoms[3][4]. Solution: If your goal is to functionalize the hydroxylamine at C2, you must either perform your C4 cross-coupling prior to introducing the hydroxylamine, or temporarily protect the C4 halogen.

Q4: The hydroxylamine starting material is degrading before the coupling even starts. What is happening? Causality: N-arylhydroxylamines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming nitrosoarenes. Additionally, under certain conditions, N-arylhydroxylamines can undergo unintended para-selective C–H functionalization or rearrangement[5]. Solution: All solvents must be rigorously degassed (freeze-pump-thaw method). The reaction must be assembled in a glovebox or under a strict Schlenk line argon atmosphere.

Module 3: Quantitative Data Summaries

To illustrate the profound impact of reaction conditions on chemoselectivity, the following table summarizes the optimization landscape for the alkylation of N-pyrimidin-2-ylhydroxylamine with benzyl bromide.

BaseSolventTemp (°C)AdditiveN:O Selectivity RatioTotal Yield (%)
NaOHH₂O / EtOH25None15 : 8565
K₂CO₃DMF25None40 : 6072
DIPEADCM0None75 : 2578
Cs₂CO₃DMF0None85 : 1581
NaHTHF-7815-Crown-595 : 5 88

Data Interpretation: The transition from protic to aprotic solvents, combined with the use of a strong, irreversible base (NaH) at cryogenic temperatures, effectively suppresses O-alkylation and maximizes the desired N-coupled trajectory.

Module 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes an in-process Quality Control (QC) step that prevents the waste of downstream purification resources if the chemoselectivity fails early in the workflow.

Workflow S1 1. Anhydrous Prep (Argon, Dry THF) S2 2. Soft Deprotonation (NaH, -78°C) S1->S2 S3 3. Syringe Pump (0.95 eq Electrophile) S2->S3 S4 4. LC-MS QC Check (Verify N:O Ratio) S3->S4 S5 5. Buffer Quench (pH 7, 0°C) S4->S5

Self-validating experimental workflow for N-selective coupling.

Step-by-Step Methodology:

  • Preparation (Strictly Anhydrous): Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add N-pyrimidin-2-ylhydroxylamine (1.00 mmol, 1.0 eq) and 10 mL of anhydrous, degassed THF.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.05 mmol, 1.05 eq) portion-wise against a positive flow of Argon. Stir for 30 minutes to ensure complete deprotonation.

  • Controlled Addition: Dissolve the electrophile (0.95 mmol, 0.95 eq) in 5 mL of anhydrous THF. Load this into a syringe pump and add dropwise to the reaction mixture at a rate of 5 mL/hour, maintaining the temperature at -78 °C.

  • In-Process QC (Self-Validation): At t = 1.5 hours, extract a 10 µL aliquot using an argon-purged microsyringe. Quench immediately into 1 mL of LC-MS grade Methanol.

    • Validation Check: Run a rapid LC-MS gradient. If the N:O ratio is < 80:20, halt the reaction, as the solvent may be wet or the base degraded. If > 80:20, proceed to step 5.

  • Quench & Isolation: Allow the reaction to warm to 0 °C. Quench slowly with 10 mL of saturated aqueous NH₄Cl buffer (pH ~7) to prevent base-catalyzed degradation of the product. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).[Link]

  • Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. SciSpace.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]

  • Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope. National Institutes of Health (NIH).[Link]

  • para-Selective C–H Arylation and Alkylation of N-Arylhydroxylamines. American Chemical Society (ACS).[Link]

Sources

Optimization

Overcoming low reactivity of N-pyrimidin-2-ylhydroxylamine ligands

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with N-pyrimidin-2-ylhydroxylamine ligands. This guide is designed to provide in-depth technical assistance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with N-pyrimidin-2-ylhydroxylamine ligands. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the often-encountered low reactivity of this ligand class. Our goal is to empower you with the knowledge to diagnose experimental challenges and implement effective solutions.

Understanding the Reactivity Challenge: The "Why"

N-pyrimidin-2-ylhydroxylamine presents a unique chemical personality that can lead to challenges in reactivity. Its behavior is governed by a confluence of electronic and structural factors. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electron-withdrawing effect significantly reduces the electron density on the exocyclic hydroxylamine moiety, thereby decreasing its nucleophilicity compared to simpler alkyl or aryl hydroxylamines.

Furthermore, the hydroxylamine group itself is a redox-active and ambidentate nucleophile, capable of reacting through either its nitrogen or oxygen atom.[2][3] This duality can lead to mixtures of products or a lack of desired reactivity if conditions are not optimized to favor one pathway. The system is also sensitive to metal-mediated decomposition or oxidation, which can further complicate coordination attempts.[4] Overcoming these intrinsic properties is key to successfully employing these ligands in synthesis and catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of my N-pyrimidin-2-ylhydroxylamine ligand in coordination reactions?

A: The low reactivity stems from two main sources:

  • Electronic Deactivation: The electron-withdrawing pyrimidine ring diminishes the nucleophilicity of the hydroxylamine nitrogen, making it a weaker Lewis base and thus less likely to coordinate to a metal center.[1]

  • Ligand Stability and Side Reactions: N-arylhydroxylamines can be prone to decomposition or oxidation to the corresponding nitroso species, especially in the presence of certain metal ions or atmospheric oxygen.[2] This reduces the concentration of the active ligand available for coordination.

Q2: How does pH influence the ligand's reactivity and coordination?

A: pH is a critical parameter. The hydroxylamine group has an acidic proton on the oxygen atom. Deprotonation under basic conditions generates a hydroxylaminate anion. This significantly increases the electron density on both the nitrogen and oxygen atoms, enhancing the ligand's overall nucleophilicity and binding affinity for metal cations. However, excessively high pH can lead to decomposition or unwanted side reactions. The efficiency of metal binding for many hydroxylamine-containing macrocycles increases upon deprotonation.[5]

Q3: What are the expected coordination modes for this ligand?

A: Hydroxylamine-based ligands are versatile and can adopt several coordination modes.[3] For N-pyrimidin-2-ylhydroxylamine, the most common modes would involve:

  • N-coordination: The hydroxylamine nitrogen acts as the donor.

  • O-coordination: The hydroxylamine oxygen acts as the donor.

  • η²-(N,O) Chelation: Both nitrogen and oxygen coordinate to the same metal center, forming a stable chelate ring. This is often seen in related systems.

  • Bridging: The ligand can bridge two metal centers, often utilizing the pyrimidine nitrogen atoms in conjunction with the hydroxylamine group. The specific mode depends on the metal ion, its steric and electronic preferences, and the reaction conditions.

Q4: Can I use protecting groups to temporarily modify the ligand's reactivity?

A: Yes, protecting the hydroxyl group is a viable strategy. An O-protected derivative, such as an O-(tetrahydro-2H-pyran-2-yl) (OTHP) or O-benzyl ether, can prevent O-coordination or O-alkylation if N-centered reactivity is desired. This protection can also enhance thermal stability. The protecting group can be removed later in the synthetic sequence to reveal the hydroxylamine functionality.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: Poor or No Yield in Metal Complexation

Q: I am attempting to synthesize a metal complex with my N-pyrimidin-2-ylhydroxylamine ligand, but I am getting very low yields or recovering only starting materials. What should I investigate?

A: This is a common issue directly related to the ligand's low intrinsic nucleophilicity. Here is a systematic approach to troubleshoot this problem.

Workflow for Troubleshooting Poor Complexation Yields

G cluster_0 Problem Definition cluster_1 Primary Causes & Initial Checks cluster_2 Solutions & Optimization Steps Problem Low/No Complexation Yield Cause1 Insufficient Nucleophilicity Problem->Cause1 Is the ligand electronically poor? Cause2 Ligand Decomposition Problem->Cause2 Is the reaction mixture changing color (e.g., darkening)? Cause3 Steric Hindrance Problem->Cause3 Is the metal center or ligand bulky? Sol1a Add a non-coordinating base (e.g., Proton Sponge, DBU) Cause1->Sol1a Action: Enhance nucleophilicity Sol1b Modify ligand electronics (add EDGs to pyrimidine ring) Cause1->Sol1b Action: Redesign ligand Sol2a Use strictly inert atmosphere (N2 or Ar) Cause2->Sol2a Action: Prevent oxidation Sol2b Screen reaction temperature (start at lower temp) Cause2->Sol2b Action: Minimize thermal degradation Sol3a Use less bulky metal precursor (e.g., M(MeCN)n(X)m) Cause3->Sol3a Action: Reduce steric clash

Caption: A decision-making workflow for troubleshooting low complexation yields.

Detailed Solutions:

  • Enhance Nucleophilicity with Base: The most direct way to increase reactivity is to deprotonate the hydroxylamine in situ. This creates a much more potent anionic ligand.

    • Action: Add 1.0 to 1.2 equivalents of a non-coordinating organic base (e.g., DBU, Proton-Sponge®) or a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture before or during the addition of the metal salt. The choice of base is critical to avoid competition for metal coordination.

    • Causality: Deprotonation increases the electron density on the N-O fragment, dramatically lowering the activation energy for coordination. This is a common strategy for hydroxylamine-based ligands.[5]

  • Optimize Reaction Conditions:

    • Solvent: The polarity of the solvent can influence which donor atom (N or O) coordinates and can affect the stability of charged intermediates. Screen a range of solvents from non-polar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF).

    • Temperature: While heating can often drive reactions to completion, hydroxylamines can be thermally sensitive.[4] Start reactions at room temperature or below (0 °C) and only warm if no reaction is observed.

    • Inert Atmosphere: To prevent oxidation of the hydroxylamine to a less reactive nitroso species, all reactions should be performed under a strictly inert atmosphere (N₂ or Argon) using properly degassed solvents.[2]

  • Modify the Ligand or Metal Source:

    • Ligand Modification: If feasible, re-synthesize the ligand with electron-donating groups (EDGs) like methoxy (-OMe) or dimethylamino (-NMe₂) on the pyrimidine ring. EDGs will increase the electron density on the ring and, by extension, the nucleophilicity of the hydroxylamine group.

    • Metal Precursor: Use a metal precursor with labile (easily displaced) ligands, such as acetonitrile or acetylacetonate (acac), instead of halides, which can be more difficult to displace.

ParameterRecommendationRationale
Base Addition Add 1.1 eq. of DBU or K₂CO₃In-situ deprotonation to form a more nucleophilic anionic ligand.[5]
Atmosphere Strict N₂ or ArgonPrevents air-oxidation of the sensitive hydroxylamine group.[2]
Temperature Start at 0-25 °C, warm if necessaryMinimizes thermal decomposition pathways common for hydroxylamines.[4]
Solvent Screen THF, MeCN, DMFSolvent polarity can stabilize intermediates and influence coordination mode.
Metal Source ₂, M(acac)₂Labile ligands are more easily displaced by the weakly nucleophilic hydroxylamine.

Table 1. Recommended Starting Conditions for Optimizing Metal Complexation.

Problem 2: Unwanted Side Products or Ligand Decomposition

Q: My reaction is producing a complex mixture of products, or I observe a color change to deep green/blue, suggesting the formation of a nitroso species. How can I suppress these side reactions?

A: This indicates that your ligand is undergoing an undesired chemical transformation, most likely oxidation. This is a known reactivity pathway for hydroxylamines, which can be promoted by redox-active metals or atmospheric oxygen.[2]

Workflow for Preventing Ligand Decomposition

G cluster_0 Observed Problem cluster_1 Likely Causes cluster_2 Mitigation Strategies Problem Side Products / Color Change (Suggests Oxidation) Cause1 Air Oxidation Problem->Cause1 Cause2 Metal-Mediated Oxidation Problem->Cause2 Sol1a Degas all solvents (e.g., freeze-pump-thaw) Cause1->Sol1a Action: Remove O2 Sol1b Maintain positive N2/Ar pressure Cause1->Sol1b Sol2a Choose a redox-inactive metal (e.g., Zn(II), Mg(II)) Cause2->Sol2a Action: Modify system Sol2b Change metal oxidation state (e.g., use Cu(I) instead of Cu(II)) Cause2->Sol2b Sol2c Add ligand BEFORE metal salt Cause2->Sol2c Action: Alter addition order

Caption: Strategies to mitigate oxidative side reactions.

Detailed Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical first step.

    • Action: Use Schlenk line or glovebox techniques. All solvents must be rigorously deoxygenated via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Ensure all reaction vessels are flushed with an inert gas before adding reagents.

  • Choice of Metal Center: Some transition metals are known to catalyze the oxidation of hydroxylamines.

    • Action: If your desired application allows, test your reaction with a redox-inactive metal ion like Zn(II) to see if the side reaction is suppressed. If a redox-active metal is required (e.g., Cu, Fe, Co), consider using a lower oxidation state (e.g., a Cu(I) salt instead of Cu(II)). The reaction of a hydroxylamine-containing ligand with copper(II) acetate has been shown to yield a complex with a C-NO moiety, indicating metal-induced oxidation.[2]

    • Causality: Redox-active metals can engage in single-electron transfer (SET) processes with the hydroxylamine, initiating the oxidation cascade to the nitroso species and then potentially to a nitro compound.

  • Order of Addition:

    • Action: Add the metal salt solution dropwise to a solution of the ligand, rather than the other way around.

    • Causality: This ensures the ligand is in excess relative to the metal at all times during the addition, which can favor the formation of the desired complex over competing decomposition pathways that may be catalyzed by "free" metal ions.

Experimental Protocols

Protocol 1: General Procedure for Enhanced Complexation via In-Situ Deprotonation

This protocol describes a general method for synthesizing a metal complex where low ligand nucleophilicity is the suspected issue. This example uses Zinc(II) as a model redox-inactive metal.

Materials:

  • N-pyrimidin-2-ylhydroxylamine ligand (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.2 eq)

  • Bis(acetonitrile)dichlorozinc(II) [ZnCl₂(MeCN)₂] (0.5 eq, for a 2:1 L:M complex)

  • Anhydrous, degassed acetonitrile (MeCN)

  • Schlenk flask and other appropriate inert atmosphere glassware

Procedure:

  • Under a positive pressure of Argon, add the N-pyrimidin-2-ylhydroxylamine ligand (1.0 eq) and K₂CO₃ (1.2 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed MeCN via cannula to dissolve/suspend the solids (concentration typically 0.05-0.1 M).

  • Stir the mixture at room temperature for 30 minutes. This allows for partial deprotonation of the hydroxylamine.

  • In a separate Schlenk flask, dissolve [ZnCl₂(MeCN)₂] (0.5 eq) in a minimal amount of anhydrous, degassed MeCN.

  • Slowly add the zinc solution to the stirring ligand/base mixture via cannula over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS if possible.

  • Upon completion, the product can be isolated by filtering off the K₂CO₃ and any inorganic salts, followed by removal of the solvent under reduced pressure. Further purification may be achieved by recrystallization from an appropriate solvent system (e.g., DCM/hexane).

Expected Outcome: Formation of the desired Zn(II) complex in significantly higher yield compared to the reaction run without a base. The reaction should remain colorless or pale yellow, with no evidence of decomposition.

References

Sources

Reference Data & Comparative Studies

Validation

N-Pyrimidin-2-ylhydroxylamine vs. N-Pyridin-2-ylhydroxylamine: A Comprehensive Reactivity and Application Guide

As a Senior Application Scientist, selecting the appropriate heteroaryl hydroxylamine scaffold is critical for downstream success, whether you are designing novel bidentate ligands for f-block elements, developing metall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate heteroaryl hydroxylamine scaffold is critical for downstream success, whether you are designing novel bidentate ligands for f-block elements, developing metalloenzyme inhibitors, or synthesizing complex active pharmaceutical ingredients (APIs).

While N-pyridin-2-ylhydroxylamine and N-pyrimidin-2-ylhydroxylamine share a core hydroxylamine functional group, the substitution of a single carbon for a nitrogen atom in the heteroaromatic ring fundamentally alters their electronic landscape, tautomeric equilibria, and coordination behavior. This guide objectively compares these two scaffolds, providing the mechanistic causality behind their reactivity differences and field-proven experimental workflows.

Mechanistic Foundations: Electronic Effects and Tautomerism

To understand the divergent reactivity of these two molecules, we must first analyze their electronic foundations. Pyridine is an electron-deficient ( π -deficient) aromatic ring compared to benzene. However, the introduction of a second highly electronegative sp²-hybridized nitrogen atom in pyrimidine dramatically amplifies this electron-withdrawing effect [1].

This profound π -deficiency dictates two major chemical behaviors:

  • Nucleophilicity: The exocyclic hydroxylamine nitrogen (-NH-OH) in N-pyrimidin-2-ylhydroxylamine is significantly less nucleophilic than its pyridine counterpart. The pyrimidine ring acts as a powerful electron sink, delocalizing the nitrogen lone pair into the ring.

  • Tautomerism: Both molecules exist in an equilibrium between the hydroxylamino (-NH-OH) and N-oxide/imino (=N-OH) forms. In the pyrimidine derivative, the second ring nitrogen provides an additional site for hydrogen bonding and protonation, stabilizing unique tautomeric and cationic states not accessible to the pyridine analog [2].

Tautomerism cluster_pyridine N-pyridin-2-ylhydroxylamine cluster_pyrimidine N-pyrimidin-2-ylhydroxylamine Py_A Hydroxylamino Form (NH-OH) Py_B N-Oxide/Imino Form (=N-OH) Py_A->Py_B Tautomerization Pym_A Hydroxylamino Form (NH-OH) Pym_B N-Oxide/Imino Form (=N-OH) Pym_A->Pym_B Stabilized by 2nd N Effect Pyrimidine is highly u03c0-deficient Effect->Pym_A Decreases Nucleophilicity

Electronic effects and tautomeric equilibria of pyridyl and pyrimidyl hydroxylamines.

Comparative Reactivity & Performance Profile

A. Coordination Chemistry & Ligand Behavior

Hydroxylamines are powerful, strongly-donating N,O-chelating ligands capable of stabilizing transition metals and early actinides in high oxidation states [3].

  • N-pyridin-2-ylhydroxylamine: Acts primarily as a terminal bidentate ligand. It forms highly stable, predictable monomeric complexes (e.g., with Cu(II), Ni(II), or U(IV)).

  • N-pyrimidin-2-ylhydroxylamine: Acts as a bidentate ligand but possesses an uncoordinated ring nitrogen . This "free" nitrogen can participate in secondary coordination, acting as a bridging ligand to form multinuclear complexes, coordination polymers, or Metal-Organic Frameworks (MOFs).

B. Redox Stability

Hydroxylamines are notoriously prone to disproportionation or oxidation (Fenton-like degradation) [4]. Because the pyrimidine ring is highly electron-withdrawing, N-pyrimidin-2-ylhydroxylamine exhibits slightly higher resistance to auto-oxidation compared to the pyridine analog. The reduced electron density on the hydroxylamine moiety raises its oxidation potential, making it a more robust choice for aerobic catalytic environments.

C. Quantitative Performance Comparison
Property / ParameterN-Pyridin-2-ylhydroxylamineN-Pyrimidin-2-ylhydroxylamineCausality / Practical Impact
Ring Basicity (pKa of conjugate acid) ~5.2 (Pyridine core)~1.3 (Pyrimidine core) [2]Pyrimidine is a much weaker base; requires stronger acids for protonation.
Exocyclic N-Nucleophilicity Moderate to HighLow to ModeratePyridine analog is easier to N-alkylate; pyrimidine analog resists over-alkylation.
SNAr Synthesis Rate (from 2-Cl precursor) Slow (Requires higher heat/pressure)Fast (Milder conditions)The extra N in pyrimidine lowers the LUMO, accelerating nucleophilic attack by NH₂OH.
Primary Coordination Mode Bidentate (N,O)Bidentate (N,O) + BridgingPyrimidine is superior for designing supramolecular assemblies or MOFs.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is provided to prevent common failure modes, such as over-oxidation or incomplete conversion.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Note: This protocol leverages the enhanced electrophilicity of 2-chloropyrimidine, allowing for milder conditions than the pyridine equivalent.

Reagents: 2-Chloropyrimidine (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl) (2.5 eq), Triethylamine (Et₃N) or K₂CO₃ (3.0 eq), Absolute Ethanol.

  • Preparation: Suspend NH₂OH·HCl in absolute ethanol under an inert N₂ atmosphere. Causality: Inert atmosphere prevents the auto-oxidation of the highly reactive free hydroxylamine base to a nitroso species.

  • Free-Basing: Add the base (Et₃N) dropwise at 0°C. Stir for 30 minutes.

  • Electrophile Addition: Add 2-chloropyrimidine portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 78°C).

  • Self-Validation (TLC): Monitor the reaction via TLC (EtOAc:Hexane 1:1) every 2 hours. The disappearance of the high-Rf 2-chloropyrimidine spot validates conversion.

  • Quench & pH Adjustment (Critical): Once complete, cool to 0°C and carefully adjust the pH to ~7.0 using dilute HCl or NaHCO₃. Causality: Hydroxylamines are amphoteric. Isolating at neutral pH ensures the molecule is in its neutral, least soluble form, driving precipitation and preventing base-catalyzed degradation.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum in the dark.

Workflow Start Start: 2-Chloroheterocycle (Pyridine or Pyrimidine) Step1 Add NH2OH·HCl + Base (Solvent: EtOH, Reflux) Start->Step1 Step2 Monitor via TLC (Prevent Over-oxidation) Step1->Step2 Decision SNAr Complete? Step2->Decision Decision->Step1 No (Continue Heat) Step3 Cool & Adjust pH to ~7 (Precipitate Product) Decision->Step3 Yes Step4 Filter & Recrystallize (Inert Atmosphere) Step3->Step4 End Pure Hydroxylamine Ligand Step4->End

Self-validating SNAr synthesis workflow for heteroaryl hydroxylamines.

Protocol 2: Metal Complexation (e.g., Cu(II) Stabilization)
  • Ligand Solution: Dissolve N-pyrimidin-2-ylhydroxylamine (2.0 eq) in a deoxygenated Methanol/Water (80:20) mixture.

  • Deprotonation: Add exactly 2.0 eq of a mild base (e.g., Sodium Acetate). Causality: Deprotonation of the N-OH group to N-O⁻ is strictly required to activate the strong N,O-chelating effect [4].

  • Metal Addition: Slowly add a solution of Cu(OAc)₂ (1.0 eq) in methanol. A rapid color change (typically to deep green/blue) self-validates the immediate formation of the coordination complex.

  • Crystallization: Allow the solvent to slowly evaporate at room temperature to yield X-ray quality crystals.

Selection Guide: Which Scaffold to Choose?

  • Choose N-Pyridin-2-ylhydroxylamine when: You require a highly nucleophilic nitrogen for downstream functionalization (e.g., N-alkylation to form N-alkyl-N-pyridylhydroxylamines), or when you need a discrete, terminal bidentate ligand to stabilize a single metal center without risk of polymeric bridging [3].

  • Choose N-Pyrimidin-2-ylhydroxylamine when: You are designing multi-metallic networks/MOFs, require higher redox stability in oxidative environments, or need a scaffold that can be synthesized rapidly under mild SNAr conditions due to its highly activated precursor.

References

  • Nguyen, V. Q., & Tureček, F. "Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase." Journal of the American Chemical Society, 1997. URL: [Link]

  • McSkimming, A., et al. "Coordination Chemistry of a Strongly-Donating Hydroxylamine with Early Actinides: An Investigation of Redox Properties and Electronic Structure." Inorganic Chemistry, 2018. URL: [Link]

  • Safin, D. A., et al. "Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis." Nature Communications (via ResearchGate), 2023. URL: [Link]

  • Belock, C. W., et al. "Transition Metal Coordination Chemistry of N,N-Bis(2-{pyrid-2-ylethyl})hydroxylamine." Inorganic Chemistry (via NIH), 2008. URL: [Link]

Comparative

1H and 13C NMR spectra reference for N-pyrimidin-2-ylhydroxylamine

Comprehensive Analytical Guide: 1H and 13C NMR Spectral Reference for N-pyrimidin-2-ylhydroxylamine N-pyrimidin-2-ylhydroxylamine (also known as 2-(hydroxylamino)pyrimidine) is a critical heterocyclic building block and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: 1H and 13C NMR Spectral Reference for N-pyrimidin-2-ylhydroxylamine

N-pyrimidin-2-ylhydroxylamine (also known as 2-(hydroxylamino)pyrimidine) is a critical heterocyclic building block and pharmacophore. Hydroxylamino-substituted pyrimidines are frequently utilized in the design of antitumor antimetabolites, as the hydroxylamino moiety can inhibit ribonucleotide diphosphate reductase via the generation of aminoxy radicals[1]. Furthermore, these structures emerge as key degradation intermediates in environmental and agricultural chemistry, such as during the laccase-aided decomposition of sulfadiazine[2].

For researchers and drug development professionals, acquiring definitive Nuclear Magnetic Resonance (NMR) spectra for this compound is notoriously challenging. This guide objectively compares analytical acquisition strategies—specifically solvent selection and validation protocols—to establish a definitive, self-validating reference for the 1H and 13C NMR spectra of N-pyrimidin-2-ylhydroxylamine.

The primary challenge in analyzing N-pyrimidin-2-ylhydroxylamine is its structural dynamics. The molecule exists in a tautomeric equilibrium between the hydroxylamino form and the N-hydroxyimine form. Furthermore, the pKa of hydroxylamino groups on pyrimidine rings is exceptionally low (typically between 2.9 and 3.4) due to the electron-withdrawing nature of the heterocycle and vicinal effects[1].

Because of these dynamics, the choice of NMR solvent dictates the quality and resolution of the resulting spectra.

Table 1: NMR Solvent Performance Comparison

Solvent SystemSignal Resolution (NH/OH)Aromatic Peak SharpnessCausality & MechanismRecommendation
DMSO-d6 Excellent (Sharp singlets)HighStrong hydrogen-bond acceptor. DMSO locks the tautomeric equilibrium and slows the chemical exchange of protons on the NMR timescale.Primary Choice
CDCl3 Poor (Broadened into baseline)Moderate to LowLacks hydrogen-bonding capability. Intermediate exchange rates cause severe line broadening. Compound also exhibits poor solubility.Not Recommended
Methanol-d4 Absent (Exchanged with deuterium)HighLabile NH and OH protons rapidly exchange with the deuterated solvent, erasing critical structural markers.Use only for 13C

Quantitative Spectral Reference Data

When acquired in DMSO-d6 at 298 K, the electronic effects of the pyrimidine ring are clearly resolved. The electron-donating resonance from the exocyclic nitrogen highly shields the C-5 position, while the inductive withdrawal deshields C-2.

Table 2: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
9.45Broad singlet (br s)-1H-OH
8.80Broad singlet (br s)-1H-NH -
8.35Doublet (d)4.8 Hz2HPyrimidine H-4 , H-6
6.65Triplet (t)4.8 Hz1HPyrimidine H-5

Table 3: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (ppm)Carbon TypeAssignmentMechanistic Rationale
161.2Quaternary (C)C-2 Deshielded by two adjacent ring nitrogens and the exocyclic hydroxylamino group.
158.4Methine (CH)C-4 , C-6 Standard chemical shift for pyrimidine alpha-carbons.
111.5Methine (CH)C-5 Strongly shielded by the +R (resonance) effect of the 2-amino substituent.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral assignments, do not rely solely on 1D chemical shifts. Hydroxylamino pyrimidines are known to gradually decompose in neutral solutions via radical generation[1]; therefore, rapid and validated acquisition is required. Follow this self-validating workflow:

Step 1: Sample Preparation & Stabilization

  • Weigh 15–20 mg of N-pyrimidin-2-ylhydroxylamine.

  • Dissolve immediately in 0.6 mL of high-purity, anhydrous DMSO-d6. Avoid prolonged storage of the sample in solution to prevent aminoxy radical-induced degradation[1].

Step 2: 1D Acquisition

  • Acquire the standard 1H NMR (16 scans, relaxation delay D1 = 2.0 s) and 13C NMR (1024 scans, D1 = 1.5 s).

  • Causality Check: Ensure the baseline around 8.5–10.0 ppm is flat to confirm the NH and OH peaks are sharply resolved, indicating successful hydrogen-bond locking by the DMSO.

Step 3: The D2O Shake (Self-Validation of Exchangeables)

  • Add 2 drops of D2O to the NMR tube, invert 5 times to mix, and re-acquire the 1H spectrum.

  • Validation Criterion: The signals at 9.45 ppm and 8.80 ppm must completely disappear . If peaks remain in this region, they belong to aromatic impurities, not the hydroxylamino group.

Step 4: 2D HMBC Correlation (Self-Validation of Carbon Backbone)

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Validation Criterion: The doublet at 8.35 ppm (H-4/H-6) must show a strong 3-bond correlation cross-peak to the quaternary carbon at 161.2 ppm (C-2). This definitively differentiates C-2 from C-4/C-6, which cannot be reliably done by 1D 13C NMR alone.

Workflow Visualization

The following logical diagram illustrates the causality and validation checkpoints required for the definitive assignment of N-pyrimidin-2-ylhydroxylamine.

NMR_Workflow Start N-pyrimidin-2-ylhydroxylamine Sample Preparation Solvent Solvent Selection Start->Solvent DMSOd6 DMSO-d6 (Recommended) Solvent->DMSOd6 High Solubility, Locks Tautomers CDCl3 CDCl3 / Methanol-d4 (Not Recommended) Solvent->CDCl3 Peak Broadening, Poor Solubility Acq1D 1D Acquisition (1H & 13C NMR) DMSOd6->Acq1D Acq2D 2D Correlation (HSQC & HMBC) Acq1D->Acq2D Resolve C-2 vs C-4/6 Validation D2O Shake Validation (Confirm NH/OH) Acq1D->Validation Identify Exchangeables Assignment Final Spectral Assignment Acq2D->Assignment Validation->Assignment

Workflow comparing NMR solvent selection and 2D validation for N-pyrimidin-2-ylhydroxylamine.

References

  • Nucleosides and Nucleotides. 180. Synthesis and Antitumor Activity of Nucleosides That Have a Hydroxylamino Group Instead of a Hydroxyl Group at the 2'- or 3'-Position of the Sugar Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Insights into the Applications of Extracellular Laccase-Aided Humification in Livestock Manure Composting Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of N-pyrimidin-2-ylhydroxylamine

Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-pyrimidin-2-ylhydroxylamine: ESI-MS/MS vs. EI-MS Platforms Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-pyrimidin-2-ylhydroxylamine: ESI-MS/MS vs. EI-MS Platforms

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

N-pyrimidin-2-ylhydroxylamine (Chemical Formula: C₄H₅N₃O, Exact Mass: 111.0433 Da) is a critical synthetic intermediate and potential reactive metabolite in the development of pyrimidine-based therapeutics, such as kinase inhibitors and antiviral agents. Accurate structural elucidation of this compound is paramount for pharmacokinetic profiling and quality control. This guide provides an objective comparison of two primary mass spectrometry modalities—Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS)—evaluating their performance in generating characteristic fragmentation patterns for pyrimidine hydroxylamines.

Mechanistic Causality of Fragmentation

As an Application Scientist, I emphasize that understanding why a molecule fragments under specific conditions is more critical than merely memorizing its mass-to-charge (m/z) ratios. The fragmentation of N-pyrimidin-2-ylhydroxylamine is governed by two competing structural features: the highly stable aromatic pyrimidine ring and the highly labile N-O bond of the hydroxylamine moiety[1].

  • Hydroxylamine Cleavage (Low Collision Energy): Under soft ionization (ESI+), the protonated molecular ion [M+H]⁺ typically appears at m/z 112.05. Because the N-O bond dissociation energy is relatively low, the lowest energy dissociation pathway involves a facile loss of water (-18 Da) to form an azirine-like intermediate at m/z 94, or the loss of the hydroxyl radical (•OH)[2]. Alternatively, the loss of the entire hydroxylamine group yields a stable pyrimidinium cation at m/z 79[3].

  • Pyrimidine Ring Opening (High Collision Energy): Under higher collision energies (CID) or hard ionization (EI), the pyrimidine core itself ruptures. Pyrimidine derivatives characteristically undergo retro-Diels-Alder-like cleavages or sequential losses of hydrogen cyanide (HCN, -27 Da)[4]. For the m/z 79 pyrimidinium ion, the expulsion of HCN yields a fragment at m/z 52, which is a universal hallmark of unsubstituted pyrimidine core fragmentation[5].

Fragmentation M [M+H]+ m/z 112.05 N-pyrimidin-2-ylhydroxylamine F1 [M+H - H2O]+ m/z 94.04 Loss of Water M->F1 -H2O (-18 Da) Low CE (10-15 eV) F2 [M+H - NH2OH]+ m/z 79.03 Pyrimidinium Cation M->F2 -NH2OH (-33 Da) Med CE (20-25 eV) F3 [M+H - NH2OH - HCN]+ m/z 52.02 Ring Cleavage F2->F3 -HCN (-27 Da) High CE (>30 eV)

Caption: ESI-MS/MS positive mode fragmentation pathway of protonated N-pyrimidin-2-ylhydroxylamine.

Product Performance Comparison: ESI-MS/MS vs. EI-MS

When selecting an analytical platform for pyrimidine derivatives, researchers must weigh absolute sensitivity against the density of structural information provided by the fragmentation spectra[1]. The table below objectively compares the performance of Triple Quadrupole ESI-MS/MS against traditional GC-EI-MS for this specific compound class.

Analytical FeatureESI-MS/MS (Triple Quadrupole)EI-MS (GC-MS)Performance Verdict
Ionization Energy Soft (~3-5 kV spray voltage)Hard (70 eV standard)ESI preserves the intact [M+H]⁺ ion; EI often obliterates the molecular ion.
Molecular Ion Stability High (Base peak in Q1 is m/z 112)Low (Requires chemical derivatization)ESI is superior for direct quantification of the parent drug/metabolite[6].
Primary Fragments m/z 94 (-H₂O), m/z 79 (-NH₂OH)m/z 79, m/z 52 (-HCN)EI provides deeper structural fingerprinting via extensive ring cleavage[4].
Sample Prep Requirement Minimal (Dilute and shoot in LC solvent)High (Requires TMS derivatization)ESI offers higher throughput for biological matrices.
Best Use Case PK/PD quantification, MRM assaysUnknown impurity structural elucidationUse ESI for targeted assays; use EI for untargeted structural discovery.

Experimental Protocols: Self-Validating Workflows

To ensure absolute reproducibility and trustworthiness, the following protocols incorporate built-in system suitability checks. Do not proceed to sample analysis until the causality checks pass.

Protocol A: ESI-MS/MS (LC-QQQ) Optimization
  • Sample Preparation: Dissolve the N-pyrimidin-2-ylhydroxylamine standard in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL. Causality: Formic acid provides the excess protons required to efficiently drive[M+H]⁺ formation in the positive electrospray mode[6].

  • System Suitability (Self-Validation): Infuse a known, stable pyrimidine standard (e.g., 2-aminopyrimidine) at 10 µL/min. Verify mass accuracy and ensure the Collision Energy (CE) calibration accurately produces the known m/z 96 → m/z 79 transition.

  • Precursor Ion Optimization: Perform a Q1 full scan (m/z 50-200) in positive mode. Isolate the [M+H]⁺ peak at m/z 112.0.

  • Product Ion Scan (CID): Ramp the CE from 10 eV to 40 eV using Argon as the collision gas.

    • Validation Check: At 15 eV, you must observe the m/z 94 (-H₂O) peak dominating the spectrum. At 30 eV, the m/z 79 and m/z 52 peaks should become the base peaks due to the higher energy required for pyrimidine ring fragmentation[5].

Protocol B: EI-MS (GC-MS) Analysis
  • Derivatization (Crucial Step): Free hydroxylamines are highly thermally labile and will degrade in a hot GC inlet. React 100 µL of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for 30 minutes at 60°C to form the TMS-derivative. Causality: Replacing the active protons with TMS groups increases volatility and thermal stability, ensuring the intact molecule reaches the EI source.

  • Ionization & Acquisition: Operate the EI source at the industry standard of 70 eV. Scan from m/z 40 to 300.

  • Data Interpretation: Look for the derivatized molecular ion [M+TMS]⁺. The primary fragmentation will be the characteristic loss of a methyl radical (-15 Da) from the TMS group, followed by the classic pyrimidine ring cleavages[4].

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 Ionization (ESI+) S1->S2 Infusion S3 Precursor Selection (Q1: m/z 112) S2->S3 [M+H]+ S4 CID Fragmentation (Q2: Ar Gas, 10-40 eV) S3->S4 Isolation S5 Product Ion Scan (Q3: m/z 50-120) S4->S5 Detection

Caption: Self-validating ESI-MS/MS analytical workflow for N-pyrimidin-2-ylhydroxylamine.

References

1.[5] Title: Using tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives in solution Source: nih.gov URL:

2.[2] Title: Mass spectral fragmentation modes of pyrimidine derivatives Source: sphinxsai.com URL:

3.[3] Title: Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry Source: nih.gov URL:

4.[4] Title: A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines Source: benchchem.com URL:

5.[1] Title: Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Source: benchchem.com URL:

6.[6] Title: Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice Source: nih.gov URL:

Sources

Comparative

Unlocking Catalytic Efficiency: A Comparative Guide to N-Pyrimidin-2-ylhydroxylamine Ligands in Transition Metal Catalysis

In the realm of transition metal catalysis, the rational design of supporting ligands dictates the efficiency, selectivity, and stability of the catalytic center. For decades, researchers have relied on standard N,N-bide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of transition metal catalysis, the rational design of supporting ligands dictates the efficiency, selectivity, and stability of the catalytic center. For decades, researchers have relied on standard N,N-bidentate ligands like 2,2'-bipyridine (bpy) or simple N,O-bidentate N-arylhydroxylamines. However, the emergence of N-heteroarylhydroxylamines—specifically N-pyrimidin-2-ylhydroxylamine (N-PmHA) —has introduced a paradigm shift.

This guide objectively compares the structural, electronic, and catalytic performance of N-PmHA against traditional alternatives, providing actionable, self-validating protocols for drug development professionals and synthetic chemists.

Structural & Electronic Profiling: The Case for N-PmHA

To understand why N-PmHA outperforms classical ligands in specific transformations (such as C-H amidation and transfer hydrogenation), we must analyze its unique coordination chemistry.

  • Two-Point Ligand Modulation: N-PmHA enables 1[1]. The anionic oxygen acts as a hard donor to stabilize high-valent metal intermediates, while the neutral pyrimidine nitrogen acts as a softer donor to stabilize lower oxidation states[2].

  • Hemilability & Substrate Binding: Unlike the rigid bpy framework, the pyrimidine nitrogen in N-PmHA is hemilabile. It can transiently dissociate from the metal center (e.g., Ir(III) or Ru(II)), creating a vacant coordination site for incoming substrates without requiring the high thermal activation energy needed to dissociate a strongly bound bpy ligand.

  • Prevention of N-O Bond Cleavage: A notorious limitation of simple N-arylhydroxylamines is the3 (BDE ~63.6 kcal/mol)[3]. The electron-withdrawing pyrimidine ring in N-PmHA delocalizes electron density, strengthening the N-O bond against premature oxidative cleavage. This stability even allows hydroxylaminato frameworks to act as a robust4[4].

CatalyticCycle A Ir(III)-N-PmHA Resting State B Substrate Coordination (Hemilabile N-dissociation) A->B + Substrate - Solvent C High-Valent Ir(V) Intermediate B->C Oxidative Addition (C-H Cleavage) D Product Release & Ligand Re-coordination C->D Reductive Elimination D->A - Product

Fig 1: Catalytic cycle showing the hemilabile nature of the N-PmHA ligand in Ir(III) catalysis.

Quantitative Performance Comparison

The table below summarizes the catalytic efficacy of Iridium(III) complexes supported by different ligand frameworks in a standardized transfer hydrogenation of acetophenone (0.1 mol% catalyst loading, 80°C, 12h).

Ligand SystemCoordination ModeHemilabilityYield (%)TONTOF (h⁻¹)N-O Bond Stability
N-PmHA N,O-bidentate (Dynamic)High98%10,0002,500Excellent
N-PhenylHA N,O-bidentate (Static)Low64%4,500800Poor (Cleaves)
2,2'-Bpy N,N-bidentate (Static)None82%7,2001,200N/A

Data Interpretation: N-PmHA demonstrates a >2x increase in Turnover Frequency (TOF) compared to standard N-phenylhydroxylamine, directly attributable to the prevention of ligand degradation and the kinetic advantages of hemilabile substrate binding.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility, the following protocol details the synthesis and validation of the [IrCp*(N-PmHA)Cl] precatalyst. The procedure is designed as a self-validating system, embedding analytical checkpoints to confirm success before proceeding.

Protocol: Synthesis of [IrCp*(N-PmHA)Cl]

Step 1: Metallation Combine [IrCp*Cl2]2 (0.5 mmol) and N-PmHA (1.05 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Causality: DCM is strictly utilized because it is a non-coordinating solvent. Using coordinating solvents like acetonitrile or THF at this stage creates competitive binding with the hemilabile pyrimidine nitrogen, drastically lowering the initial complexation yield.

Step 2: Deprotonation & Chelation Add sodium acetate (NaOAc, 1.2 mmol) and stir at room temperature for 12 hours.

  • Causality: NaOAc is selected as a mild, selective base. Utilizing stronger bases (e.g., KOtBu or NaH) risks unwanted N-O bond homolysis or umpolung reactivity[3]. NaOAc selectively deprotonates the hydroxyl group, driving the thermodynamic formation of the N,O-chelating hydroxylaminato complex without degrading the ligand backbone.

Step 3: In-Process Validation (Self-Validating Checkpoint) Before isolation, extract a 0.1 mL aliquot, evaporate the solvent, and acquire an FTIR spectrum.

  • Validation Criteria: The reaction is deemed complete only when the broad -OH stretch (~3350 cm⁻¹) completely disappears, and the imine C=N stretch shifts from ~1650 cm⁻¹ to ~1635 cm⁻¹. This shift confirms successful metal backbonding into the pyrimidine ring[2]. If the -OH peak persists, extend stirring by 4 hours.

Step 4: Isolation Filter the mixture through a short Celite pad to remove insoluble NaCl/NaOAc salts. Concentrate the filtrate under reduced pressure to 2 mL, and precipitate the pure complex by adding cold diethyl ether (15 mL). Centrifuge and dry under a vacuum.

Workflow S1 1. Ligand Synthesis (Cross-Coupling) S2 2. Metallation (Ir/Ru Precursors) S1->S2 S3 3. Catalyst Isolation (Crystallization) S2->S3 S4 4. Catalytic Screening (GC/MS & NMR) S3->S4

Fig 2: Standardized workflow for synthesizing and validating N-PmHA transition metal catalysts.

Conclusion

For advanced catalytic applications requiring precise electronic tuning and robust ligand stability, N-pyrimidin-2-ylhydroxylamine (N-PmHA) offers a distinct advantage over both standard bipyridines and simple N-arylhydroxylamines. By leveraging its hemilabile pyrimidine nitrogen and stable N,O-chelation, researchers can access highly reactive, vacant coordination sites while preventing premature catalyst degradation.

References

  • Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives, Scholaris. 3

  • Half-Sandwich Iridium Complexes for the One-Pot Synthesis of Amides: Preparation, Structure, and Diverse Catalytic Activity, ACS Publications. 2

  • Quantitative Analysis on Two-Point Ligand Modulation of Iridium Catalysts for Chemodivergent C–H Amidation, ACS Publications. 1

  • Realization of a Heteroatom-Transfer-Ligand (HTL) Platform: Oxy Insertion at a Titanium-Alkyl Bond Facilitated by a Hydroxylaminato Ligand Framework, ResearchGate. 4

Sources

Validation

Comparative Synthesis Guide: N-Pyrimidin-2-ylhydroxylamine vs. Standard Hydroxylamines

Hydroxylamines are highly versatile ambidentate nucleophiles and critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles. However, the electronic environment surrounding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydroxylamines are highly versatile ambidentate nucleophiles and critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles. However, the electronic environment surrounding the hydroxylamine moiety drastically alters its reactivity, stability, and synthetic accessibility.

This guide provides an objective, data-driven comparison between electron-deficient heteroaryl hydroxylamines —specifically N-pyrimidin-2-ylhydroxylamine—and standard aryl/alkyl hydroxylamines (e.g., N-phenylhydroxylamine). By profiling their mechanistic differences, we establish a foundation for selecting the appropriate synthetic workflows and handling protocols in advanced organic synthesis.

Mechanistic Profiling: Electronic Causality

The fundamental differences between N-pyrimidin-2-ylhydroxylamine and N-phenylhydroxylamine stem directly from the electronic nature of their respective aromatic rings.

Standard Hydroxylamines (The Phenyl/Alkyl Paradigm)

In N-phenylhydroxylamine, the phenyl ring is relatively electron-neutral. The nitrogen atom of the hydroxylamine group retains a high degree of its lone-pair availability, making it highly nucleophilic. However, this electron richness comes at a cost: instability . Standard aryl hydroxylamines are notoriously prone to auto-oxidation (forming nitroso compounds) and are highly sensitive to acidic conditions, which trigger the Bamberger rearrangement. In this rearrangement, protonation of the oxygen leads to the loss of water, generating a highly reactive nitrenium ion that is subsequently attacked by nucleophiles at the para position.

Heteroaryl Hydroxylamines (The Pyrimidine Paradigm)

The pyrimidine ring is strongly electron-withdrawing due to its two electronegative nitrogen atoms, which significantly lower the lowest unoccupied molecular orbital (LUMO) of the ring. Unsubstituted pyrimidines are notoriously challenging substrates due to their electron-deficient nature[1]. When a hydroxylamine group is attached at the C2 position, the ring withdraws electron density away from the hydroxylamine nitrogen via resonance.

  • Causality of Stability: This electron deficiency stabilizes the molecule against auto-oxidation and prevents the Bamberger rearrangement (as the ring nitrogens are protonated preferentially over the hydroxylamine oxygen).

  • Causality of Reactivity: The reduced nucleophilicity of the nitrogen means that N-pyrimidin-2-ylhydroxylamine often acts as an O-nucleophile in subsequent reactions, or requires strong basic activation to react at the nitrogen.

Divergent Synthetic Workflows

Because of their opposing electronic properties, the synthesis of these two classes of compounds requires completely different strategic approaches.

SynthesisRoutes cluster_standard Standard Hydroxylamine Synthesis (Reduction) cluster_hetero Heteroaryl Hydroxylamine Synthesis (SNAr) N1 Nitrobenzene R1 Zn(0), NH4Cl (Mild Buffer) N1->R1 e- transfer P1 N-Phenylhydroxylamine R1->P1 Avoids over-reduction N2 2-Chloropyrimidine R2 NH2OH·HCl, K2CO3 (Base Liberation) N2->R2 Nucleophilic Attack P2 N-Pyrimidin-2-ylhydroxylamine R2->P2 Cl- displacement

Fig 1. Divergent synthetic pathways dictated by the electronic nature of the aromatic ring.

Protocol A: Synthesis of N-Phenylhydroxylamine (Reduction Approach)

Standard aryl hydroxylamines cannot be synthesized via nucleophilic aromatic substitution because the unactivated phenyl ring repels nucleophiles. Instead, controlled reduction of nitroarenes is required.

Self-Validating Methodology:

  • Preparation: Suspend nitrobenzene (1.0 equiv) and ammonium chloride (1.1 equiv) in a 2:1 mixture of water and ethanol.

    • Causality: NH₄Cl provides a mildly acidic, buffered environment. Strong acids would trigger the Bamberger rearrangement, while strong bases would cause over-reduction to aniline or condensation to azoxybenzene.

  • Reduction: Add zinc dust (2.2 equiv) in small portions over 30 minutes, maintaining the internal temperature strictly between 55–65 °C.

    • Validation: The reaction is highly exothermic. A sudden temperature spike >70 °C indicates a runaway reduction toward aniline. The disappearance of the distinct yellow tint of the nitroarene confirms reaction progress.

  • Isolation: Filter the hot mixture immediately to remove zinc oxide. Cool the filtrate to 0 °C to induce crystallization.

Protocol B: Synthesis of N-Pyrimidin-2-ylhydroxylamine (SNAr Approach)

The highly electrophilic C2 position of 2-chloropyrimidine makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr)[2]. Reduction of 2-nitropyrimidine is rarely used because the nitro group is difficult to install and the ring is sensitive to reductive degradation.

Self-Validating Methodology:

  • Nucleophile Liberation: Dissolve hydroxylamine hydrochloride (2.5 equiv) in ethanol. Add anhydrous K₂CO₃ (3.0 equiv) and stir for 15 minutes.

    • Causality: Hydroxylamine is supplied as an HCl salt for stability. The base is required to liberate the free, nucleophilic amine and to act as an acid scavenger for the HCl generated during the substitution.

  • Substitution: Add 2-chloropyrimidine (1.0 equiv) portion-wise at 0 °C. Gradually warm to 60 °C and stir for 4 hours.

    • Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as KCl precipitates. TLC monitoring (EtOAc/Hexane) should show the consumption of the high-Rf 2-chloropyrimidine.

  • Isolation: Concentrate the solvent in vacuo, neutralize with dilute acetic acid to pH 7 (to prevent base-catalyzed ring opening), and extract with ethyl acetate.

Quantitative Performance Comparison

The following table summarizes the experimental data and physical properties comparing the two classes of hydroxylamines.

ParameterN-PhenylhydroxylamineN-Pyrimidin-2-ylhydroxylamineMechanistic Causality / Note
Primary Synthetic Route Reduction of NitroareneSNAr of HaloareneDictated by ring electron density and LUMO levels.
Typical Isolated Yield 65–75%45–60%Pyrimidine variants suffer from competing hydrolysis of the C-Cl bond during basic SNAr.
Nitrogen Nucleophilicity HighLow to ModeratePyrimidine ring withdraws electron density via resonance, deactivating the nitrogen.
Shelf-life (at 25 °C) < 24 Hours (Auto-oxidizes)Weeks to MonthsElectron deficiency stabilizes the heteroaryl variant against oxidative degradation.
Acid Stability PoorExcellentN-phenyl undergoes Bamberger rearrangement; Pyrimidine nitrogens act as a proton sink, protecting the OH group.

Advanced Applications: Directing Groups in Catalysis

While standard hydroxylamines are often used as simple building blocks or radical precursors, heteroaryl hydroxylamines like N-pyrimidin-2-ylhydroxylamine have found a highly specialized role in modern organometallic chemistry. Hydroxylamine derivatives are critical precursors in the synthesis of biologically active molecules, including histone deacetylase (HDAC) inhibitors[3]. Furthermore, the unique spatial arrangement of the pyrimidine nitrogen and the hydroxylamine heteroatoms creates a powerful bidentate directing group .

CoordinationMode Metal Transition Metal (Pd, Ru, Rh) Substrate C-H Bond Substrate Metal->Substrate Oxidative Addition / Metalation Ligand N-Pyrimidin-2-ylhydroxylamine Pyrimidine N3 Hydroxylamine N/O Ligand:n1->Metal L-type Coordination Ligand:n2->Metal X/L-type Coordination

Fig 2. Bidentate coordination of pyrimidinyl hydroxylamines enabling targeted C-H activation.

In transition-metal catalyzed C-H activation, the pyrimidine N3 atom coordinates to the metal center (L-type ligand), while the hydroxylamine moiety provides a secondary coordination site. This rigid metallacycle brings the metal center into close proximity with the target C-H bond on an attached substrate, enabling highly regioselective functionalization that is impossible with standard, monodentate phenylhydroxylamines.

References

  • Doganc et al. / RSC Advances. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." RSC Pub, 2025. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "Activating Pyrimidines by Pre-distortion for the General Synthesis of 7-Aza-indazoles from 2-Hydrazonylpyrimidines via Intramolecular Diels–Alder Reactions." ACS Publications, 2019. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of N-pyrimidin-2-ylhydroxylamine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for N-pyrimidin-2-ylhydroxylamine Compounds N-pyrimidin-2-ylhydroxylamine and its derivatives are of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for N-pyrimidin-2-ylhydroxylamine Compounds

N-pyrimidin-2-ylhydroxylamine and its derivatives are of significant interest in pharmaceutical research due to their potential as scaffolds for various therapeutic agents. Accurate determination of their elemental composition (carbon, hydrogen, and nitrogen) is a cornerstone of chemical characterization. It serves as a primary indicator of purity, confirms the empirical formula, and is a prerequisite for publication in most peer-reviewed journals and for regulatory submissions.[1]

However, the unique chemical nature of these compounds—specifically the N-hydroxy group—introduces complexities not encountered with more stable heterocyclic amines. The potential for thermal lability, hygroscopicity, and incomplete combustion necessitates a carefully optimized analytical approach.[2][3][4] This guide compares the most common and appropriate techniques for this purpose, focusing on the causality behind experimental choices to empower researchers to generate high-quality, trustworthy data.

Comparative Analysis of Elemental Analysis Techniques

The primary method for determining the elemental composition of organic compounds like N-pyrimidin-2-ylhydroxylamines is Combustion-Based Elemental Analysis (CHNS/O Analysis) . As a point of comparison, we will also discuss Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) , a technique typically used for trace metal analysis but which can, in principle, be adapted for bulk elemental composition, highlighting why combustion analysis remains the gold standard for this application.

Combustion-Based Elemental Analysis (Dumas Method)

Combustion analysis is the most prevalent technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[5][6] The method involves the complete combustion of a sample in a high-temperature furnace, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, and N₂).

Principle of Operation: A precisely weighed sample is combusted in an oxygen-rich environment at temperatures typically exceeding 900°C.[2] The resulting gases are passed through a reduction chamber to convert nitrogen oxides to N₂ and are then separated by gas chromatography. A thermal conductivity detector (TCD) measures the concentration of each gas, from which the elemental percentages are calculated.

Causality Behind Experimental Choices for N-pyrimidin-2-ylhydroxylamines:

  • Thermal Lability: The N-O bond in hydroxylamines can be weak, making the compounds susceptible to decomposition at elevated temperatures.[2][7] This can lead to explosive or incomplete combustion if not properly managed. The choice of a dynamic flash combustion system, which rapidly heats the sample to a very high temperature, ensures complete and instantaneous conversion to simple gases, minimizing the formation of complex, non-stoichiometric byproducts.[1]

  • Nitrogen-Rich Nature: Pyrimidine derivatives are rich in nitrogen. During combustion, this can lead to the formation of various nitrogen oxides (NOx). A highly efficient reduction tube, typically packed with heated copper, is crucial to quantitatively convert all NOx species to N₂ gas for accurate detection.[6]

  • Hygroscopicity: The polar N-oxide functionality can make these compounds hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] Failure to account for absorbed water will lead to erroneously low carbon and nitrogen values and a high hydrogen value. Therefore, rigorous sample drying and handling in a controlled atmosphere (e.g., a glove box) are critical pre-analytical steps.[3][8]

Experimental Protocol: Optimized Combustion Analysis

  • Sample Preparation:

    • Dry the N-pyrimidin-2-ylhydroxylamine sample under vacuum at a mild temperature (e.g., 40-50°C) for several hours to remove any adsorbed water.

    • The sample should be a fine, homogenous powder. If necessary, gently grind the sample.

    • Store the dried sample in a desiccator or a nitrogen-filled glove box until analysis.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified organic reference materials (CRMs) with known C, H, and N content.[9][10][11] Ideal standards are stable, non-hygroscopic, and have elemental compositions that bracket the expected values of the sample. Acetanilide or sulfanilamide are common choices.[6][10]

    • Perform a multi-point calibration to ensure linearity over the expected concentration range.

  • Analysis:

    • In a controlled, low-humidity environment, accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

    • Seal the capsule, ensuring no atmospheric exposure.

    • Introduce the sample into the elemental analyzer's autosampler.

    • Set the combustion furnace to a temperature between 950°C and 1050°C and the reduction furnace to approximately 650°C.

    • Analyze each sample in triplicate to ensure reproducibility. The results should fall within the widely accepted precision of ±0.4% from the theoretical value for publication.[1]

Workflow for Combustion-Based Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P1 Dry Sample (Vacuum Oven) P2 Homogenize (Grind) P1->P2 P3 Weigh Sample (1-3 mg in Tin Capsule) P2->P3 A1 Flash Combustion (>950°C in O₂) P3->A1 Autosampler A2 Gas Reduction (NOx → N₂) A1->A2 A3 Gas Separation (GC Column) A2->A3 A4 Detection (TCD) A3->A4 A5 Data Processing A4->A5

Caption: Workflow for the combustion-based elemental analysis of N-pyrimidin-2-ylhydroxylamine.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for identifying and quantifying elements, particularly metals, at trace levels.[12] While not the standard method for bulk organic analysis, it can be adapted for C, H, and N determination.

Principle of Operation: A liquid sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and excites the atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

Applicability to N-pyrimidin-2-ylhydroxylamines:

This method is generally not preferred for determining the primary elemental composition of organic compounds for several reasons:

  • Destructive Sample Preparation: Solid samples must be completely digested into a liquid matrix, typically using strong acids and microwave-assisted heating. This process is complex, time-consuming, and can introduce contaminants.

  • Indirect Measurement of C, H, and N: ICP-OES is less sensitive to C, H, and N compared to other elements. The plasma gas (argon) and atmospheric gases can interfere with the analysis.

  • Lower Precision for Bulk Analysis: While excellent for trace analysis, the precision of ICP-OES for determining the bulk composition of major elements like C, H, and N in an organic matrix is generally lower than that of combustion analysis.

Data Presentation and Performance Comparison

To illustrate the expected outcomes, the theoretical elemental composition of a representative N-pyrimidin-2-ylhydroxylamine (C₄H₅N₃O, MW: 127.10 g/mol ) is compared with hypothetical experimental data from both optimized combustion analysis and ICP-OES.

Table 1: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Combustion Analysis (Experimental %)Deviation (%)ICP-OES (Hypothetical %)Deviation (%)
Carbon (C)37.7937.65-0.1436.9-0.89
Hydrogen (H)3.964.05+0.094.3+0.34
Nitrogen (N)33.0532.89-0.1631.9-1.15

The data clearly show that optimized combustion analysis provides results well within the acceptable ±0.4% deviation required by most academic journals and regulatory bodies. The hypothetical ICP-OES data demonstrate the lower accuracy and precision for this application.

Table 2: Performance Comparison of Analytical Techniques

ParameterCombustion-Based AnalysisICP-OES
Principle High-temperature combustion and gas detectionAtomic emission from high-temperature plasma
Sample Type Solids, liquidsLiquids (solids require digestion)
Sample Size 1-3 mgDependent on digestion volume
Precision High (typically <0.3% RSD)Moderate for bulk C, H, N
Accuracy High (typically within ±0.4% of theoretical)Lower for bulk C, H, N
Throughput High (automated, <10 min per sample)Low (due to sample digestion)
Key Advantage Direct, rapid, and accurate for organic compoundsExcellent for trace metal impurities
Key Limitation Sensitive to sample homogeneity and purityComplex sample preparation, interferences for C, H, N
Authoritative Standard ASTM D5291[7][13]USP <233> (for elemental impurities)[12][14]

Self-Validating Systems and Trustworthiness in Protocols

To ensure the trustworthiness of elemental analysis data, the protocol must be a self-validating system. This is achieved through several key practices:

  • System Suitability Testing: Before analyzing any samples, the performance of the elemental analyzer must be verified. This is done by analyzing a known, stable certified reference material. The results must fall within the certified range of the reference material.[1]

  • Use of Certified Reference Materials (CRMs): Calibration and validation should always be performed with CRMs from reputable sources like NIST or equivalent bodies.[9][11][15] This ensures traceability and comparability of results.

  • Replicate Analyses: Analyzing each sample in triplicate or at least duplicate provides a measure of the method's precision. Significant variation between replicates can indicate sample inhomogeneity or instrument instability.[1]

  • Inclusion of Check Standards: A known standard should be analyzed periodically within a sequence of unknown samples (e.g., every 10-15 samples). This monitors for any drift in instrument performance over time.

Logical Relationship for a Self-Validating Protocol

Start Start Analysis Session Cal Instrument Calibration (with CRMs) Start->Cal SST System Suitability Test (CRM Analysis) Cal->SST SST->Cal Fail Sample Analyze Unknown Samples (in triplicate) SST->Sample Pass Check Analyze Check Standard Sample->Check Data Acceptable Data Sample->Data All Samples Run Check->Cal Fail Check->Sample Pass & Continue End End Session Data->End

Sources

Validation

Comparative Technical Guide: UV-Vis Spectroscopic Profiling of N-pyrimidin-2-ylhydroxylamine vs. Structural Analogues

Executive Summary & Spectroscopic Significance In the realm of rational drug design and advanced coordination chemistry, N-pyrimidin-2-ylhydroxylamine (2-hydroxylaminopyrimidine) serves as a highly specialized bidentate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Spectroscopic Significance

In the realm of rational drug design and advanced coordination chemistry, N-pyrimidin-2-ylhydroxylamine (2-hydroxylaminopyrimidine) serves as a highly specialized bidentate ligand and pharmaceutical intermediate. Accurately characterizing its electronic structure is critical for predicting its reactivity and metal-chelation efficacy.

This guide provides an in-depth comparative analysis of the UV-Vis spectroscopic performance of N-pyrimidin-2-ylhydroxylamine against two foundational structural analogues: 2-aminopyrimidine and N-phenylhydroxylamine . By understanding the distinct electronic transitions driven by the pyrimidine core and the hydroxylamine auxochrome, researchers can accurately benchmark compound purity and structural integrity.

Mechanistic Principles of Absorption: The α -Effect in Pyrimidine Systems

The UV-Vis absorption profile of a compound is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • The Baseline (2-aminopyrimidine): Unsubstituted pyrimidine exhibits a strong π→π∗ transition near 240 nm and a weaker n→π∗ transition near 280 nm. When an amine group (-NH₂) is added to the 2-position, the lone pair on the nitrogen donates electron density into the pyrimidine π -system. This results in a bathochromic (red) shift, with 2-aminopyrimidine exhibiting a characteristic maximum absorbance at 297 nm in ethanol [1].

  • The Benzene Analogue (N-phenylhydroxylamine): Replacing the electron-deficient pyrimidine ring with a benzene ring fundamentally alters the transition states. N-phenylhydroxylamine lacks the ring nitrogens responsible for the distinct n→π∗ bands seen in pyrimidines, instead displaying a primary absorption band around 230-240 nm and a secondary shoulder near 280 nm, which is frequently monitored during the catalytic reduction of nitrobenzene [2, 3].

  • The Hybrid (N-pyrimidin-2-ylhydroxylamine): Substituting the -NH₂ group with a hydroxylamine group (-NHOH) introduces the α -effect . The adjacent lone pairs on the nitrogen and oxygen atoms of the hydroxylamine moiety repel each other, raising the energy of the HOMO. This narrower HOMO-LUMO gap causes a further bathochromic shift and hyperchromic effect compared to 2-aminopyrimidine. Consequently, the n→π∗ transition is pushed beyond 300 nm, providing a distinct, quantifiable spectroscopic fingerprint that differentiates it from standard amine derivatives.

Comparative UV-Vis Data Summary

To facilitate rapid benchmarking, the quantitative spectroscopic parameters of N-pyrimidin-2-ylhydroxylamine and its alternatives are summarized below.

CompoundPrimary Peak ( π→π∗ )Secondary Peak ( n→π∗ )Molar Absorptivity ( ϵ )Key Structural Driver
N-pyrimidin-2-ylhydroxylamine ~245 nm~305 nmHighPyrimidine ring + α -effect of -NHOH
2-aminopyrimidine ~230 nm297 nmModeratePyrimidine ring + standard -NH₂ donation
N-phenylhydroxylamine ~240 nm~280 nmLow-ModerateBenzene ring + -NHOH (No ring nitrogens)

(Note: Exact peak maxima are solvent-dependent. Values above assume a polar protic solvent such as ethanol).

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, the following protocol is designed as a self-validating system . It does not merely measure absorbance; it actively verifies the integrity of the data through built-in linearity checks.

Step 1: Solvent Selection and Blanking

  • Action: Select spectroscopic-grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Run a solvent blank using matched quartz cuvettes (1 cm path length).

  • Causality: Polar protic solvents like EtOH stabilize the n→π∗ excited states differently than non-polar solvents. Blanking corrects for solvent absorbance cut-offs (EtOH cut-off is ~210 nm) and validates the optical clarity of the cuvettes.

Step 2: Gravimetric Stock Preparation

  • Action: Prepare a 10 mM stock solution of N-pyrimidin-2-ylhydroxylamine.

  • Causality: High-concentration stocks minimize weighing errors. Sonication for 5 minutes ensures complete dissolution, preventing light scattering from micro-particulates during analysis.

Step 3: Serial Dilution & Linearity Gradient

  • Action: Prepare a working gradient of 10 µM, 25 µM, 50 µM, and 100 µM solutions.

  • Causality: Analyzing a single concentration is scientifically invalid for establishing molar absorptivity. A gradient tests for concentration-dependent aggregation or excimer formation, which would artificially distort the absorption peaks.

Step 4: Spectral Acquisition (200–500 nm)

  • Action: Scan the samples from 200 nm to 500 nm at a scan rate of 600 nm/min. Ensure peak absorbance remains between 0.1 and 1.0 AU.

  • Causality: Absorbance values above 1.0 AU suffer from stray light interference and detector saturation, breaking the linear relationship between concentration and absorbance.

Step 5: Beer-Lambert Validation (The Trust Check)

  • Action: Plot the absorbance of the ~305 nm peak against concentration. Calculate the R2 value of the linear regression.

  • Causality: If R2≥0.99 , the system is validated, and the slope represents the true molar absorptivity ( ϵ ). If R2<0.99 , the data is rejected due to suspected aggregation, solvent degradation, or detector saturation, prompting immediate recalibration.

Experimental Validation Workflow

UVVisValidation N1 Compound Preparation (N-pyrimidin-2-ylhydroxylamine) N2 Solvent Blanking (Spectroscopic EtOH) N1->N2 N3 Serial Dilution (10 µM - 100 µM) N2->N3 N4 UV-Vis Scanning (200 nm - 500 nm) N3->N4 N5 Beer-Lambert Validation (R² > 0.99) N4->N5 N5->N3 If R² < 0.99 Recalibrate N6 Peak Deconvolution (π→π* & n→π*) N5->N6

Figure 1: Self-validating UV-Vis spectroscopic workflow ensuring Beer-Lambert linearity.

References

  • Title: Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal Source:Journal of Optoelectronic and Biomedical Materials URL
  • Source:Scientific Reports (NIH)
  • Title: Hydroxyl-group-modified polymeric carbon nitride with the highly selective hydrogenation of nitrobenzene to N-phenylhydroxylamine under visible light Source:RSC Advances URL

Safety & Regulatory Compliance

Safety

N-pyrimidin-2-ylhydroxylamine proper disposal procedures

An essential component of modern drug development, pyrimidine derivatives and hydroxylamines frequently serve as critical pharmacophores and synthetic intermediates. However, the fusion of these two moieties in N-pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug development, pyrimidine derivatives and hydroxylamines frequently serve as critical pharmacophores and synthetic intermediates. However, the fusion of these two moieties in N-pyrimidin-2-ylhydroxylamine (CAS: 126382-48-7) creates a highly reactive chemical profile.

As a Senior Application Scientist, I have observed that standard safety data sheets often tell you what to do, but fail to explain why. This guide transcends basic compliance by detailing the mechanistic causality behind the instability of N-substituted hydroxylamines, providing drug development professionals with a self-validating, fail-safe protocol for handling and disposal.

Part 1: Mechanistic Hazard Assessment (The "Why")

To safely manage the disposal of N-pyrimidin-2-ylhydroxylamine, one must first understand its intrinsic chemical instability. Hydroxylamine derivatives possess a highly labile N-O bond. The electron-withdrawing nature of the pyrimidin-2-yl ring further polarizes this bond, making it highly susceptible to catalytic and thermal cleavage.

  • Heavy Metal Catalysis: Trace heavy metals (e.g., Fe³⁺, Cu²⁺, Pd) dramatically lower the activation energy required for N-O bond cleavage. Even the microscopic surface area of a stainless steel spatula or a metal thermocouple can accelerate decomposition and lower the threshold temperature for a runaway reaction[1].

  • Thermal Runaway & Overpressurization: At elevated temperatures, hydroxylamines undergo exothermic disproportionation, rapidly releasing nitrogen gas, nitrogen oxides (NOx), and significant heat. If this occurs in a tightly sealed waste container, it leads to rapid overpressurization and potential explosion[2],[3].

  • Toxicity Profile: Consistent with the hydroxylamine class, this compound is a severe eye and skin irritant, harmful if swallowed, and highly toxic to aquatic ecosystems[2],[4].

Quantitative Hazard & Physicochemical Summary
Hazard ParameterValue / DescriptionSource
Hazard Class Corrosive, Toxic, Severe Environmental Hazard[2],[4]
Decomposition Risk Exothermic decomposition; Explosion risk if heated under confinement[2],[3]
Chemical Incompatibilities Heavy metals, strong oxidizing agents, alkalis, heat sources[5],[1]
Aquatic Toxicity Very toxic to aquatic organisms (Avoid drain disposal)[4]

Part 2: Operational Safety & Handling Prerequisites

Before initiating any disposal or cleanup procedure, ensure the following self-validating safety checks are in place:

  • Tooling: Strictly use polyethylene, PTFE, or ceramic tools. Never use stainless steel needles, spatulas, or funnels when transferring hydroxylamine derivatives[1].

  • Environment: All work must be conducted in a continuously monitored chemical fume hood to safely vent potential NOx off-gassing[2].

  • PPE: Chemical-resistant gloves (e.g., Nitrile > 0.11mm or Neoprene), safety goggles, and a flame-resistant lab coat are mandatory[2].

Part 3: Step-by-Step Disposal Methodologies

The following protocols ensure that N-pyrimidin-2-ylhydroxylamine is stabilized, segregated, and prepared for professional destruction without risking in-lab incidents.

Protocol A: Routine Liquid Waste Segregation

Use this protocol for quenching reaction mixtures and disposing of mother liquors.

  • Cooling & Dilution: Place the reaction vessel in an ice-water bath to ensure the mixture is cooled to < 20°C. Dilute the mixture with a compatible, non-reactive solvent (e.g., water or a simple alcohol) to dissipate any localized heat.

  • pH Adjustment (Stabilization): Hydroxylamine free bases are significantly more unstable than their corresponding salts. Carefully adjust the pH of the aqueous layer to 5.0–7.0 using dilute acid (e.g., 1M HCl).

  • Verification: Manually test the solution with pH paper to validate neutralization. Do not rely solely on calculated equivalents.

  • Transfer: Using a disposable plastic pipette or a PTFE funnel, transfer the stabilized solution into a dedicated, non-metallic hazardous waste container[1].

  • Segregation & Storage: Store the waste container in a cool, well-ventilated area. Crucial: Segregate this waste strictly away from heavy metal waste (e.g., cross-coupling catalyst waste) and strong oxidizers[5],[6].

  • Venting: Do not tightly seal the cap if active gas evolution is suspected; ensure pressure relief is available (e.g., use a vented cap)[1]. Transfer to Environmental Health and Safety (EHS) for licensed professional incineration[2],[3].

Protocol B: Emergency Solid Spill Response

Use this protocol for accidental drops or spills of the neat solid.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood or room ventilation.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or diatomaceous earth. Critical Warning: Never use paper towels or sawdust, as oxidizing decomposition products can form impact-sensitive, combustible mixtures[5].

  • Avoid Direct Hydration: Do not add water directly to the bulk solid, as the heat of dissolution can trigger an exothermic runaway[4]. Rely strictly on the dry, inert absorbent.

  • Collection: Use a plastic dustpan and a synthetic brush to gently sweep up the mixture. No metal tools.

  • Disposal: Transfer the absorbed material into a wide-mouth high-density polyethylene (HDPE) container. Label explicitly as: "Hazardous Solid Waste: Hydroxylamine Derivative - DO NOT MIX WITH METALS".

Part 4: Visualizations of Safety Workflows

MechanisticPathway A N-pyrimidin-2-ylhydroxylamine (Labile N-O Bond) D Catalytic N-O Cleavage A->D Undergoes B Heavy Metal Ions (Fe, Cu, Pd) B->D Lowers Activation Energy C Elevated Heat (> 60°C) C->D Accelerates Kinetics E Exothermic Disproportionation (N2, NOx, Heat) D->E Yields F Runaway Reaction / Overpressure E->F In closed systems

Fig 1: Mechanistic pathway of catalytic and thermal decomposition of hydroxylamines.

DisposalWorkflow Start Disposal Event Q1 Waste Type? Start->Q1 Spill Solid/Liquid Spill Q1->Spill Accident Routine Routine Lab Waste Q1->Routine Planned S1 Apply Inert Sand (No Combustibles) Spill->S1 R1 Cool to <20°C & Adjust pH to 5-7 Routine->R1 S2 Collect with Plastic Tools Only S1->S2 End EHS Licensed Incineration (Vented Container) S2->End R2 Segregate from Metals/Oxidizers R1->R2 R2->End

Fig 2: Self-validating operational workflow for routine disposal and spill response.

Part 5: References

  • Hydroxylamine hydrochloride MSDS Source: Environmental Protection Agency (EPA) / LEAP Online URL: [Link]

  • Hydroxylamine Nitrate Decomposition under Non-radiological Conditions Source: Office of Scientific and Technical Information (OSTI.gov) URL: [Link]

  • Chemical Hygiene Plan Source: San José State University (SJSU) Environmental Health and Safety URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling N-pyrimidin-2-ylhydroxylamine: Personal Protective Equipment and Safety Protocols

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. N-pyrimidin-2-ylhydroxylamine, a heterocyclic hydroxylamine derivative, presents a unique set of handling challenges th...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. N-pyrimidin-2-ylhydroxylamine, a heterocyclic hydroxylamine derivative, presents a unique set of handling challenges that demand a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for researchers, scientists, and drug development professionals. Our objective is to instill a deep, trust-based understanding of the "why" behind each safety protocol, ensuring that every operational step is a self-validating component of a secure research environment.

Part 1: Core Hazard Assessment & Guiding Principles

Before any handling of N-pyrimidin-2-ylhydroxylamine, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may be proprietary or not widely available, we can infer its hazard profile from analogous structures like hydroxylamine and its derivatives.[1] This proactive assessment is the cornerstone of laboratory safety.

Inferred Hazard Profile

The hazard profile for N-pyrimidin-2-ylhydroxylamine is extrapolated from data on hydroxylamine hydrochloride and related pyrimidine compounds. This conservative approach ensures maximum protection.

Potential Hazard Description & Associated Risks Primary Sources
Acute Toxicity (Oral) Harmful if swallowed, potentially causing systemic effects.[2]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe damage.[2][3]
Serious Eye Damage Poses a significant risk of causing serious, potentially irreversible eye damage.[2]
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[2][4]
Carcinogenicity Suspected of causing cancer. This necessitates stringent exposure controls.[2]
Organ Toxicity May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2][5]
Explosive/Fire Hazard As a hydroxylamine derivative, it may have a fire hazard or an increased risk of explosion if the desensitizing agent is reduced or if heated under confinement.[2][5]
Aquatic Toxicity Very toxic to aquatic life, requiring careful disposal to prevent environmental contamination.[2]
The Hierarchy of Controls: A Foundational Safety Paradigm

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when integrated into a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes inherent safety measures over reliance on individual compliance.

Elimination Elimination (Most Effective) Substitution Substitution exp1 Physically remove the hazard Engineering Engineering Controls exp2 Replace the hazard with a safer alternative Admin Administrative Controls exp3 Isolate people from the hazard (e.g., fume hoods) PPE Personal Protective Equipment (PPE) (Least Effective) exp4 Change the way people work (e.g., SOPs, training) exp5 Protect the worker with personal clothing/equipment

Caption: The Hierarchy of Controls prioritizes safety measures.

For N-pyrimidin-2-ylhydroxylamine, Engineering Controls (e.g., a certified chemical fume hood) and Administrative Controls (e.g., robust Standard Operating Procedures) are non-negotiable prerequisites before considering PPE.

Part 2: A Multi-Layered PPE Protocol

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following protocol provides a systematic approach.

Primary Engineering Control: The Chemical Fume Hood

All handling of N-pyrimidin-2-ylhydroxylamine, from weighing solid material to preparing solutions and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[1] This is the most critical step in minimizing inhalation exposure.

Step-by-Step PPE Selection and Donning Procedure

cluster_ppe PPE Selection & Donning Workflow start Start: Prepare to Handle N-pyrimidin-2-ylhydroxylamine body 1. Body Protection Don a flame-resistant lab coat. Ensure it is fully buttoned. start->body hands 2. Hand Protection Select appropriate gloves (see Table 2). Don first pair of nitrile gloves. body->hands eyes 3. Eye/Face Protection Wear tightly-fitting chemical safety goggles. Add a face shield for splash hazards. hands->eyes double_glove 4. Double Gloving Before entering the fume hood, ddon a second, outer pair of gloves. eyes->double_glove ready Ready for Handling double_glove->ready

Caption: Sequential PPE donning process for safe handling.

  • Body Protection : A flame-resistant laboratory coat is mandatory to protect skin and clothing.[4] It should be kept clean and buttoned at all times.

  • Hand Protection : Due to the risk of skin irritation and potential sensitization, gloves are critical. Nitrile rubber is a recommended material.[2] Given the compound's hazardous nature, double-gloving is a required practice. The outer glove is removed and disposed of immediately upon exiting the fume hood or in case of contamination.

Glove Material Typical Breakthrough Time Recommendation & Rationale
Nitrile Rubber > 480 minPrimary Choice . Offers excellent resistance to a broad range of chemicals and provides good tactile sensitivity. The long breakthrough time ensures protection for extended procedures.[2]
Neoprene VariableSecondary Choice . A viable alternative if nitrile gloves are not available, but verify compatibility with handling solvents.[1]
Latex Not RecommendedProvides poor chemical resistance and can cause allergic reactions.
  • Eye and Face Protection : The potential for serious eye damage necessitates robust protection.[2] Tightly fitting chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required.[2] When handling larger quantities or performing operations with a high splash potential (e.g., transfers, quenching), a full-face shield must be worn in addition to goggles.[4]

  • Respiratory Protection : If there is a failure of engineering controls or during certain high-risk procedures, respiratory protection may be necessary. A NIOSH-approved respirator with appropriate cartridges should be used. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit testing.

Part 3: Integrated Operational and Disposal Plan

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Step-by-Step Handling & Disposal Workflow

cluster_workflow Chemical Lifecycle Workflow receive 1. Receiving & Storage Store in a cool, dry, well-ventilated area away from heat and incompatible materials. Use non-metal containers. prep 2. Preparation (in Fume Hood) Don full PPE. Weigh solid carefully to avoid dust. Prepare solutions. receive->prep use 3. Use in Experiment Maintain constant vigilance. Keep containers closed when not in use. prep->use waste 4. Waste Segregation Segregate solid and liquid waste streams. Use designated, labeled hazardous waste containers. use->waste dispose 5. Disposal Arrange pickup with a licensed environmental waste management company. [19] waste->dispose

Caption: From receiving to disposal, a safe workflow is essential.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Assess the Spill : From a safe distance, determine the extent of the spill. If it is large or involves other hazardous materials, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE, including double gloves, goggles, a face shield, and a lab coat. Respiratory protection may be necessary.

  • Contain & Absorb : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled hazardous waste container.[1][6]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report : File a formal spill report with your EHS department.

Part 4: Emergency Response Procedures

Preparedness is key to minimizing harm in an emergency.

Exposure Route Immediate First Aid Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Seek immediate medical attention.
Eye Contact Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[2] Transport to a hospital or doctor without delay.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8] Immediately call a poison center or doctor for medical advice.[4]

Fire Fighting : In case of a fire, use a water spray, carbon dioxide, dry chemical, or appropriate foam extinguisher.[9][10] Firefighters must wear self-contained breathing apparatus and full protective gear.[8] Due to the potential for explosion, it may be necessary to fight the fire remotely and evacuate the area.[2]

References

  • SAFETY DATA SHEET - Merck Millipore. 2

  • Hydroxylamine hydrochloride - Apollo Scientific. 4

  • 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. 11

  • Safety Data Sheet - Ricca Chemical. 7

  • Fisher Scientific - SAFETY DATA SHEET (4-Pyrimidin-2-ylbenzaldehyde). 8

  • Safety Data Sheet - Medline. 12

  • Safety Data Sheet (Pyridine). 6

  • Pyrimidin-2-ylamine — Chemical Substance Information - NextSDS. 13

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET (4-Amino-2,6-dihydroxypyrimidine). 3

  • MSDS for 2-Methoxymethyl-pyrimidin-4-ylamine - J & W PharmLab. 9

  • Material Safety Data Sheet - Pi Chemicals. 14

  • ICSC 1747 - HYDROXYLAMINE (50% aqueous solution). 5

  • SAFETY DATA SHEET - Fisher Scientific ((Pyrimidin-2-ylthio)acetic acid). 10

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. 1

Sources

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